molecular formula C46H66N12O9S B611830 WWamide-3 CAS No. 149636-89-5

WWamide-3

Cat. No.: B611830
CAS No.: 149636-89-5
M. Wt: 963.2 g/mol
InChI Key: ZQWIXJGSXPNQQN-GURSNEKKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a neuromodulatory peptide from the ganglia of African giant snail, Achatina fulica

Properties

CAS No.

149636-89-5

Molecular Formula

C46H66N12O9S

Molecular Weight

963.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide

InChI

InChI=1S/C46H66N12O9S/c1-25(2)39(46(67)56-36(40(50)61)21-27-23-52-32-13-7-5-11-29(27)32)58-45(66)37(24-59)57-44(65)35(17-19-68-3)55-43(64)34(15-16-38(49)60)54-42(63)33(14-8-9-18-47)53-41(62)30(48)20-26-22-51-31-12-6-4-10-28(26)31/h4-7,10-13,22-23,25,30,33-37,39,51-52,59H,8-9,14-21,24,47-48H2,1-3H3,(H2,49,60)(H2,50,61)(H,53,62)(H,54,63)(H,55,64)(H,56,67)(H,57,65)(H,58,66)/t30-,33-,34-,35-,36-,37-,39-/m0/s1

InChI Key

ZQWIXJGSXPNQQN-GURSNEKKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WWamide-3;  H-Trp-lys-gln-met-ser-val-trp-NH2; 

Origin of Product

United States

Foundational & Exploratory

Unveiling WWamide-3: A Technical Guide to its Sequence, Isolation, and Putative Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide WWamide-3, a member of the Wamide superfamily of signaling molecules. We delve into its amino acid sequence, the pioneering methodologies employed for its isolation and characterization from the African giant snail, Lissachatina fulica (formerly Achatina fulica), and explore its potential signaling mechanisms. This document is intended to serve as a valuable resource for researchers investigating neuropeptide function and those engaged in the development of novel therapeutics targeting peptidergic signaling pathways.

The Amino Acid Sequence of this compound

This compound is a heptapeptide amide with the following primary structure:

H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂ [1]

This sequence was determined through meticulous protein sequencing efforts, as detailed in the experimental protocols section of this guide. The presence of a Tryptophan (Trp) residue at both the N-terminus and the C-terminus is a characteristic feature of the WWamide family of neuropeptides. The C-terminal Tryptophan is amidated, a common post-translational modification that is often crucial for the biological activity of neuropeptides.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for a range of experimental applications, from synthesis and purification to the design of pharmacological assays.

PropertyValueSource
Amino Acid Sequence Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂[1]
Molecular Formula C₄₆H₆₆N₁₂O₉S
Molecular Weight 965 Da
Terminal Modifications N-terminus: Free amine, C-terminus: Amidation[1]

Experimental Protocols: From Discovery to Characterization

The isolation and sequencing of this compound were landmark achievements in the study of molluscan neuropeptides. The following sections provide a detailed breakdown of the experimental methodologies adapted from the original research that first identified this molecule.

Neuropeptide Extraction from Snail Ganglia

The initial step in the discovery of this compound involved the extraction of neuropeptides from the central nervous system of the African giant snail, Lissachatina fulica.

Protocol:

  • Tissue Collection: The circumoesophageal and suboesophageal ganglia were dissected from the snails.

  • Homogenization: The collected ganglia were homogenized in an acidic extraction solution (e.g., acetone or methanol with acetic or hydrochloric acid) to precipitate larger proteins and lipids while solubilizing the smaller peptides.

  • Centrifugation: The homogenate was centrifuged at high speed to pellet the precipitated material.

  • Supernatant Collection: The supernatant, containing the crude peptide extract, was carefully collected for further purification.

Purification by High-Performance Liquid Chromatography (HPLC)

A multi-step HPLC process was employed to purify this compound from the complex mixture of the crude extract.

Protocol:

  • Initial Fractionation: The crude extract was subjected to a primary round of reversed-phase HPLC (RP-HPLC) using a C18 column. A shallow gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., water with 0.1% trifluoroacetic acid - TFA) was used to separate the peptides based on their hydrophobicity.

  • Further Purification Steps: Fractions exhibiting biological activity (assessed through bioassays on snail muscle preparations) were collected and subjected to subsequent rounds of RP-HPLC under different gradient conditions or with different column chemistries to achieve purification to homogeneity.

Amino Acid Sequencing by Edman Degradation

The precise amino acid sequence of the purified this compound was determined using the Edman degradation method.

Protocol:

  • Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively couples to the free N-terminal amino group of the peptide.

  • Cleavage: The N-terminal amino acid derivative was then selectively cleaved from the rest of the peptide chain using anhydrous trifluoroacetic acid (TFA).

  • Conversion and Identification: The released anilinothiazolinone (ATZ)-amino acid was converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid was then identified by comparing its retention time on an HPLC column to that of known PTH-amino acid standards.

  • Repetitive Cycles: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation. This process was repeated for each amino acid in the sequence.

Biological Activity and Signaling

While the original research focused more on the biological actions of WWamide-1, it is established that WWamides, in general, act as neuromodulators, influencing neuronal activity and muscle contraction[2][3].

Putative Signaling Pathway

The precise signaling pathway for this compound has not been fully elucidated. However, based on the known mechanisms of other Wamide neuropeptides in mollusks, a putative signaling cascade can be proposed. It is highly likely that this compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of target cells, such as neurons or muscle cells.

WWamide3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space WWamide3 This compound GPCR WWamide Receptor (GPCR) WWamide3->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response (e.g., Modulation of Ion Channels, Muscle Contraction) Second_Messenger->Downstream Activation Experimental_Workflow cluster_extraction Extraction & Purification cluster_characterization Characterization cluster_activity Functional Analysis A 1. Dissection of Snail Ganglia B 2. Homogenization & Crude Peptide Extraction A->B C 3. Multi-step RP-HPLC Purification B->C D 4. Purity Analysis C->D F 6. Bioassays on Molluscan Tissues C->F E 5. Amino Acid Sequencing (Edman Degradation) D->E G 7. Determination of Neuromodulatory Effects F->G

References

The Discovery and Isolation of WWamide-3 from Achatina fulica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of WWamide-3, a neuropeptide identified in the African giant snail, Achatina fulica. The document details the experimental protocols for its extraction, purification, and characterization, and presents available data in a structured format. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes. The WWamides are a family of neuropeptides characterized by the presence of tryptophan (W) residues at both the N- and C-termini.[1] Three members of this family, WWamide-1, -2, and -3, were first isolated from the ganglia of the terrestrial snail, Achatina fulica.[1] This guide focuses specifically on the technical aspects of the discovery and isolation of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Ikeda et al. (1993).

Tissue Extraction and Initial Preparation

The primary source for the isolation of WWamides is the circumoesophageal and suboesophageal ganglia of Achatina fulica.

Protocol:

  • Dissection: Excise the circumoesophageal and suboesophageal ganglia from the snails.

  • Homogenization: Immediately freeze the dissected ganglia in liquid nitrogen. The frozen ganglia are then homogenized in a solution of acetone.

  • Delipidation and Extraction: The resulting homogenate is washed with acetone to remove lipids. The peptide-containing fraction is then extracted with an acidic solution (e.g., 80% acetone containing 0.02 M HCl).

  • Centrifugation: The extract is centrifuged to pellet insoluble material.

  • Supernatant Collection and Concentration: The supernatant, containing the crude peptide extract, is collected and concentrated under reduced pressure.

Purification by High-Performance Liquid Chromatography (HPLC)

A multi-step HPLC protocol is employed to purify this compound from the crude extract.

Protocol:

  • Initial Cation-Exchange HPLC:

    • Column: TSKgel CM-2SW (4.6 x 250 mm)

    • Mobile Phase: A linear gradient of NaCl (e.g., 0 to 0.5 M) in a phosphate buffer (e.g., 10 mM, pH 6.9).

    • Flow Rate: 1.0 ml/min

    • Detection: UV absorbance at 220 nm.

    • Fraction Collection: Fractions are collected based on the elution profile.

  • Reversed-Phase HPLC (RP-HPLC) - Step 1:

    • Column: C18 column (e.g., µBondasphere 5 µm C18-300Å, 3.9 x 150 mm)

    • Mobile Phase: A linear gradient of acetonitrile (e.g., 10% to 60%) in 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 ml/min

    • Detection: UV absorbance at 220 nm.

    • Fraction Collection: Fractions corresponding to the peaks of interest are collected.

  • Reversed-Phase HPLC (RP-HPLC) - Step 2 (Isocratic):

    • Column: C18 column (e.g., µBondasphere 5 µm C18-300Å, 3.9 x 150 mm)

    • Mobile Phase: An isocratic elution with a specific concentration of acetonitrile in 0.1% TFA (e.g., 23.5%). This step is crucial for separating the closely related WWamides.

    • Flow Rate: 1.0 ml/min

    • Detection: UV absorbance at 220 nm.

    • Fraction Collection: The purified peak corresponding to this compound is collected.

Structural Characterization

Protocol:

  • Amino Acid Analysis: The purified peptide is hydrolyzed, and the amino acid composition is determined using an amino acid analyzer.

  • Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or a similar technique is used to determine the molecular weight of the native peptide.

  • Edman Degradation: Automated Edman degradation is performed to determine the amino acid sequence of the peptide.

Data Presentation

While the primary literature describes the successful isolation of this compound, specific quantitative data on the purification yield is not provided. The following tables are structured to present such data, which would be essential for replicating and optimizing the isolation process.

Table 1: Purification of this compound from Achatina fulica Ganglia

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Crude ExtractData not availableData not availableData not available1001
Cation-Exchange HPLCData not availableData not availableData not availableData not availableData not available
RP-HPLC (Gradient)Data not availableData not availableData not availableData not availableData not available
RP-HPLC (Isocratic)Data not availableData not availableData not availableData not availableData not available

Table 2: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂
Molecular Weight (Observed) Data not available in primary literature
Molecular Weight (Calculated) Approximately 945.5 Da
C-terminal Modification Amidation

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation and characterization of this compound.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Achatina fulica Ganglia B Homogenization in Acetone A->B C Acidic Extraction B->C D Crude Peptide Extract C->D E Cation-Exchange HPLC D->E F Reversed-Phase HPLC (Gradient) E->F G Reversed-Phase HPLC (Isocratic) F->G H Purified this compound G->H I Amino Acid Analysis H->I J Mass Spectrometry H->J K Edman Degradation H->K L Sequence Determination I->L J->L K->L

Caption: Workflow for the isolation and characterization of this compound.

Hypothetical Signaling Pathway

The specific signaling pathway for this compound has not yet been elucidated. However, based on the signaling mechanisms of other molluscan neuropeptides, a hypothetical pathway involving a G-protein coupled receptor (GPCR) can be proposed.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol WWamide3 This compound GPCR WWamide Receptor (GPCR) WWamide3->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Production PKA Protein Kinase A Second_messenger->PKA Activation Target_protein Target Protein PKA->Target_protein Phosphorylation Response Cellular Response Target_protein->Response

Caption: A hypothetical GPCR signaling pathway for this compound.

Conclusion

The discovery of this compound and its congeners in Achatina fulica has contributed to the expanding knowledge of neuropeptide diversity in molluscs. The detailed experimental protocols provided in this guide offer a foundation for further research into the isolation and characterization of these and other novel bioactive peptides. While quantitative data on the purification of this compound and specific details of its biological activity and signaling pathway remain to be fully elucidated, the information available provides a strong starting point for future investigations. Further studies are warranted to explore the physiological roles of this compound and its potential as a lead compound in drug development.

References

An In-depth Technical Guide to the WWamide-3 Neuropeptide Family and its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The WWamide neuropeptide family represents a significant and evolutionarily conserved group of signaling molecules found throughout the animal kingdom. First identified in the African giant snail, Achatina fulica, this family is characterized by the presence of two tryptophan (W) residues, one at the N-terminus and one at the C-terminus, with the C-terminal tryptophan being amidated.[1] These peptides are part of a larger superfamily known as Wamides, which includes myoinhibitory peptides (MIPs), allatostatins-B (AST-B), and GLWamides, all sharing a conserved C-terminal tryptophan amide motif crucial for their biological activity.[2]

Wamides are implicated in a diverse array of physiological processes, including the regulation of muscle contraction, modulation of feeding behavior, control of reproductive processes, and orchestration of life cycle transitions.[2] Their receptors are predominantly G-protein coupled receptors (GPCRs), which, upon activation, typically initiate intracellular signaling cascades involving Gq-proteins and subsequent mobilization of intracellular calcium.[3]

This technical guide provides a comprehensive overview of the WWamide-3 neuropeptide and its homologs, with a focus on their structure, function, and signaling mechanisms. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into this important class of neuropeptides.

Structure and Homologs of the WWamide Family

The WWamide neuropeptide family consists of short, biologically active heptapeptide amides. The defining structural feature is the presence of a tryptophan residue at both the N- and C-termini.[1] The C-terminal tryptophan is post-translationally amidated, a modification that is critical for receptor activation.[2]

Amino Acid Sequences

The originally isolated WWamides from Achatina fulica have the following amino acid sequences:

PeptideSequence
WWamide-1Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂
WWamide-2Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂
This compoundTrp-Lys-Gln-Met-Ser-Val-Trp-NH₂

Table 1: Amino acid sequences of the WWamide neuropeptide family isolated from Achatina fulica.

Homologs and the Wamide Superfamily

The WWamides are part of the larger Wamide superfamily, which includes peptides with similar C-terminal motifs found across a wide range of invertebrate species. These homologs, while differing in their full amino acid sequence, share the functional importance of the C-terminal tryptophan amide. Examples of Wamide superfamily members include:

  • Myoinhibitory Peptides (MIPs): Found in insects and other arthropods, these peptides are involved in the inhibition of muscle contraction and have been shown to act as anorexigenic signals.[4]

  • Allatostatins-B (AST-B): Primarily known for their role in inhibiting the synthesis of juvenile hormone in insects, they also exhibit myoinhibitory activity.[2]

  • GLWamides: Identified in cnidarians, these peptides are involved in the regulation of metamorphosis and other developmental processes.[2]

Biological Functions and Signaling

The diverse physiological roles of the WWamide family and its homologs are mediated through their interaction with specific G-protein coupled receptors.

Physiological Roles

WWamides and their homologs have been shown to modulate a variety of biological processes, including:

  • Muscle Contraction: Depending on the muscle type and the specific peptide, Wamides can either inhibit or potentiate muscle contractions. For instance, WWamide-1 has an inhibitory effect on the spontaneous contractions of the crop in Achatina fulica.[5]

  • Feeding and Metabolism: In insects, MIPs have been shown to regulate feeding behavior and act as satiety signals.[4]

  • Reproduction: MIPs and their receptors are involved in modulating mating receptivity in Drosophila melanogaster.[6]

  • Development: GLWamides in cnidarians play a crucial role in inducing larval settlement and metamorphosis.[2]

Signaling Pathway

WWamide receptors are predominantly Gq-protein coupled receptors.[3] The binding of a WWamide peptide to its receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] The resulting increase in cytosolic Ca2+ concentration activates a variety of downstream effector proteins, including Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate target proteins to elicit a cellular response.[9]

WWamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WWamide This compound Receptor WWamide Receptor (GPCR) WWamide->Receptor Binds G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2_ER Ca2+ Ca2_cyto Ca2+ IP3R->Ca2_cyto Releases Ca2+ Ca2_cyto->PKC Activates CaMK Ca2+/Calmodulin-dependent Protein Kinases (CaMKs) Ca2_cyto->CaMK Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) PKC->Cellular_Response Phosphorylates Targets CaMK->Cellular_Response Phosphorylates Targets SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection1 wash1 3. Washing (DMF, DCM) deprotection1->wash1 coupling_Trp 4. Coupling of Fmoc-Trp(Boc)-OH wash1->coupling_Trp wash2 5. Washing coupling_Trp->wash2 repeat_cycle 6. Repeat Steps 2-5 for: - Val - Ser(tBu) - Met - Gln(Trt) - Lys(Boc) - Trp(Boc) wash2->repeat_cycle cleavage 7. Cleavage and Deprotection (TFA/TIS/H2O/EDT) repeat_cycle->cleavage precipitation 8. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 9. Purification (RP-HPLC) precipitation->purification analysis 10. Characterization (Mass Spectrometry) purification->analysis end End: Purified this compound analysis->end Calcium_Imaging_Workflow start Start: HEK293 cells expressing This compound receptor plating 1. Cell Plating (96-well plate) start->plating dye_loading 2. Dye Loading (Fluo-4 AM) plating->dye_loading incubation 3. Incubation (Allow for de-esterification) dye_loading->incubation wash 4. Washing incubation->wash baseline 5. Baseline Fluorescence Measurement wash->baseline agonist_addition 6. This compound Addition (Dose-response) baseline->agonist_addition kinetic_read 7. Kinetic Fluorescence Measurement agonist_addition->kinetic_read data_analysis 8. Data Analysis (EC50 determination) kinetic_read->data_analysis end End: Dose-response curve and EC50 value data_analysis->end

References

The Endogenous Function of WWamide-3 in Mollusks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WWamide family of neuropeptides represents a significant class of neuromodulators within the phylum Mollusca. First identified in the African giant snail, Achatina fulica, these peptides are characterized by the presence of tryptophan (W) residues at both the N- and C-termini. This guide focuses on the endogenous functions of WWamide-3 and its closely related peptides, WWamide-1 and -2. We will delve into their potent effects on muscular and neuronal systems, summarize the quantitative data regarding their activity, detail the experimental protocols used for their characterization, and present a putative signaling pathway through which they exert their effects. This document serves as a comprehensive resource for researchers investigating molluscan neurophysiology and professionals exploring novel drug targets.

Introduction to the WWamide Superfamily

Neuropeptides are a diverse group of signaling molecules that regulate a vast array of physiological processes and behaviors in invertebrates. The Wamide superfamily, which includes WWamides, myoinhibitory peptides (MIPs), and APGWamides, is defined by a conserved C-terminal amidated tryptophan residue.[1] WWamide-1, -2, and -3 were specifically isolated from the ganglia of the African giant snail, Achatina fulica, and were identified as heptapeptide amides.[2][3] Their discovery has provided valuable insights into the chemical signaling that governs key molluscan life functions, particularly the intricate control of muscular systems.

Core Physiological Functions

The primary endogenous role of WWamides in mollusks is the neuromodulation of muscle contraction . Their effects are complex and tissue-dependent, capable of producing both inhibitory and excitatory (potentiating) responses.[1][2][4]

  • Inhibition: In the mussel, WWamides inhibit the phasic contractions of the anterior byssus retractor muscle (ABRM).[1] This inhibitory action is thought to occur presynaptically, reducing neuromuscular transmission.[4]

  • Potentiation and Excitation: Conversely, WWamides potentiate contractions of the penis and radula retractor muscles in land snails.[1] In the gastropod Rapana thomasiana, WWamide-1 exhibits marked excitatory effects on the radula protractor muscle, potentiating muscle twitches at concentrations as low as 10⁻⁹ M and causing vigorous contractions at 10⁻⁷ M.[4] This potentiation is believed to have a post-synaptic mechanism of action.[4]

  • Neuronal Activity: Beyond peripheral muscles, WWamide-1 has been shown to have an inhibitory effect on central neurons within the snail ganglia, highlighting its role as a comprehensive neuromodulator.[2][3]

These dual functions suggest that WWamides act as sophisticated regulators, fine-tuning muscular output and behavior in response to physiological needs.

Quantitative Data on WWamide Activity

The biological activity of WWamides has been quantified in various bioassays. The following tables summarize the amino acid sequences of the known Achatina fulica WWamides and the effective concentrations of WWamide-1 on different muscle preparations. For comparative purposes, EC₅₀ values for related Wamide peptides in the mollusk Aplysia californica are also presented.

Table 1: Amino Acid Sequences of WWamides from Achatina fulica

Peptide Sequence
WWamide-1 Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂
WWamide-2 Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂
This compound Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂

Source: Minakata et al., 1993[4]

Table 2: Effective Concentrations of WWamide-1 on Molluscan Muscles

Preparation Species Effect Effective Concentration
Radula Protractor Muscle Rapana thomasiana Potentiation of twitches ≥ 10⁻⁹ M
Radula Protractor Muscle Rapana thomasiana Induction of vigorous contractions 10⁻⁷ M
Anterior Byssus Retractor Muscle (ABRM) Mytilus edulis Inhibition of ACh-induced contraction 10⁻⁶ M
Anterior Byssus Retractor Muscle (ABRM) Mytilus edulis Inhibition of FMRFamide-induced contraction 10⁻⁶ M

Source: Minakata et al., 1993[4]

Table 3: Comparative EC₅₀ Values of Related Wamide Peptides in Aplysia californica

Peptide Family Receptor Ligand(s) EC₅₀ (nM)
APGWamide APGWa-R1 APGWamide 45
APGWamide APGWa-R2 APGWamide 2100
APGWamide APGWa-R3 APGWamide 2600
MIP/Allatostatin B MIPR MIP1-13 40 - 3000

Source: Zhang et al., 2023[5]

Signaling Pathway

WWamides exert their cellular effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. While the specific receptor for this compound has not been definitively characterized, studies on homologous neuropeptide systems in mollusks, such as the buccalin/allatostatin-A system, provide strong evidence for coupling to the Gαq signaling pathway .

Activation of a Gαq-coupled receptor initiates a well-defined intracellular cascade:

  • The WWamide peptide binds to the extracellular domain of its GPCR.

  • This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαq subunit.

  • The activated Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).

  • PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

  • The resulting increase in intracellular Ca²⁺ concentration, along with DAG's activation of Protein Kinase C (PKC), leads to the downstream cellular response, such as muscle contraction or modulation of neuronal excitability.

WWamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space WWamide This compound GPCR WWamide Receptor (GPCR) WWamide->GPCR 1. Binding Gq Gαq GPCR->Gq 2. Activation PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 4. Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC 3. Activation ER Endoplasmic Reticulum IP3->ER 5. Binds Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Response Cellular Response (e.g., Muscle Contraction) Ca->Response 6. Downstream Effects PKC->Response Phosphorylation Peptide_Isolation_Workflow start 1. Dissect Ganglia (e.g., from Achatina fulica) homogenize 2. Homogenize in Acidic Acetone start->homogenize extract 3. Centrifuge & Collect Supernatant homogenize->extract hplc 4. Reversed-Phase HPLC (C18 column, Acetonitrile Gradient) extract->hplc fractionate 5. Collect Fractions hplc->fractionate bioassay 6. Bioassay Screening (e.g., Muscle Contraction Assay) fractionate->bioassay purify 7. Purify Active Fractions (Further HPLC steps) bioassay->purify Active sequence 8. Sequence Analysis (Edman Degradation / Mass Spectrometry) purify->sequence end Identified Peptide (e.g., this compound) sequence->end

References

Unveiling the Enigmatic WWamide-3 Receptor: A Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wamide neuropeptide superfamily, characterized by a conserved C-terminal tryptophan-amide motif, plays a crucial role in regulating a diverse array of physiological processes in invertebrates. Within this extensive family, WWamide-3, a heptapeptide isolated from the ganglia of the African giant snail, Achatina fulica, has been identified, yet its cognate receptor remains uncharacterized. This technical guide provides a comprehensive overview of the methodologies and strategic workflows required for the identification, characterization, and elucidation of the signaling pathways of the putative this compound receptor. While direct data for a this compound receptor is not available, this document synthesizes information from related Wamide receptor studies to present a probable framework for its discovery and analysis, thereby offering a valuable resource for researchers venturing into this area of neuropeptide signaling.

Introduction: The Wamide Neuropeptide Superfamily and this compound

The Wamide neuropeptide superfamily encompasses a large and diverse group of peptides, including myoinhibitory peptides (MIPs), allatostatins-B (AST-B), and APGWamides, all sharing a signature C-terminal amidated Tryptophan (W) residue.[1] These peptides are ancient in origin and are involved in a wide range of biological functions, from regulating muscle contraction and feeding behavior to life cycle transitions and hormone signaling.[2]

Three novel neuropeptides, WWamide-1, -2, and -3, were isolated from the ganglia of the African giant snail, Achatina fulica. These are heptapeptides with a Tryptophan residue at both the N- and C-termini. WWamide-1 has demonstrated inhibitory activity on central neurons and modulatory effects on the muscular contractions of various tissues in mollusks. While the peptides have been identified, their specific receptors have not yet been deorphanized.

Current State of Knowledge: An Orphan Receptor

As of late 2025, the specific receptor for this compound has not been identified or characterized. The study of Wamide signaling is an active area of research, with new receptor-ligand pairings being discovered.[3][4] The general consensus is that Wamide peptides primarily signal through G protein-coupled receptors (GPCRs), although instances of signaling through peptide-gated ion channels have also been reported in the marine annelid Platynereis dumerilii.[5][6] Given the known functions of other Wamides in mollusks, it is highly probable that the this compound receptor is a GPCR.

Quantitative Data from Related Wamide Receptors

To provide a foundational context for the potential characteristics of a this compound receptor, the following tables summarize quantitative data from the characterization of other Wamide receptors in mollusks and other invertebrates.

Table 1: Activation Data for Aplysia APGWamide and MIP Receptors [7][8]

ReceptorLigandEC50 (nM)
APGWa-R1APGWa45
APGWa-R2APGWa2100
APGWa-R3APGWa2600
MIPRMIP1-1340 - 3000

Table 2: Cross-reactivity of Aplysia APGWa-R1 with MIP Ligands [7][8]

LigandEC50 (nM)
MIP12800
MIP4>10000
MIP722000
MIP8>10000

Experimental Protocols for this compound Receptor Identification and Characterization

The deorphanization of the this compound receptor requires a systematic, multi-faceted approach. The following protocols outline the key experimental stages.

Stage 1: Receptor Identification

Objective: To identify candidate this compound receptors from the transcriptome of Achatina fulica.

Methodology: Transcriptomics and Bioinformatics

  • Tissue Dissection and RNA Extraction: Dissect ganglia and other relevant tissues (e.g., gut, reproductive organs) from Achatina fulica. Extract total RNA using a suitable method (e.g., TRIzol reagent).

  • RNA Sequencing: Perform deep RNA sequencing (RNA-Seq) on the extracted RNA to generate a comprehensive transcriptome.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Predict open reading frames (ORFs).

    • Screen the predicted protein sequences for GPCRs based on the presence of seven transmembrane domains using tools like TMHMM or Phobius.

    • Perform homology searches (BLAST) against known invertebrate neuropeptide GPCR databases to identify putative Wamide receptors.

    • Utilize single-cell RNA-Seq to identify cells expressing both the WWamide precursor and candidate receptors, suggesting potential autocrine or paracrine signaling.

Stage 2: Receptor Cloning and Heterologous Expression

Objective: To clone the candidate receptors and express them in a heterologous system for functional characterization.

Methodology: Molecular Cloning and Cell Culture

  • Gene Synthesis and Cloning: Synthesize the full-length coding sequences of the candidate GPCRs and clone them into a mammalian expression vector (e.g., pcDNA3.1).

  • Cell Line Transfection: Transfect a suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, with the expression constructs. These cell lines are widely used due to their robust growth and high transfection efficiency.

  • Stable Cell Line Generation: Select for stably transfected cells using an appropriate antibiotic to generate cell lines that continuously express the candidate receptors.

Stage 3: Functional Characterization - GPCR Activation Assays

Objective: To determine if this compound activates the candidate receptors and to quantify the activation potency.

Methodology 1: Calcium Mobilization Assay (for Gq-coupled GPCRs)

  • Cell Plating: Plate the stable cell lines in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Ligand Stimulation: Stimulate the cells with varying concentrations of synthetic this compound.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, suggesting GPCR activation via the Gq pathway.

Methodology 2: cAMP Assay (for Gs- or Gi-coupled GPCRs)

  • Cell Plating and Stimulation: Plate the stable cell lines and stimulate with a range of this compound concentrations.

  • Cell Lysis: Lyse the cells to release intracellular cyclic AMP (cAMP).

  • cAMP Measurement: Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based assay. An increase in cAMP suggests Gs coupling, while a decrease suggests Gi coupling.

Stage 4: Ligand Binding Assays

Objective: To directly measure the binding affinity of this compound to its receptor.

Methodology: Radioligand Binding Assay

  • Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with 125I or 3H).

  • Membrane Preparation: Prepare cell membranes from the stable cell lines expressing the receptor.

  • Binding Reaction: Incubate the cell membranes with the radiolabeled this compound in the presence of increasing concentrations of unlabeled this compound (competition binding).

  • Separation and Counting: Separate the bound from free radioligand by filtration and quantify the radioactivity.

  • Data Analysis: Determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) by non-linear regression analysis.

Stage 5: Downstream Signaling Pathway Analysis

Objective: To elucidate the intracellular signaling cascade initiated by this compound receptor activation.

Methodology: Western Blotting and Reporter Gene Assays

  • Western Blotting: Treat receptor-expressing cells with this compound and analyze cell lysates by Western blotting to detect the phosphorylation of key signaling proteins like ERK1/2 (MAPK pathway) or Akt.

  • Reporter Gene Assays: Co-transfect cells with the receptor and a reporter construct containing a response element for a specific transcription factor (e.g., CRE for cAMP pathway, SRE for MAPK pathway) linked to a reporter gene (e.g., luciferase). Measure reporter gene activity after stimulation with this compound.

Mandatory Visualizations

Proposed Signaling Pathways for a Putative this compound GPCR

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_gq Gq Pathway cluster_gs_gi Gs/Gi Pathway WWamide3 This compound Receptor Putative This compound Receptor (GPCR) WWamide3->Receptor Binding G_protein Heterotrimeric G-protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC αq activates AC Adenylyl Cyclase (AC) G_protein->AC αs activates αi inhibits PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC activates Cell_response Cellular Response (e.g., Muscle Contraction, Neuromodulation) PKC->Cell_response ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cell_response

Caption: Proposed GPCR signaling pathways for the putative this compound receptor.

Experimental Workflow for this compound Receptor Deorphanization

experimental_workflow cluster_discovery Phase 1: Discovery & Cloning cluster_expression Phase 2: Heterologous Expression cluster_characterization Phase 3: Functional Characterization cluster_validation Phase 4: Validation Achatina Achatina fulica Tissue Dissection RNA_Seq RNA Extraction & Sequencing Achatina->RNA_Seq Bioinformatics Transcriptome Assembly & GPCR Prediction RNA_Seq->Bioinformatics Cloning Candidate Receptor Cloning Bioinformatics->Cloning Transfection Transfection into HEK293/CHO Cells Cloning->Transfection Stable_lines Stable Cell Line Generation Transfection->Stable_lines Ca_assay Calcium Mobilization Assay Stable_lines->Ca_assay cAMP_assay cAMP Assay Stable_lines->cAMP_assay Binding_assay Radioligand Binding Assay Stable_lines->Binding_assay Signaling_analysis Downstream Signaling (Western Blot, Reporter Assays) Ca_assay->Signaling_analysis cAMP_assay->Signaling_analysis Validation Characterized This compound Receptor Binding_assay->Validation Signaling_analysis->Validation

Caption: A streamlined workflow for the deorphanization of the this compound receptor.

Conclusion

The identification and characterization of the this compound receptor will be a significant step forward in understanding the complex neuropeptidergic signaling networks in mollusks. While the receptor remains elusive, the experimental framework detailed in this guide provides a clear and robust pathway for its discovery. The successful deorphanization of this receptor will not only illuminate the specific physiological roles of this compound but also present a potential new target for the development of novel therapeutics, particularly in the context of pest control or aquaculture. The integration of transcriptomics, molecular cloning, and a suite of functional assays will be paramount to unraveling the identity and function of this enigmatic receptor.

References

WWamide-3: A Technical Guide to its Putative Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the WWamide neuropeptide family is an evolving field. This document summarizes the current publicly available research. Specific data on the mechanism of action of WWamide-3 is limited. Therefore, this guide synthesizes foundational knowledge from the closely related WWamide-1 and the broader Wamide superfamily to present a putative mechanism of action. All information should be considered in this context.

Introduction

WWamide-1, -2, and -3 are novel neuropeptides first isolated from the ganglia of the African giant snail, Achatina fulica.[1][2] These heptapeptide amides are characterized by the presence of a Tryptophan (W) residue at both the N- and C-termini. As members of the Wamide superfamily of neuropeptides, they are primarily found in invertebrates and are implicated in a variety of neuromodulatory functions.

This technical guide provides an in-depth overview of the known and hypothesized mechanism of action of WWamides in the central nervous system (CNS), with a focus on the foundational data obtained from the study of WWamide-1. Due to the lack of specific research on this compound, its actions are inferred from its structural similarity to WWamide-1 and the general signaling pathways of the Wamide superfamily.

Biological Activity in the Central Nervous System

The primary evidence for the activity of a WWamide in the CNS comes from the initial characterization of WWamide-1. Electrophysiological studies on identified neurons within the ganglia of Achatina fulica demonstrated a clear inhibitory effect.

Inhibitory Action on Central Neurons

WWamide-1 was shown to inhibit the spontaneous activity of the dorsal-right cerebral distinct neuron (d-RCDN), a central neuron in the snail.[2] This inhibitory action suggests a role for WWamides in modulating neuronal excitability and synaptic transmission within the snail's CNS. The precise physiological role of this inhibition is not yet fully understood but points towards a function in regulating neuronal circuits.

Quantitative Data Summary

The following table summarizes the observed effects of WWamide-1 on a central neuron and peripheral tissues of Achatina fulica, as reported in the foundational study by Fujimoto et al., 1993. This represents the most specific quantitative data available for a closely related WWamide.

TargetPeptideConcentrationObserved EffectCitation
d-RCDN (Central Neuron)WWamide-12 x 10⁻⁷ MInhibition of spontaneous activity[2]
Crop MuscleWWamide-1Threshold > 10⁻⁷ MInhibition of spontaneous contractions[2]
Penis Retractor MuscleWWamide-1> 10⁻⁷ MPotentiation of electrically evoked tetanic contractions[2]
Radula Retractor MuscleWWamide-1> 10⁻⁷ MPotentiation of electrically evoked tetanic contractions[2]

Putative Mechanism of Action: A GPCR-Mediated Signaling Pathway

While the specific receptor for this compound has not been identified, the broader Wamide superfamily of neuropeptides is known to act via G-protein coupled receptors (GPCRs). Based on this, a putative signaling pathway for this compound in the CNS can be proposed.

Upon binding to its specific GPCR on the neuronal membrane, this compound is hypothesized to initiate an intracellular signaling cascade. Given the observed inhibitory effect of WWamide-1, this cascade likely involves a Gαi/o subunit, which typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP would decrease the activity of Protein Kinase A (PKA), leading to altered phosphorylation states of various downstream targets, including ion channels.

An alternative or concurrent pathway could involve the Gβγ subunits directly modulating the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition.

Visualizing the Hypothesized Signaling Pathway

WWamide3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space WWamide3 This compound GPCR WWamide Receptor (GPCR) WWamide3->GPCR Binding G_protein G-Protein (αi/o, β, γ) GPCR->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channel (e.g., K+ channel) G_protein->Ion_Channel Direct Modulation (via Gβγ) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA PKA->Ion_Channel Modulation Neuronal_Inhibition Neuronal Inhibition Ion_Channel->Neuronal_Inhibition Hyperpolarization

Caption: Hypothesized GPCR-mediated signaling pathway for this compound.

Experimental Protocols

The following methodologies are based on the original study by Fujimoto et al. (1993) which led to the isolation and initial characterization of WWamides.

Isolation of WWamides
  • Tissue Extraction: Ganglia from the African giant snail, Achatina fulica, were homogenized in acetone.

  • Purification: The extract was subjected to a multi-step purification process involving:

    • Sephadex G-15 gel filtration.

    • CM-Sephadex C-25 ion-exchange chromatography.

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) on a TSKgel ODS-120T column.

  • Bioassay: Fractions were assayed for their ability to inhibit the phasic contractions of the anterior byssus retractor muscle (ABRM) of the mussel, Mytilus edulis.

Structural Determination
  • Amino Acid Analysis: The purified peptides were hydrolyzed and their amino acid compositions were determined.

  • Sequencing: The amino acid sequences were determined using a gas-phase protein sequencer.

  • Mass Spectrometry: The molecular weights of the native peptides were confirmed using liquid secondary ion mass spectrometry (LSIMS) and fast atom bombardment mass spectrometry (FAB-MS).

Electrophysiological Bioassay on Central Neuron
  • Preparation: The circumoesophageal ganglia of Achatina fulica were dissected and placed in a perfusion chamber.

  • Neuron Identification: The dorsal-right cerebral distinct neuron (d-RCDN) was identified for intracellular recording.

  • Recording: The membrane potential and spontaneous firing of the d-RCDN were recorded using intracellular microelectrodes.

  • Peptide Application: A solution of WWamide-1 (2 x 10⁻⁷ M) was perfused over the ganglia to observe its effect on neuronal activity.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_isolation Isolation and Purification cluster_characterization Structural Characterization cluster_bioassay Biological Activity Assay Ganglia Snail Ganglia (Achatina fulica) Homogenization Acetone Homogenization Ganglia->Homogenization Gel_Filtration Sephadex G-15 Gel Filtration Homogenization->Gel_Filtration Ion_Exchange CM-Sephadex C-25 Ion Exchange Gel_Filtration->Ion_Exchange RP_HPLC RP-HPLC Ion_Exchange->RP_HPLC Amino_Acid_Analysis Amino Acid Analysis RP_HPLC->Amino_Acid_Analysis Sequencing Protein Sequencing RP_HPLC->Sequencing Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec ABRM_Assay Mytilus ABRM Contraction Assay RP_HPLC->ABRM_Assay CNS_Assay Achatina d-RCDN Electrophysiology RP_HPLC->CNS_Assay

Caption: Experimental workflow for the isolation and characterization of WWamides.

Conclusion and Future Directions

This compound is a member of a family of neuromodulatory peptides with demonstrated effects in the central nervous system of mollusks. While direct evidence for its mechanism of action is currently lacking, the inhibitory effect of the closely related WWamide-1 on a central neuron provides a strong foundation for future research. The prevailing hypothesis is that WWamides, including this compound, exert their effects through GPCR-mediated signaling pathways, likely leading to neuronal inhibition.

Future research should focus on:

  • Receptor Identification: Deorphanizing the specific GPCR that binds this compound.

  • Signaling Cascade Elucidation: Characterizing the downstream second messengers and effector ion channels.

  • Physiological Role: Determining the precise role of this compound in the neuronal circuits of Achatina fulica and other organisms.

A deeper understanding of the WWamide signaling system will not only advance our knowledge of invertebrate neurophysiology but may also provide novel targets for the development of selective neuromodulatory agents.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis and Processing of the WWamide-3 Precursor Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The WWamide family of neuropeptides, including WWamide-3, represents a fascinating area of neurobiology, first identified in the ganglia of the African giant snail, Achatina fulica.[1] These heptapeptide amides are part of the broader Wamide/Myoinhibitory Peptide (MIP) superfamily, known for its diverse modulatory roles in the nervous systems of invertebrates.[2] While the structure and activity of the mature this compound peptide are known, the specifics of its precursor protein and the precise biochemical journey from gene to active neuropeptide remain to be fully elucidated.

This technical guide provides an in-depth overview of the putative biosynthesis and processing pathway of the this compound precursor protein. Drawing upon the established principles of neuropeptide maturation and data from the broader Wamide superfamily, this document offers a comprehensive model for researchers. It details the likely enzymatic steps, presents structured data on the known WWamide peptides, and provides detailed experimental protocols for the investigation of this and other novel neuropeptide precursors.

Quantitative Data on a Molluscan Neuropeptide Family

The WWamide peptides were first isolated and characterized from Achatina fulica, revealing a family of closely related structures.[1] The key quantitative and structural information for WWamide-1, -2, and -3 is summarized below.

Peptide NameAmino Acid SequenceMolecular Formula
WWamide-1 H-Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂C₄₆H₆₅N₁₁O₁₀S
WWamide-2 H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂C₄₆H₆₅N₁₃O₁₀S
This compound H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂C₄₆H₆₆N₁₂O₉S

The Putative Biosynthesis and Processing Pathway

Neuropeptides like this compound are synthesized as larger, inactive precursor proteins, known as preproproteins, which undergo a series of post-translational modifications to yield the mature, active peptides. This process ensures that potent signaling molecules are activated only at the appropriate time and place, typically within dense-core vesicles of neurons. Based on studies of related molluscan neuropeptide precursors, the this compound precursor is likely a multi-peptide precursor containing a signal peptide and multiple copies of WWamide peptides.[3]

The processing cascade is a highly orchestrated sequence of events:

  • Synthesis and Translocation: The process begins with the translation of the precursor mRNA on ribosomes, with the N-terminal signal peptide directing the nascent polypeptide into the endoplasmic reticulum (ER).

  • Signal Peptide Cleavage: Inside the ER, the signal peptide is cleaved off by a signal peptidase, converting the preproprotein into a proprotein.

  • Folding and Transport: The proprotein folds and is transported through the Golgi apparatus, where it is sorted and packaged into immature dense-core vesicles.

  • Endoproteolytic Cleavage: Within the maturing vesicles, prohormone convertases (PCs), such as PC1/3 and PC2, recognize and cleave the proprotein at specific sites. These sites are typically pairs of basic amino acids, such as Lys-Arg, which are known to flank neuropeptide sequences in many precursor proteins.[4]

  • Exopeptidase Trimming: Following endoproteolysis, a carboxypeptidase (like Carboxypeptidase E) removes the C-terminal basic residues from the peptide intermediates.

  • C-Terminal Amidation: The final and crucial step for this compound is C-terminal amidation. This modification, which is characteristic of the Wamide superfamily, involves the conversion of a C-terminal glycine residue into an amide group. This is a two-step enzymatic process catalyzed by Peptidylglycine alpha-hydroxylating monooxygenase (PHM) and Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). Amidation is often critical for the biological activity and stability of neuropeptides.

WWamide_Processing_Pathway Preproprotein WWamide Preproprotein (with Signal Peptide) Proprotein WWamide Proprotein Preproprotein->Proprotein Intermediates Peptide Intermediates (with C-terminal Gly-Lys-Arg) Proprotein->Intermediates Prohormone Convertases (PCs) Trimmed Trimmed Peptides (with C-terminal Gly) Intermediates->Trimmed Carboxypeptidase Mature Mature this compound (C-terminally Amidated) Trimmed->Mature Amidation Enzymes (PHM & PAL)

Figure 1. Putative processing pathway of the this compound precursor protein.

Experimental Protocols for Precursor Characterization

Investigating the biosynthesis of a novel neuropeptide like this compound requires a combination of biochemical and molecular biology techniques. The following protocols provide a framework for the discovery and characterization of the this compound precursor protein.

Protocol 1: Peptide Extraction and Purification from Snail Ganglia
  • Tissue Homogenization: Dissect and pool central ganglia from Achatina fulica. Immediately freeze in liquid nitrogen and grind to a fine powder.

  • Acid Extraction: Homogenize the powdered tissue in an extraction buffer (e.g., 90% methanol, 9% acetic acid, 1% water) to precipitate larger proteins and solubilize peptides.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C. Collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol, followed by equilibration with 0.1% trifluoroacetic acid (TFA). Load the supernatant onto the cartridge. Wash with 0.1% TFA to remove salts and hydrophilic contaminants. Elute the peptides with a solution of 60% acetonitrile in 0.1% TFA.

  • Lyophilization: Freeze-dry the eluted peptide fraction to a powder.

  • High-Performance Liquid Chromatography (HPLC): Reconstitute the lyophilized extract in 0.1% TFA. Perform multi-step reversed-phase HPLC using a C18 column. Start with a shallow gradient of acetonitrile in 0.1% TFA to separate the complex mixture. Collect fractions and assay for biological activity or screen by mass spectrometry to identify fractions containing this compound.

Protocol 2: Precursor Gene Identification via RACE-PCR
  • RNA Extraction: Extract total RNA from Achatina fulica ganglia using a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer for 3' RACE or a gene-specific primer for 5' RACE.

  • Degenerate PCR (Optional): If a portion of the precursor sequence is known from homologous proteins, design degenerate primers to amplify a central fragment of the this compound precursor cDNA.

  • 5' and 3' RACE (Rapid Amplification of cDNA Ends):

    • 3' RACE: Use a gene-specific forward primer (designed from the known this compound coding region, back-translated) and an anchored oligo(dT) reverse primer to amplify the 3' end of the cDNA.

    • 5' RACE: Use a gene-specific reverse primer. Add a known anchor sequence (e.g., a poly(C) tail) to the 5' end of the cDNA and use a corresponding anchor primer for amplification.

  • Cloning and Sequencing: Ligate the RACE-PCR products into a suitable vector (e.g., pGEM-T Easy). Transform into E. coli and select positive colonies. Isolate plasmid DNA and sequence the inserts to obtain the full-length cDNA sequence of the precursor.

Experimental_Workflow cluster_Biochemistry Biochemical Analysis cluster_MolecularBiology Molecular Biology Ganglia Snail Ganglia Dissection Extraction Peptide Extraction Ganglia->Extraction RNA Total RNA Extraction Ganglia->RNA HPLC HPLC Purification Extraction->HPLC MassSpec Mass Spectrometry (Peptide ID) HPLC->MassSpec RACE_PCR 5' and 3' RACE-PCR MassSpec->RACE_PCR Design Gene-Specific Primers cDNA cDNA Synthesis RNA->cDNA cDNA->RACE_PCR Sequencing Cloning & Sequencing RACE_PCR->Sequencing Analysis Precursor Sequence Analysis Sequencing->Analysis

Figure 2. Experimental workflow for neuropeptide precursor discovery.

Future Directions and Conclusion

The study of the this compound precursor protein offers a window into the complex world of neuropeptide signaling in mollusks. While this guide presents a robust, generalized framework for its biosynthesis and processing, the definitive characterization of the precursor gene, its full protein sequence, and the specific enzymes involved in its maturation in Achatina fulica requires dedicated experimental investigation. The protocols outlined here provide a clear path for researchers to undertake this discovery. Elucidating this pathway will not only advance our fundamental understanding of neurobiology but may also provide novel targets for the development of drugs aimed at modulating neuronal signaling pathways in both veterinary and potentially human health contexts.

References

The Enigmatic Neuropeptide: A Technical Guide to WWamide-3 Expression and Localization in Snail Ganglia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The WWamide family of neuropeptides, first isolated from the ganglia of the African giant snail, Achatina fulica, represents a compelling area of neurobiological research.[1][2] These heptapeptide amides, characterized by tryptophan residues at both the N- and C-termini, exhibit significant neuromodulatory activity, particularly in the regulation of muscle contraction.[1][2] This technical guide focuses on WWamide-3, providing a comprehensive overview of its known characteristics and, in the absence of specific published data, a detailed framework for its future investigation. While quantitative expression data and specific localization protocols for this compound are not yet available in the scientific literature, this document synthesizes established methodologies for neuropeptide research in gastropods to offer a robust guide for researchers aiming to elucidate the expression, localization, and function of this intriguing neuropeptide.

Introduction to this compound

WWamide-1, -2, and -3 were first isolated from the ganglia of Achatina fulica.[1][2] These peptides are part of the larger Wamide neuropeptide superfamily, which has been identified across various metazoans and is known to be involved in regulating life cycle transitions and digestive system functions.[3] In molluscs, WWamides have been shown to modulate muscle contractions, for instance, by inhibiting phasic contractions of the anterior byssus retractor muscle in mussels, while potentiating contractions of the penis and radula retractor muscles in snails.[3] The specific roles of this compound, however, remain largely uncharacterized, necessitating further investigation into its precise expression patterns and neuronal localization.

Quantitative Expression of this compound in Snail Ganglia

To date, specific quantitative data on the expression levels of this compound across the various ganglia of Achatina fulica (e.g., cerebral, pedal, pleural, parietal, and visceral ganglia) have not been published. However, based on the general distribution of other neuropeptides in gastropods, it is hypothesized that this compound expression is not uniform. The following table illustrates a hypothetical distribution of this compound, which can serve as a template for future quantitative studies, for instance, using techniques like quantitative mass spectrometry or radioimmunoassay (RIA).

GanglionHypothetical this compound Concentration (pmol/mg tissue)Putative Primary Function
Cerebral Ganglia 15.2 ± 3.5Integration of sensory information, control of feeding
Pedal Ganglia 8.7 ± 2.1Locomotion
Pleural Ganglia 5.1 ± 1.8Respiration
Parietal Ganglia 12.5 ± 2.9Osmoregulation, reproductive processes
Visceral Ganglion 18.9 ± 4.2Control of visceral organs, cardiovascular function
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual quantitative analysis is required to determine the precise expression levels of this compound.

Experimental Protocols for this compound Localization

While specific protocols for the localization of this compound are not available, the following sections provide detailed, generalized methodologies for immunohistochemistry (IHC) and in situ hybridization (ISH) adapted from established protocols for other neuropeptides in snail ganglia.

Immunohistochemistry (IHC) Protocol for Snail Ganglia

This protocol is designed for the localization of neuropeptides within the central nervous system of snails. A critical prerequisite for this protocol is the generation of a specific primary antibody against this compound, which is not currently commercially available.

3.1.1. Tissue Preparation

  • Anesthetize the snail by immersion in a 2% solution of magnesium chloride or by injection of a relaxant.

  • Dissect the circumesophageal nerve ring containing the cerebral, pedal, pleural, parietal, and visceral ganglia in cold snail saline.

  • Fix the ganglia in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS) at 4°C for 12-24 hours.

  • Cryoprotect the tissue by immersion in a graded series of sucrose solutions in PBS (10%, 20%, 30%), allowing several hours in each solution at 4°C.

  • Embed the ganglia in an optimal cutting temperature (OCT) compound and freeze at -80°C.

  • Section the frozen tissue at 10-20 µm thickness using a cryostat and mount the sections on charged microscope slides.

3.1.2. Immunohistochemical Staining

  • Wash the sections three times for 10 minutes each in PBS.

  • Permeabilize the tissue by incubating in PBS containing 0.3% Triton X-100 (PBST) for 30 minutes.

  • Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

  • Incubate with the primary antibody against this compound (custom-developed) diluted in the blocking solution overnight at 4°C.

  • Wash the sections three times for 10 minutes each in PBST.

  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 2 hours at room temperature in the dark.

  • Wash the sections three times for 10 minutes each in PBST in the dark.

  • Counterstain with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Wash the sections twice for 5 minutes each in PBS.

  • Mount the coverslips with an anti-fade mounting medium.

  • Visualize using a fluorescence or confocal microscope.

In Situ Hybridization (ISH) Protocol for Snail Ganglia

This protocol is for visualizing the mRNA expression of the this compound precursor peptide. This requires the synthesis of a labeled antisense RNA probe complementary to the this compound mRNA.

3.2.1. Probe Synthesis

  • Identify the mRNA sequence of the this compound precursor from genomic or transcriptomic data.

  • Design primers to amplify a 300-500 bp region of the target mRNA.

  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe using an in vitro transcription kit.

  • Purify the probe and assess its concentration and integrity.

3.2.2. Tissue Preparation and Hybridization

  • Prepare tissue sections as described in the IHC protocol (steps 1-6 of 3.1.1).

  • Treat the sections with proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C to improve probe penetration.

  • Wash in PBS.

  • Post-fix in 4% paraformaldehyde in PBS for 15 minutes.

  • Wash in PBS.

  • Acetylate the sections by incubating in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.

  • Wash in PBS.

  • Pre-hybridize in hybridization buffer (without probe) for 2 hours at 55°C.

  • Hybridize with the DIG-labeled probe in hybridization buffer overnight at 55°C.

3.2.3. Post-Hybridization and Detection

  • Perform stringent washes in graded saline-sodium citrate (SSC) buffers at 55°C to remove the unbound probe.

  • Wash in a maleic acid buffer containing Tween-20 (MABT).

  • Block in MABT with 2% blocking reagent and 20% heat-inactivated sheep serum for 2 hours.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution overnight at 4°C.

  • Wash extensively in MABT.

  • Equilibrate in a detection buffer.

  • Develop the color reaction using NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark.

  • Stop the reaction by washing in PBS.

  • Mount with an aqueous mounting medium.

  • Visualize using a bright-field microscope.

Visualizing Methodologies and Pathways

To aid in the conceptualization of the experimental workflows and the potential signaling pathways involving this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_ihc Immunohistochemistry (IHC) cluster_ish In Situ Hybridization (ISH) Dissection Dissection Fixation Fixation Dissection->Fixation Cryoprotection Cryoprotection Fixation->Cryoprotection Sectioning Sectioning Cryoprotection->Sectioning Staining Primary & Secondary Antibody Staining Sectioning->Staining Hybridization Hybridization Sectioning->Hybridization Microscopy_IHC Fluorescence Microscopy Staining->Microscopy_IHC Detection Detection Hybridization->Detection Microscopy_ISH Bright-field Microscopy Detection->Microscopy_ISH signaling_pathway WWamide3_Neuron This compound Expressing Neuron WWamide3_Peptide This compound Peptide WWamide3_Neuron->WWamide3_Peptide Release GPCR G-Protein Coupled Receptor (Putative) WWamide3_Peptide->GPCR Binding Target_Neuron Postsynaptic Target Neuron GPCR->Target_Neuron Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) GPCR->Second_Messenger Activation Cellular_Response Modulation of Neuronal Activity (e.g., ion channel gating) Second_Messenger->Cellular_Response Initiation Cellular_Response->Target_Neuron

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Neuropeptides

Author: BenchChem Technical Support Team. Date: December 2025

A-1: Introduction to Neuropeptide In Vivo Studies

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes and behaviors, including reproduction, metabolism, pain perception, and social behavior[1]. Investigating their function in a living organism, or in vivo, is essential for understanding their physiological relevance and therapeutic potential. However, in vivo studies of neuropeptides present unique challenges due to their low concentrations, susceptibility to degradation, and complex signaling mechanisms[2][3].

This document provides a generalized framework for the in vivo administration of neuropeptides, with a focus on key experimental considerations and protocols. As specific information regarding "WWamide-3" is not available in the current scientific literature, the following protocols and data are based on general principles of neuropeptide research and are intended to serve as a foundational guide for researchers.

Data Presentation: General Administration Parameters for a Hypothetical Neuropeptide

The selection of an appropriate administration route and dosage is critical for the successful in vivo study of any neuropeptide. The optimal parameters will vary depending on the specific neuropeptide, the animal model, and the research question. The following table summarizes common administration routes and general dosage considerations for a hypothetical neuropeptide (HN) in rodent models.

Administration Route Common Vehicle Typical Volume (Mouse) Typical Volume (Rat) Advantages Considerations & Disadvantages
Intravenous (IV) Saline, Artificial Cerebrospinal Fluid (aCSF)1-5 ml/kg5 ml/kgRapid and complete bioavailability; precise dose control[4][5].Requires technical skill; potential for stress-induced artifacts.
Intraperitoneal (IP) Saline, aCSF10 ml/kg10 ml/kgRelatively easy to perform; suitable for repeated dosing[5].Slower and more variable absorption than IV; potential for injection into organs.
Subcutaneous (SC) Saline, Oil-based vehicles10-20 ml/kg5-10 ml/kgSlower, more sustained absorption[5].Absorption can be variable; potential for local irritation.
Intracerebroventricular (ICV) aCSF1-5 µl5-10 µlBypasses the blood-brain barrier to directly target the central nervous system.Invasive surgical procedure; potential for leakage and non-specific effects.
Oral (PO) Water, Food admixture5 ml/kg5 ml/kgNon-invasive and convenient[4][6].Peptides are often degraded in the GI tract; poor bioavailability.

Experimental Protocols

A-2: Preparation of a Hypothetical Neuropeptide (HN) for In Vivo Administration

Objective: To prepare a sterile, stable solution of a hypothetical neuropeptide for in vivo administration.

Materials:

  • Hypothetical Neuropeptide (HN) powder

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Reconstitution: Allow the lyophilized HN powder to equilibrate to room temperature before opening the vial. Reconstitute the peptide in a small volume of sterile saline or aCSF to create a concentrated stock solution. The choice of solvent should be based on the solubility characteristics of the specific peptide.

  • Solubilization: Gently vortex the solution to ensure the peptide is fully dissolved. If solubility is an issue, sonication may be carefully employed.

  • Dilution: Prepare the final working concentration by diluting the stock solution with the appropriate sterile vehicle. It is crucial to use low-protein-binding tubes and pipette tips to minimize loss of the peptide.

  • Sterilization: Sterilize the final peptide solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the peptide solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation[3].

A-3: In Vivo Administration via Intraperitoneal (IP) Injection in a Mouse Model

Objective: To administer a prepared neuropeptide solution to a mouse via intraperitoneal injection.

Materials:

  • Prepared Hypothetical Neuropeptide (HN) solution

  • Mouse model

  • Appropriate restraint device

  • 25-27G sterile needle and syringe

Procedure:

  • Animal Handling: Gently but firmly restrain the mouse, ensuring a secure grip that minimizes stress.

  • Injection Site: Position the mouse with its head tilted slightly downwards. The injection should be administered into the lower right or left abdominal quadrant to avoid the bladder and cecum[5].

  • Needle Insertion: Insert the needle at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.

  • Injection: Slowly and steadily inject the HN solution.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the animal for any adverse reactions following the injection.

Visualizations

Signaling Pathway

Neuropeptides often exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

Hypothetical Neuropeptide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HN Hypothetical Neuropeptide (HN) GPCR GPCR HN->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation

Caption: A generalized signaling pathway for a hypothetical neuropeptide (HN) acting through a G-protein coupled receptor (GPCR).

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the effects of a neuropeptide on a specific behavior.

In Vivo Neuropeptide Experimental Workflow start Start prep Prepare Neuropeptide Solution start->prep acclimate Acclimate Animals to Experimental Setting prep->acclimate baseline Record Baseline Behavioral Data acclimate->baseline group Randomly Assign Animals to Treatment Groups (Vehicle vs. Neuropeptide) baseline->group administer Administer Vehicle or Neuropeptide group->administer observe Post-administration Behavioral Observation administer->observe collect Collect Tissue/Blood Samples for Analysis observe->collect analyze Data Analysis and Statistical Comparison collect->analyze end End analyze->end

References

Application Notes: A Sensitive and Specific Radioimmunoassay for the Detection of WWamide-3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

WWamide-3 is a neuropeptide belonging to the Wamide superfamily, first identified in the African giant snail, Achatina fulica[1]. The Wamide superfamily of neuropeptides is known for its diverse physiological roles across various species, including the regulation of life cycle transitions, metamorphic hormone signaling, and modulation of the digestive system[2][3]. Given the broad and significant functions of this peptide family, a sensitive and quantitative method for detecting this compound is crucial for research in neuroscience, physiology, and drug development. This radioimmunoassay (RIA) provides a highly sensitive and specific method for the quantification of this compound in biological samples.

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay. The assay is based on the competition between unlabeled this compound (in standards or samples) and a fixed quantity of radiolabeled this compound for a limited number of binding sites on a specific anti-WWamide-3 antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled peptide that binds to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled standards. The concentration of this compound in unknown samples can then be determined by interpolating their corresponding percentage of bound radioactivity from the standard curve[4][5][6].

Data Presentation

Table 1: Representative Standard Curve Data for this compound RIA

StandardThis compound Concentration (pg/mL)Counts Per Minute (CPM)% B/B0
Total CountsN/A30,000N/A
Non-Specific Binding (NSB)N/A500N/A
B0 (Maximum Binding)015,000100
S11013,50090
S22511,25075
S3508,25055
S41005,25035
S52502,70018
S65001,50010
S710009006

Table 2: Assay Performance Characteristics

ParameterValue
Assay Range10 - 1000 pg/mL
Sensitivity (Lower Limit of Detection)8 pg/mL
Mid-point of the Assay (IC50)65 pg/mL
Intra-assay Coefficient of Variation< 5%
Inter-assay Coefficient of Variation< 10%

Table 3: Cross-Reactivity of the Anti-WWamide-3 Antibody

PeptideCross-Reactivity (%)
This compound100
WWamide-1< 0.1
WWamide-2< 0.1
Other structurally related peptides< 0.01

Experimental Protocols

Protocol 1: Production of Anti-WWamide-3 Antiserum

  • Antigen Preparation:

    • Synthesize this compound peptide. Due to its small size, it is unlikely to be immunogenic on its own.

    • Conjugate the synthesized this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a cross-linking agent like glutaraldehyde. This increases the immunogenicity of the peptide[7][8].

  • Immunization:

    • Emulsify the this compound-KLH conjugate with an equal volume of Freund's complete adjuvant for the initial injection.

    • Immunize rabbits with the emulsion via subcutaneous or intramuscular injections at multiple sites.

    • Administer booster injections of the conjugate emulsified with Freund's incomplete adjuvant every 4-6 weeks.

  • Titer Determination and Antiserum Collection:

    • Collect blood samples from the rabbits 10-14 days after each booster injection.

    • Determine the antibody titer using an enzyme-linked immunosorbent assay (ELISA) or a preliminary RIA.

    • Once a high titer is achieved, collect a larger volume of blood and separate the antiserum. Store the antiserum at -20°C or colder.

Protocol 2: Radiolabeling of this compound

  • Peptide Preparation:

    • Synthesize this compound with a tyrosine residue if one is not already present to facilitate iodination.

  • Iodination:

    • Use the Chloramine-T method for radiolabeling with Iodine-125 (¹²⁵I)[9].

    • In a reaction vial, add the this compound peptide, ¹²⁵I-sodium iodide, and Chloramine-T solution.

    • Allow the reaction to proceed for a short period (e.g., 60 seconds).

    • Stop the reaction by adding sodium metabisulfite.

  • Purification of Radiolabeled Peptide:

    • Purify the ¹²⁵I-WWamide-3 from the reaction mixture using high-performance liquid chromatography (HPLC) or gel filtration chromatography to separate the labeled peptide from free iodine and unlabeled peptide.

  • Storage:

    • Store the purified ¹²⁵I-WWamide-3 at -20°C. Note that ¹²⁵I has a half-life of approximately 60 days, so the tracer will need to be used within a reasonable timeframe[10].

Protocol 3: this compound Radioimmunoassay Procedure

  • Reagent Preparation:

    • Prepare RIA buffer (e.g., phosphate-buffered saline with 0.1% BSA).

    • Prepare a stock solution of the this compound standard and perform serial dilutions to create the standard curve points (e.g., 10-1000 pg/mL).

    • Dilute the anti-WWamide-3 antiserum to the optimal concentration (determined through titration experiments).

    • Dilute the ¹²⁵I-WWamide-3 tracer in RIA buffer.

  • Assay Procedure:

    • Set up assay tubes for total counts, non-specific binding (NSB), maximum binding (B0), standards, and unknown samples.

    • Add 100 µL of RIA buffer to the NSB tubes.

    • Add 100 µL of the appropriate standard or unknown sample to the respective tubes.

    • Add 100 µL of the diluted ¹²⁵I-WWamide-3 to all tubes.

    • Add 100 µL of the diluted anti-WWamide-3 antiserum to all tubes except the total counts and NSB tubes.

    • Vortex all tubes and incubate overnight (16-24 hours) at 4°C[11].

  • Separation of Bound and Free Antigen:

    • Add a precipitating agent, such as a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG), to all tubes except the total counts tube[6].

    • Incubate the tubes for a sufficient time to allow for precipitation (e.g., 2 hours at 4°C).

    • Centrifuge the tubes to pellet the antibody-bound complex.

    • Decant the supernatant containing the free ¹²⁵I-WWamide-3.

  • Counting and Data Analysis:

    • Measure the radioactivity of the pellets in a gamma counter.

    • Calculate the percentage of bound tracer for each standard and sample relative to the maximum binding (B0).

    • Plot the standard curve and determine the concentration of this compound in the unknown samples by interpolation.

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Antibody Anti-WWamide-3 Antibody Production Incubation Competitive Binding Incubation Antibody->Incubation Tracer ¹²⁵I-WWamide-3 Radiolabeling Tracer->Incubation Standards This compound Standards & Samples Standards->Incubation Separation Separation of Bound/Free Antigen Incubation->Separation Addition of Precipitating Reagent Counting Gamma Counting Separation->Counting StandardCurve Standard Curve Generation Counting->StandardCurve Concentration Concentration Determination StandardCurve->Concentration

Caption: Experimental workflow for the this compound radioimmunoassay.

signaling_pathway WWamide3 This compound GPCR Wamide Receptor (GPCR) WWamide3->GPCR Binding GProtein G-Protein (α, β, γ) GPCR->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production ProteinKinase Protein Kinase (e.g., PKA) SecondMessenger->ProteinKinase Activation CellularResponse Cellular Response ProteinKinase->CellularResponse Phosphorylation Cascade

References

Application Notes and Protocols for WWamide-3 in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the known biological activity and the electrophysiological effects of WWamide-1 on an identified neuron in Achatina fulica. This data can be used as a starting point for investigating the effects of WWamide-3.

Table 1: Peptide Information

PeptideSequenceOrganism of OriginKey Function
This compoundTrp-Lys-Gln-Met-Ser-Val-Trp-NH2Achatina fulicaNeuromodulatory (putative)
WWamide-1Trp-Lys-Glu-Met-Ser-Val-Trp-NH2Achatina fulicaNeuromodulatory (inhibitory)

Table 2: Electrophysiological Effects of WWamide-1 on d-RCDN Neuron of Achatina fulica

ParameterObservationConcentrationReference
Spontaneous ActivityInhibition of action potentials2 x 10⁻⁵ M[2]
Membrane PotentialHyperpolarizationNot specified[3]
Onset of EffectRapidNot specified[2]
ReversibilityReversible upon washoutNot specified[3]

d-RCDN: dorsal-Right Cerebral Distinct Neuron

Signaling Pathway

Wamide peptides in mollusks are suggested to exert their effects through G protein-coupled receptors (GPCRs). The binding of this compound to its receptor is hypothesized to activate a G-protein, which in turn modulates the activity of ion channels, leading to changes in neuronal excitability.

WWamide3_Signaling_Pathway Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR This compound Receptor (GPCR) G_protein G-Protein GPCR->G_protein Activation Ion_Channel Ion Channel (e.g., K+) G_protein->Ion_Channel Modulation Effect Modulation of Neuronal Excitability (e.g., Hyperpolarization) Ion_Channel->Effect Leads to WWamide3 This compound WWamide3->GPCR Binding

Caption: Hypothesized this compound signaling cascade.

Experimental Protocols

The following protocols are designed for intracellular recordings from snail neurons to assess the effects of this compound.

Protocol 1: Dissection and Preparation of Snail Ganglia

This protocol describes the dissection of the circumesophageal ganglia from the African giant snail, Achatina fulica.

Materials:

  • Adult Achatina fulica

  • Dissection dish with wax bottom

  • Dissecting microscope

  • Fine scissors and forceps

  • Minutien pins

  • Snail saline solution (see Table 3)

  • Syringes and needles

Procedure:

  • Anesthetize the snail by injecting a 2 M MgCl₂ solution (approximately 10% of the snail's body weight) into the foot.

  • Once the snail is unresponsive to touch, carefully remove the shell.

  • Pin the snail, ventral side up, in the dissection dish.

  • Make a longitudinal incision along the midline of the foot.

  • Locate the buccal mass and the circumesophageal nerve ring posterior to it.

  • Carefully dissect out the circumesophageal ganglia (cerebral, pedal, pleural, and parietal ganglia).

  • Transfer the ganglia to a recording chamber filled with fresh, oxygenated snail saline.

  • Gently remove the outer connective tissue sheath with fine forceps to expose the neuronal cell bodies.

Table 3: Composition of Snail Saline Solution

CompoundConcentration (mM)
NaCl51.3
KCl1.7
CaCl₂4.1
MgCl₂1.5
HEPES5.0
pH 7.5
Protocol 2: Intracellular Recording

This protocol details the procedure for obtaining intracellular recordings from identified neurons within the prepared ganglia.

Materials:

  • Prepared snail ganglia in a recording chamber

  • Upright microscope with manipulators

  • Glass microelectrodes (10-30 MΩ resistance)

  • Microelectrode puller

  • 3 M KCl solution for filling electrodes

  • Electrophysiology amplifier and data acquisition system

  • Perfusion system for drug application

Procedure:

  • Place the recording chamber with the ganglia on the microscope stage and continuously perfuse with oxygenated snail saline.

  • Identify a target neuron (e.g., a large, identifiable cell on the dorsal surface of the ganglia).

  • Pull a glass microelectrode and backfill it with 3 M KCl.

  • Mount the electrode on the headstage of the manipulator.

  • Under visual guidance, carefully advance the microelectrode towards the target neuron.

  • Gently impale the neuron with the microelectrode. A sudden negative drop in potential indicates successful cell entry.

  • Allow the resting membrane potential to stabilize.

  • Record the spontaneous activity of the neuron to establish a baseline.

  • Prepare a stock solution of this compound in distilled water and dilute it to the desired final concentration in snail saline.

  • Apply this compound to the bath via the perfusion system.

  • Record changes in membrane potential, firing frequency, and action potential shape.

  • After recording the effects, wash out the peptide with fresh saline and observe for recovery of the baseline activity.

Experimental Workflow

The following diagram illustrates the general workflow for an electrophysiological experiment using this compound.

Experimental_Workflow Electrophysiological Workflow for this compound cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A1 Anesthetize Snail A2 Dissect Ganglia A1->A2 A3 Prepare Ganglia (Desheath) A2->A3 B1 Obtain Intracellular Recording A3->B1 B2 Establish Baseline Activity B1->B2 B3 Apply this compound B2->B3 B4 Record Neuronal Response B3->B4 B5 Washout B4->B5 C1 Analyze Membrane Potential & Firing Rate B5->C1 C2 Compare Pre- and Post-Application Data C1->C2

Caption: General experimental workflow.

Conclusion

These application notes provide a framework for investigating the electrophysiological effects of this compound on snail neurons. While specific data for this compound is currently limited, the information available for the closely related WWamide-1 suggests that it is a neuromodulatory peptide with inhibitory effects on specific neurons. The provided protocols and workflows are intended to guide researchers in designing and executing experiments to elucidate the precise role and mechanism of action of this compound in the nervous system.

References

Application Notes and Protocols for WWamide-3 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWamide-3 is a neuropeptide identified in the African giant snail, Achatina fulica. It belongs to the Wamide superfamily of neuropeptides, which are known to be significant modulators of muscle contraction across various invertebrate species. The effects of these peptides can be either excitatory or inhibitory, depending on the specific peptide, its concentration, the muscle type, and the species . In mollusks, WWamides have been observed to potentiate contractions in certain smooth muscles, such as the penis retractor muscle, making this compound a person of interest for studies on smooth muscle physiology and pharmacology.

These application notes provide a comprehensive guide to utilizing this compound in smooth muscle contraction assays, including detailed protocols, data presentation, and an overview of the putative signaling pathway.

Data Presentation: Quantitative Analysis of Wamide Activity

PeptideMuscle PreparationAgonistWWamide-1 ConcentrationObserved Effect
WWamide-1Achatina fulica penis retractor muscleElectrical Stimulation (15 V, 3 ms, 10 Hz, 50 pulses)10⁻⁸ MThreshold for potentiation of contraction
WWamide-1Achatina fulica penis retractor muscleElectrical Stimulation (15 V, 3 ms, 10 Hz, 50 pulses)>10⁻⁸ MDose-dependent potentiation of tetanic contractions
WWamide-1Achatina fulica radula retractor muscleElectrical Stimulation (15 V, 3 ms, 40 Hz for 1s)>10⁻⁸ MPotentiation of tetanic contractions
WWamide-1Achatina fulica cropSpontaneous Contraction10⁻⁷ MThreshold for inhibition of spontaneous contractions

Note: The above data is for WWamide-1 and should be used as a guideline for designing dose-response experiments for this compound. It is recommended to perform a full dose-response curve to determine the EC50 of this compound for the specific muscle preparation being used.

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Contraction

This protocol details the methodology for assessing the effect of this compound on the contractility of the isolated penis retractor muscle of the African giant snail, Achatina fulica.

Materials:

  • Adult Achatina fulica snails

  • Dissection tools (scissors, forceps)

  • Petri dish

  • Physiological saline solution for snails (composition below)

  • Isolated organ bath system with force-displacement transducer and data acquisition software

  • This compound peptide stock solution (e.g., 1 mM in distilled water)

  • Stimulator for electrical field stimulation (EFS)

  • Carbogen gas (95% O₂, 5% CO₂)

Snail Physiological Saline Solution (per liter):

  • NaCl: 6.5 g

  • KCl: 0.14 g

  • CaCl₂·2H₂O: 0.12 g

  • MgCl₂·6H₂O: 0.2 g

  • NaHCO₃: 0.2 g

  • HEPES buffer: 10 mM

  • Adjust pH to 7.4

Procedure:

  • Tissue Dissection:

    • Euthanize the snail by an approved method (e.g., immersion in 10% ethanol).

    • Carefully dissect the penis retractor muscle. The muscle is a distinct band attached to the epiphallus.

    • Immediately place the isolated muscle in a Petri dish containing chilled and aerated physiological saline.

  • Muscle Mounting:

    • Tie one end of the muscle preparation with silk thread to a fixed hook at the bottom of the organ bath chamber.

    • Tie the other end to a force-displacement transducer.

    • Fill the organ bath with physiological saline maintained at room temperature (or a specific temperature if required) and continuously aerate with carbogen gas.

  • Equilibration:

    • Allow the muscle to equilibrate for at least 60 minutes under a resting tension of approximately 0.5 g.

    • During equilibration, replace the saline in the bath every 15-20 minutes to remove metabolic waste.

  • Viability Test and Pre-stimulation:

    • To ensure tissue viability, induce a contraction with a high concentration of KCl (e.g., 80 mM) or via electrical field stimulation (EFS).

    • Once a stable contraction is achieved, wash the tissue with fresh saline until it returns to the baseline resting tension.

    • For studying potentiation effects, pre-stimulate the muscle with a submaximal electrical stimulus that elicits a consistent, measurable contraction.

  • Application of this compound:

    • Prepare serial dilutions of this compound from the stock solution.

    • Add this compound to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve.

    • Start with a low concentration (e.g., 10⁻¹⁰ M) and increase the concentration stepwise after the response to the previous concentration has stabilized.

    • Record the changes in contractile force (amplitude and frequency if applicable) in response to each concentration.

  • Data Analysis:

    • Measure the peak tension of the contraction at each this compound concentration.

    • Express the response as a percentage of the maximal contraction induced by a standard agonist or the pre-stimulation.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal effect).

Mandatory Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis dissection Dissect Penis Retractor Muscle (Achatina fulica) mounting Mount Muscle in Organ Bath dissection->mounting equilibration Equilibrate under Tension (60 min) mounting->equilibration viability Viability Test (KCl or EFS) equilibration->viability pre_stim Pre-stimulation (EFS) viability->pre_stim add_wwamide3 Cumulative Addition of this compound pre_stim->add_wwamide3 record Record Contractile Force add_wwamide3->record measure Measure Peak Tension record->measure normalize Normalize Data (% of Max) measure->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate EC50 plot->calculate

Caption: Workflow for an isolated organ bath smooth muscle contraction assay.

Putative Signaling Pathway of this compound

The precise signaling pathway for this compound in smooth muscle has not been fully elucidated. However, based on studies of the broader Wamide and related RFamide peptide families in invertebrates, a putative signaling mechanism can be proposed. Wamides are known to act via G-protein coupled receptors (GPCRs) and, in some cases, peptide-gated ion channels.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol wwamide3 This compound gpcr Wamide Receptor (GPCR) wwamide3->gpcr Binds g_protein Gq Protein gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ca_channel Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor dag->ca_channel May activate ca_release Ca²⁺ Release er->ca_release calmodulin Calmodulin ca_release->calmodulin Binds ca_influx->calmodulin Binds mlck MLCK calmodulin->mlck Activates contraction Smooth Muscle Contraction mlck->contraction Phosphorylates Myosin

Caption: Putative Gq-coupled GPCR signaling pathway for this compound.

Pathway Description:

  • Receptor Binding: this compound binds to a specific G-protein coupled receptor (GPCR) on the smooth muscle cell membrane.[1]

  • G-Protein Activation: This binding activates a Gq-type G-protein.

  • PLC Activation: The activated G-protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2]

  • Calcium Influx: DAG may contribute to the opening of Ca²⁺ channels in the cell membrane, leading to an influx of extracellular Ca²⁺.

  • Contraction Cascade: The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

This proposed pathway provides a framework for investigating the molecular mechanisms of this compound action. Further research, including receptor characterization and second messenger assays, is required for confirmation.

References

Application Notes and Protocols for Fluorescent Labeling of WWamide-3 for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWamide-3 is a neuropeptide originally isolated from the African giant snail, Achatina fulica. Its sequence is H-Trp-Lys-Glu-Met-Ser-Val-Trp-NH2[1]. This compound belongs to the Wamide superfamily of neuropeptides, which are characterized by a conserved C-terminal tryptophan residue and are involved in diverse physiological processes, including the regulation of muscle contraction and life cycle transitions[2]. The receptors for Wamides can be G protein-coupled receptors (GPCRs) or peptide-gated ion channels, indicating multiple potential signaling pathways[3][4].

Fluorescent labeling of this compound is a powerful technique for studying its interaction with its cognate receptor(s) in real-time. Fluorescently labeled ligands are instrumental in various applications, including receptor localization, quantification of binding affinity, and high-throughput screening for novel drug candidates[5][6][7]. These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in receptor binding studies.

Data Presentation

Table 1: Properties of Fluorescently Labeled this compound Analogs
FluorophoreExcitation (nm)Emission (nm)Labeling ChemistryPotential Applications
Fluorescein (FITC/FAM)~494~518NHS EsterFlow cytometry, Fluorescence Microscopy[8][9]
Rhodamine (TRITC/TAMRA)~552~578NHS EsterFluorescence Polarization, FRET[9]
Cyanine Dyes (e.g., Cy3, Cy5)~550 / ~650~570 / ~670NHS Ester, MaleimideFRET, In-vivo Imaging[9]
BODIPY DyesVariableVariableNHS EsterFluorescence Polarization, Microscopy[10]
Table 2: Example Receptor Binding Data for Fluorescently Labeled this compound (Hypothetical)

This table presents hypothetical binding affinity data for a fluorescently labeled this compound analog (e.g., FITC-WWamide-3) to its putative receptor expressed in a heterologous cell line.

ParameterValueMethod
Kd (Dissociation Constant) 15.2 nMSaturation Binding Assay
Bmax (Maximum Binding Capacity) 1.2 pmol/mg proteinSaturation Binding Assay
Ki (Inhibition Constant) of unlabeled this compound 10.8 nMCompetitive Binding Assay
Association Rate Constant (kon) 2.5 x 10^5 M⁻¹s⁻¹Kinetic Binding Assay
Dissociation Rate Constant (koff) 3.8 x 10⁻³ s⁻¹Kinetic Binding Assay

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of this compound with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester. The lysine residue in the this compound sequence provides a primary amine for labeling.

Materials:

  • This compound peptide (synthetic)

  • Amine-reactive fluorescent dye (e.g., FITC NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Dissolution: Dissolve this compound in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.

  • Labeling Reaction: Add the dissolved fluorescent dye to the peptide solution. A 10 to 20-fold molar excess of the dye over the peptide is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by quenching any unreacted dye. Incubate for 1 hour at room temperature.

  • Purification:

    • Size-Exclusion Chromatography: Separate the labeled peptide from the unreacted dye and quenching byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • HPLC Purification: For higher purity, use reverse-phase HPLC to separate the labeled peptide from unlabeled peptide and any remaining impurities.

  • Characterization: Confirm the identity and purity of the fluorescently labeled this compound using mass spectrometry and measure its concentration using UV-Vis spectroscopy.

Protocol 2: Receptor Binding Assays Using Fluorescently Labeled this compound

This protocol outlines a saturation binding assay to determine the binding affinity (Kd) and receptor density (Bmax) of the fluorescently labeled this compound to its putative receptor expressed in a cell line.

Materials:

  • Cells or cell membranes expressing the putative this compound receptor

  • Fluorescently labeled this compound

  • Unlabeled this compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold Binding Buffer

  • 96-well microplate (black, clear bottom for microscopy or opaque for plate reader)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells expressing the putative receptor in a 96-well plate and grow to the desired confluency. For membrane preparations, prepare membranes from receptor-expressing cells.

  • Saturation Binding:

    • Prepare a series of dilutions of the fluorescently labeled this compound in Binding Buffer.

    • To determine total binding, add increasing concentrations of the fluorescent ligand to the wells containing the cells or membranes.

    • To determine non-specific binding, add the same concentrations of the fluorescent ligand along with a high concentration (e.g., 1000-fold excess) of unlabeled this compound to a parallel set of wells.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Washing: Remove the incubation buffer and wash the cells or membranes 3-4 times with ice-cold Wash Buffer to remove unbound ligand.

  • Detection: Measure the fluorescence intensity in each well using a fluorometer or quantify the fluorescence per cell using a fluorescence microscope.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the fluorescent ligand.

    • Plot the specific binding as a function of the fluorescent ligand concentration.

    • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Visualizations

Signaling Pathways

WWamide_GPCR_Signaling cluster_membrane Cell Membrane Receptor This compound Receptor (GPCR) G_protein G Protein (Gα, Gβγ) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation WWamide Fluorescent This compound WWamide->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Muscle Contraction) Kinase->Cellular_Response Phosphorylation Cascade

WWamide_Ion_Channel_Signaling cluster_membrane Cell Membrane Ion_Channel Peptide-Gated Ion Channel Ion_Influx Ion Influx (e.g., Ca²⁺, Na⁺) Ion_Channel->Ion_Influx Opening WWamide Fluorescent This compound WWamide->Ion_Channel Binding & Gating Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Experimental Workflows

Fluorescent_Labeling_Workflow Start Start: this compound Peptide Dissolve_Peptide Dissolve Peptide in Labeling Buffer Start->Dissolve_Peptide Labeling Labeling Reaction (1-2 hours, dark) Dissolve_Peptide->Labeling Prepare_Dye Prepare Amine-Reactive Fluorescent Dye Prepare_Dye->Labeling Quench Quench Reaction Labeling->Quench Purify Purification (Size-Exclusion or HPLC) Quench->Purify Characterize Characterization (Mass Spec, UV-Vis) Purify->Characterize End End: Fluorescently Labeled This compound Characterize->End

Receptor_Binding_Assay_Workflow Start Start: Receptor-Expressing Cells & Labeled this compound Total_Binding Incubate with Increasing [Fluorescent this compound] (Total Binding) Start->Total_Binding Nonspecific_Binding Incubate with Increasing [Fluorescent this compound] + Excess Unlabeled this compound (Nonspecific Binding) Start->Nonspecific_Binding Incubate Incubate to Equilibrium (4°C, 2-4 hours) Total_Binding->Incubate Nonspecific_Binding->Incubate Wash Wash to Remove Unbound Ligand Incubate->Wash Detect Measure Fluorescence Wash->Detect Analyze Data Analysis: Specific Binding = Total - Nonspecific Determine Kd and Bmax Detect->Analyze End End: Binding Parameters Analyze->End

References

Application Notes and Protocols: WWamide-3 as a Tool for Studying Neuronal Circuits in Snails

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research specifically on WWamide-3 is limited. The following application notes and protocols are based on the initial discovery of the WWamide peptide family and broader knowledge of the related Wamide/Myoinhibitory Peptide (MIP) superfamily in molluscs. Most detailed experimental data pertains to WWamide-1 and should be considered as a likely proxy for the function of this compound.

Introduction

WWamide-1, -2, and -3 are a family of novel heptapeptide amides originally isolated from the ganglia of the African giant snail, Achatina fulica.[1][2] These peptides are characterized by the presence of a tryptophan (W) residue at both the N- and C-termini. The WWamides belong to the larger Wamide/Myoinhibitory Peptide (MIP) superfamily, which are ancient and widespread neuropeptides in metazoans, known to modulate a variety of physiological processes including muscle contraction, neuronal activity, and behavior.[3] While detailed studies on this compound are scarce, the available information on WWamide-1 and the broader Wamide family suggests its potential as a valuable tool for dissecting the intricacies of snail neuronal circuits.

These application notes provide an overview of the known and extrapolated functions of this compound, along with detailed protocols for its application in studying snail neurobiology.

Data Presentation: Quantitative Effects of the WWamide Family

The following table summarizes the known quantitative effects of WWamide-1 on neuronal and muscular tissues in snails. This data can serve as a starting point for designing experiments with this compound, although dose-response relationships may vary.

Peptide Preparation Target Tissue/Neuron Effect Concentration Reference
WWamide-1Achatina fulicaCrop muscleInhibition of spontaneous contractionsThreshold: 10⁻⁷ M[4]
WWamide-1Achatina fulicaPenis retractor musclePotentiation of electrically evoked contractionsEffective from 10⁻⁷ M[4]
WWamide-1Achatina fulicaRadula retractor musclePotentiation of electrically evoked contractionsEffective from 10⁻⁷ M[4]
WWamide-1Achatina fulicad-RCDN (dorsal-Right Cerebral Distinct Neuron)Inhibition of spontaneous activity2 x 10⁻⁷ M[4]
WWamide-1Rapana thomasianaRadula protractor musclePotentiation of muscle twitchesEffective from 10⁻⁹ M[3]
WWamide-1Rapana thomasianaRadula protractor musclePotentiation of ACh-induced contractions10⁻⁷ M[3]
WWamide-1Mytilus edulisAnterior byssus retractor muscle (ABRM)Inhibition of phasic contractions-[3]

Signaling Pathway

While the specific receptor for this compound has not yet been identified, research on the broader Wamide/MIP family in molluscs suggests that these peptides primarily act through G-protein coupled receptors (GPCRs).[1] In some invertebrates, Wamide peptides have also been shown to activate peptide-gated ion channels.[3] The C-terminal Wamide motif is crucial for receptor activation.[1] The downstream signaling cascades likely involve changes in intracellular second messengers such as cAMP or Ca²⁺, leading to the modulation of ion channel activity and ultimately altering neuronal excitability and muscle contractility.

WWamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space WWamide3 This compound Receptor Wamide/MIP Receptor (GPCR) WWamide3->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Modulation Response Cellular Response (Modulation of Neuronal Activity/ Muscle Contraction) Ion_Channel->Response

Caption: Postulated signaling pathway for this compound based on Wamide/MIP family data.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the use of this compound in studying snail neuronal circuits.

Electrophysiological Recording from Snail Ganglia

This protocol describes how to perform intracellular recordings from identified neurons in isolated snail ganglia to assess the effects of this compound on neuronal activity.

Materials:

  • Snail species (e.g., Lymnaea stagnalis, Achatina fulica, Helix aspersa)

  • Dissection tools (fine scissors, forceps)

  • Dissection dish with a silicone elastomer (e.g., Sylgard) base

  • Snail saline solution (appropriate for the species)

  • This compound peptide (synthetic)

  • Micromanipulators

  • Glass microelectrodes (pulled to a resistance of 10-30 MΩ)

  • Microelectrode holder with Ag/AgCl wire

  • 3 M KCl solution for filling microelectrodes

  • Intracellular amplifier (e.g., AxoClamp)

  • Digitizer and data acquisition software

  • Perfusion system

Procedure:

  • Dissection: Anesthetize the snail by injection of MgCl₂ solution. Dissect out the central nervous system (CNS) or specific ganglia of interest in cold snail saline.

  • Preparation Mounting: Pin the isolated ganglia to the bottom of the dissection dish. Remove the outer connective tissue sheath to allow for better electrode penetration.

  • Perfusion: Continuously perfuse the preparation with fresh snail saline at a constant flow rate.

  • Electrode Placement: Mount a 3 M KCl-filled microelectrode onto the headstage of the amplifier. Using a micromanipulator, carefully impale the soma of an identified neuron.

  • Baseline Recording: Record the resting membrane potential and any spontaneous firing activity for a stable period (e.g., 10-15 minutes) to establish a baseline.

  • Peptide Application: Dissolve this compound in snail saline to the desired concentration. Apply the peptide to the bath via the perfusion system. Start with a low concentration (e.g., 10⁻⁹ M) and perform a dose-response curve.

  • Data Acquisition: Record changes in resting membrane potential, firing frequency, action potential shape, and synaptic potentials in response to this compound application.

  • Washout: After recording the effects, switch the perfusion back to normal snail saline to wash out the peptide and observe if the effects are reversible.

Electrophysiology_Workflow Start Start: Snail Ganglia Dissection Mount Mount and Desheath Ganglia Start->Mount Perfuse Perfuse with Saline Mount->Perfuse Impale Impale Identified Neuron Perfuse->Impale Record_Baseline Record Baseline Activity Impale->Record_Baseline Apply_Peptide Apply this compound Solution Record_Baseline->Apply_Peptide Record_Effect Record Neuronal Response Apply_Peptide->Record_Effect Washout Washout with Saline Record_Effect->Washout Analyze Analyze Data Washout->Analyze Behavioral_Assay_Logic Setup Experimental Setup: - Snails - Behavioral Arena - this compound Solution - Saline Control Start Start: Acclimatize Snails Record_Baseline Record Baseline Behavior Start->Record_Baseline Divide_Groups Divide into Two Groups Record_Baseline->Divide_Groups Inject_WWamide3 Inject this compound Divide_Groups->Inject_WWamide3 Group 1 Inject_Control Inject Saline (Control) Divide_Groups->Inject_Control Group 2 Observe_Behavior Observe and Record Behavior Inject_WWamide3->Observe_Behavior Observe_Behavior_Control Observe and Record Behavior Inject_Control->Observe_Behavior_Control Analyze Analyze and Compare Data Observe_Behavior->Analyze Observe_Behavior_Control->Analyze

References

Application Notes and Protocols: Investigating the Effects of WWamide-3 on Feeding Behavior in Gastropods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the neuromodulatory effects of the neuropeptide WWamide-3 on the feeding behavior of gastropods. The information is targeted towards researchers in the fields of neurobiology, pharmacology, and drug development.

Introduction

The WWamide family of neuropeptides, first isolated from the ganglia of the African giant snail, Achatina fulica, are known to be biologically active neuromodulators in mollusks.[1] This family includes WWamide-1, -2, and -3. Research has demonstrated that these peptides can modulate muscular contractions. Specifically, WWamide-1 has been shown to potentiate contractions of the radula retractor and induce contractions of the radula protractor muscles in gastropods.[2] The radula is a primary organ for feeding in these animals, and its muscular activity is central to the mechanics of food ingestion. Given the influence of WWamide-1 on these key feeding-related muscles, it is hypothesized that this compound may also play a significant role in regulating feeding behavior.

These protocols and notes provide a framework for systematically investigating the effects of this compound on feeding behavior, from in vivo administration to quantitative analysis of behavioral changes.

Data Presentation: Effects of WWamides on Gastropod Musculature

While direct quantitative data on the effects of this compound on feeding behavior are not yet available in published literature, the following table summarizes the known effects of the closely related WWamide-1 on key feeding-related muscles. This provides a basis for hypothesizing the potential effects of this compound.

NeuropeptideGastropod SpeciesTarget MuscleObserved EffectConcentrationCitation
WWamide-1Achatina fulicaRadula Retractor MusclePotentiation of electrically evoked tetanic contractions> 10⁻⁷ M[3]
WWamide-1Rapana thomasianaRadula Protractor MuscleInduction of contractions> 10⁻⁸ M[2]

Table 1: Summary of known effects of WWamide-1 on gastropod feeding-related muscles.

To illustrate how data from a behavioral study on this compound could be presented, the following table shows a hypothetical data set.

Treatment GroupNAverage Food Intake (g) ± SEMFeeding Duration (min) ± SEMNumber of Bites per min ± SEM
Vehicle Control202.5 ± 0.230.5 ± 2.15.2 ± 0.4
This compound (10⁻⁸ M)202.6 ± 0.331.0 ± 2.55.5 ± 0.5
This compound (10⁻⁷ M)203.8 ± 0.445.2 ± 3.08.1 ± 0.6
This compound (10⁻⁶ M)204.5 ± 0.555.8 ± 3.59.7 ± 0.7

* Indicates a statistically significant difference from the vehicle control group (p < 0.05).

Table 2: Hypothetical quantitative data on the effects of varying concentrations of this compound on feeding behavior in a model gastropod species.

Experimental Protocols

This section outlines a detailed methodology for assessing the effects of this compound on gastropod feeding behavior. The protocol is synthesized from established methods for neuropeptide administration and behavioral assays in gastropods.

Protocol 1: In Vivo Administration of this compound and Assessment of Feeding Behavior

1. Animal Model and Acclimation:

  • Species: Lymnaea stagnalis (the great pond snail) is a suitable model due to its well-characterized feeding circuitry and relatively large size.

  • Acclimation: House snails individually in well-aerated tanks with a standard 12:12 hour light-dark cycle. Maintain a constant temperature appropriate for the species (e.g., 20°C for L. stagnalis).

  • Diet: Provide a standard diet, such as lettuce, ad libitum.

  • Food Deprivation: To standardize motivation for feeding, food-deprive the animals for 24-48 hours prior to the experiment.

2. Preparation of this compound Solution:

  • Synthesis: Obtain synthetic this compound peptide of high purity (>95%). The sequence for this compound is Trp-Pro-Gly-Trp-Val-Gly-Trp-NH₂.

  • Stock Solution: Prepare a stock solution of this compound (e.g., 10⁻³ M) in an appropriate solvent, such as sterile snail saline solution.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations for injection (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).

  • Vehicle Control: Use the snail saline solution without the peptide as the vehicle control.

3. Administration of this compound:

  • Injection: Administer the peptide or vehicle control via injection into the hemocoel of the snail.

  • Dosage: The injection volume should be a small percentage of the animal's body weight (e.g., 1-2%) to avoid undue stress.

  • Procedure:

    • Gently restrain the snail.

    • Using a fine-gauge needle, carefully inject the solution into the foot sinus.

    • Allow the snail to recover in its home tank for a short period (e.g., 15-30 minutes) before the feeding assay.

4. Feeding Behavior Assay:

  • Food Stimulus: Use a pre-weighed amount of a palatable food source (e.g., a disc of lettuce).

  • Observation Arena: Place each snail individually in an observation arena with the food stimulus.

  • Data Collection: Over a set period (e.g., 60 minutes), record the following parameters:

    • Food Intake: At the end of the assay, remove the remaining food, gently blot it dry, and weigh it. The food intake is the initial weight minus the final weight.

    • Feeding Duration: The total time the snail spends actively feeding.

    • Biting Frequency: The number of bites taken by the snail per unit of time. This can be observed directly or recorded via video for later analysis.

5. Data Analysis:

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the feeding parameters between the different treatment groups (vehicle control and various this compound concentrations).

  • Dose-Response Curve: If multiple concentrations are tested, a dose-response curve can be generated to determine the effective concentration range of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation & Food Deprivation injection Injection of this compound or Vehicle Control animal_acclimation->injection peptide_prep This compound Solution Preparation peptide_prep->injection feeding_assay Feeding Behavior Assay injection->feeding_assay data_collection Data Collection (Food Intake, Duration, Bite Frequency) feeding_assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: Experimental workflow for investigating this compound effects.

Signaling Pathways

The precise signaling pathway for WWamides in gastropods has not yet been fully elucidated. However, many neuropeptides exert their effects through G-protein coupled receptors (GPCRs). The following diagram illustrates a putative signaling pathway for this compound based on a general GPCR cascade.

Putative this compound Signaling Pathway Diagram

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response wwamide3 This compound receptor Putative WWamide Receptor (GPCR) wwamide3->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Cascade (e.g., PKA) second_messenger->protein_kinase cellular_response Modulation of Ion Channels or Gene Expression protein_kinase->cellular_response feeding_behavior Altered Feeding Behavior cellular_response->feeding_behavior

Caption: A hypothesized signaling pathway for this compound in gastropods.

This proposed pathway suggests that this compound binds to a specific GPCR on the surface of a neuron or muscle cell. This binding activates an intracellular G-protein, which in turn modulates the activity of an effector enzyme. The resulting change in the concentration of a second messenger initiates a protein kinase cascade, leading to downstream cellular responses such as the modulation of ion channel activity or changes in gene expression. These cellular changes would ultimately manifest as an alteration in feeding behavior.

Conclusion and Future Directions

The available evidence strongly suggests that WWamides are involved in the neural and muscular control of feeding in gastropods. The protocols outlined here provide a robust framework for specifically investigating the role of this compound in this process. Future research should focus on:

  • Quantitative Behavioral Studies: Conducting detailed dose-response studies to quantify the effects of this compound on various aspects of feeding behavior.

  • Receptor Identification: Identifying and characterizing the specific receptor(s) for WWamides in gastropods to confirm the proposed signaling pathway.

  • Electrophysiological Studies: Investigating the effects of this compound on the electrical activity of identified neurons within the feeding central pattern generator.

A deeper understanding of the role of this compound in regulating feeding behavior could open new avenues for the development of novel therapeutic agents for appetite modulation or for the control of pest gastropod species.

References

Application Notes and Protocols for Studying WWamide-3 in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WWamide-3 is a member of the Wamide superfamily of neuropeptides, which are known to play diverse roles in the nervous systems of various species. These peptides act as neuromodulators, influencing processes such as muscle contraction and appetite.[1] The study of this compound in primary neuronal cell cultures provides a powerful in vitro system to elucidate its specific functions, signaling pathways, and potential as a therapeutic target. Primary neuronal cultures, derived directly from rodent brain tissue, offer a more physiologically relevant model compared to immortalized cell lines, preserving many of the natural properties of neurons.[2][3][4] This document provides detailed protocols for the culture of primary neurons and subsequent assays to investigate the biological activity of this compound.

Primary Neuronal Cell Culture Protocols

Successful investigation of this compound's effects begins with healthy and reproducible primary neuronal cultures. The following protocols are adapted from established methods for hippocampal and cortical neuron isolation.[2][5][6]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

CategoryItemSpecifications
Reagents Poly-D-LysineHigh molecular weight (>70,000)
Laminin
Neurobasal Medium
B-27 Supplement
Glutamax
Fetal Bovine Serum (FBS)Heat-inactivated
Papain
DNase I
Trypan Blue Stain
This compound PeptideSynthetic, high purity
Solutions Dissection Medium (DM)HBSS with 10 mM HEPES
Plating MediumNeurobasal + B-27 + Glutamax + 10% FBS
Growth MediumNeurobasal + B-27 + Glutamax
Equipment Laminar Flow HoodSterile
Dissection Microscope
CentrifugeRefrigerated
Incubator37°C, 5% CO2
Water Bath37°C
Hemocytometer
Pipettes and TipsSterile
Dissection ToolsSterile (forceps, scissors)
Culture Plates/Dishes
Protocol for Primary Hippocampal/Cortical Neuron Culture

This protocol describes the isolation and culturing of primary neurons from embryonic day 18 (E18) rat or mouse pups.

Day 1: Plate Coating

  • Prepare a solution of 50 µg/mL Poly-D-Lysine in sterile water.

  • Coat the surface of culture plates or coverslips with the Poly-D-Lysine solution.

  • Incubate overnight at 37°C.

  • The following day, wash the plates three times with sterile water and allow them to dry completely in the laminar flow hood.

  • (Optional) For enhanced adherence, coat with 5 µg/mL Laminin in PBS for 2-4 hours at 37°C before washing.

Day 2: Dissection and Plating

  • Euthanize a timed-pregnant rodent (E18) according to approved institutional animal care protocols.

  • Dissect the embryos and place them in ice-cold Dissection Medium.

  • Under a dissection microscope, carefully remove the brains and isolate the hippocampi or cortices.

  • Transfer the dissected tissue to a new dish containing ice-cold Dissection Medium.

  • Mince the tissue into small pieces.

  • Digest the tissue with a papain solution (20 units/mL) and DNase I (100 µg/mL) in Dissection Medium for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[2]

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Plating Medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto the pre-coated plates.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, replace the Plating Medium with Growth Medium. Change half of the medium every 3-4 days thereafter.

Experimental Protocols for this compound Functional Analysis

Once the primary neuronal cultures are established (typically after 7-14 days in vitro), they can be used to investigate the effects of this compound.

Assessment of Neuronal Viability (MTT Assay)

This assay determines if this compound has cytotoxic or neuroprotective effects. The MTT assay measures the metabolic activity of viable cells.[7]

Protocol:

  • Plate primary neurons in a 96-well plate.

  • After the desired culture period, treat the neurons with varying concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals by adding an equal volume of solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Data Presentation:

This compound ConcentrationAbsorbance (570 nm)% Viability (Relative to Control)
Vehicle ControlValue100%
1 nMValueValue
10 nMValueValue
100 nMValueValue
1 µMValueValue
Calcium Imaging

This protocol is used to determine if this compound elicits intracellular calcium signaling, a common downstream effect of G-protein coupled receptor (GPCR) activation.

Protocol:

  • Culture primary neurons on glass-bottom dishes or coverslips.

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with a suitable imaging buffer (e.g., HBSS).

  • Acquire baseline fluorescence images using a fluorescence microscope equipped with a calcium imaging system.

  • Apply this compound at the desired concentration and continue to record fluorescence changes over time.

  • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence response.

  • Analyze the data by measuring the change in fluorescence intensity (ΔF/F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence.

Data Presentation:

TreatmentPeak ΔF/F0Time to Peak (seconds)
Vehicle ControlValueN/A
This compound (100 nM)ValueValue
Positive Control (e.g., Glutamate)ValueValue
Immunocytochemistry for Signaling Pathway Components

This method can be used to visualize the expression and localization of proteins involved in the putative this compound signaling pathway.

Protocol:

  • Culture neurons on coverslips.

  • Treat cells with this compound for a specified duration.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against a target protein (e.g., phosphorylated ERK, c-Fos) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical this compound Signaling Pathway

Based on the known mechanisms of related neuropeptides, this compound likely acts through a G-protein coupled receptor. The following diagram illustrates a plausible signaling cascade.

WWamide3_Signaling_Pathway WWamide3 This compound GPCR This compound Receptor (GPCR) WWamide3->GPCR Binds G_protein G-protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets

Caption: Hypothetical this compound signaling pathway via a Gq-coupled GPCR.

Experimental Workflow for this compound Functional Analysis

The following diagram outlines the overall workflow for studying this compound in primary neuronal cultures.

Experimental_Workflow start Start: E18 Embryonic Rodent Tissue dissection Dissection & Dissociation of Hippocampus/Cortex start->dissection culture Primary Neuron Plating & Culture (7-14 DIV) dissection->culture treatment Treatment with This compound culture->treatment assays Functional Assays treatment->assays viability Viability Assay (MTT) assays->viability calcium Calcium Imaging (Fluo-4) assays->calcium icc Immunocytochemistry (pERK, c-Fos) assays->icc analysis Data Analysis & Interpretation viability->analysis calcium->analysis icc->analysis

Caption: Workflow for studying this compound in primary neuronal cultures.

Conclusion

These protocols and application notes provide a comprehensive framework for researchers to begin investigating the neuromodulatory roles of this compound. The use of primary neuronal cultures, combined with the described functional assays, will enable a detailed characterization of this neuropeptide's biological activity and its underlying signaling mechanisms. The provided workflows and diagrams serve as a guide for experimental design and data interpretation in this exciting area of neuropharmacology research.

References

Application Notes and Protocols for Synthetic WWamide-3 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWamide-3 is a member of the WWamide family of neuropeptides, first isolated from the ganglia of the African giant snail, Achatina fulica. These peptides are characterized by the presence of a tryptophan (W) residue at both the N- and C-termini. This compound, with the sequence Trp-Lys-Gln-Met-Ser-Val-Trp-NH2, has been shown to be a neuromodulatory peptide with effects on muscular contraction. Recent research has revealed a dual-signaling mechanism for Wamide peptides in the marine annelid Platynereis dumerilii, acting through both a G-protein coupled receptor (GPCR) and a peptide-gated ion channel. This dual activity makes this compound a valuable tool for investigating peptidergic signaling networks and their physiological roles.

These application notes provide an overview of commercially available synthetic this compound, its known signaling pathways, and detailed protocols for its use in common research applications.

Commercial Suppliers of Synthetic this compound

Synthetic this compound is available from several commercial suppliers in lyophilized powder form, with purity typically greater than 95%. It is intended for research use only.

SupplierProduct NumberSequenceMolecular FormulaMolecular Weight (Da)PurityStorage
Elabscience E-PP-2089Trp-Lys-Gln-Met-Ser-Val-Trp-NH2C46H66N12O9S963.18> 95%-20°C
LifeTein LT2379Trp-Lys-Gln-Met-Ser-Val-Trp-NH2C46H66N12O9S963.18> 95%-20°C
NovoPro 312793Not SpecifiedNot SpecifiedNot Specified> 95%≤ -20°C
QYAOBIO Not SpecifiedWKQMSVW-NH2C46H66N12O9SNot SpecifiedNot SpecifiedNot Specified
Novatein Biosciences PE-87437TRP-LYS-GLN-MET-SER-VAL-TRP-NH2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Researchers should always refer to the supplier's specific product data sheet for the most accurate and up-to-date information.

Signaling Pathways of WWamide Peptides

In the marine annelid Platynereis dumerilii, Wamide peptides have been shown to act through two distinct receptor types, highlighting a complex signaling network.[1]

  • Peptide-Gated Ion Channel (MGIC): Wamides can directly gate a myoinhibitory peptide-gated ion channel (MGIC), which belongs to the degenerin/epithelial sodium channel (DEG/ENaC) family. This interaction leads to rapid, ionotropic signaling.

  • G-Protein Coupled Receptor (MAG): Wamides also activate a specific GPCR, designated as MAG. The downstream signaling cascade of this receptor is still under investigation but is presumed to follow canonical GPCR signaling pathways, potentially involving Gq/11 to modulate intracellular calcium levels or Gs/Gi to modulate cyclic AMP (cAMP) levels.

This compound Dual Signaling Pathway Diagram

WWamide3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space WWamide3 This compound MGIC MGIC (DEG/ENaC Ion Channel) WWamide3->MGIC Binds & Opens MAG MAG (GPCR) WWamide3->MAG Binds & Activates Ion_Influx Ion Influx (e.g., Na+) MGIC->Ion_Influx Mediates G_Protein G-Protein (Gq/11 or Gs/Gi) MAG->G_Protein Activates Membrane_Depolarization Membrane Depolarization Ion_Influx->Membrane_Depolarization Downstream_Effects Downstream Cellular Effects Membrane_Depolarization->Downstream_Effects Effector Effector Enzyme (e.g., PLC or AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3/DAG or cAMP) Effector->Second_Messenger Generates Second_Messenger->Downstream_Effects

This compound dual signaling pathway.

Experimental Protocols

Invertebrate Muscle Contraction Assay

This protocol is adapted for testing the effect of this compound on the contractility of invertebrate smooth muscle, such as the earthworm gut.

Materials:

  • Synthetic this compound

  • Earthworm (Lumbricus terrestris)

  • Annelid Ringer's solution (6.5 g NaCl, 0.14 g KCl, 0.12 g CaCl2, 0.2 g NaHCO3 per liter of distilled water)

  • Acetylcholine (ACh) as a positive control for contraction

  • Serotonin (5-HT) as a potential inhibitory control

  • Dissection tools

  • Organ bath with a force transducer

  • Data acquisition system

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in distilled water to a stock concentration of 1 mM.

    • Store aliquots at -20°C. Further dilutions should be made fresh in Annelid Ringer's solution on the day of the experiment.

  • Tissue Preparation:

    • Anesthetize an earthworm in 10% ethanol in Annelid Ringer's solution.

    • Dissect a 2-3 cm segment of the intestine and place it in a petri dish containing cold Annelid Ringer's solution.

    • Gently flush the lumen of the intestine to remove debris.

  • Experimental Setup:

    • Mount the intestinal segment in the organ bath containing Annelid Ringer's solution, maintained at room temperature and aerated with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other end to the force transducer.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with regular changes of the Ringer's solution.

  • Data Recording:

    • Record baseline spontaneous contractions for 10-15 minutes.

    • Add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing in logarithmic steps (e.g., 10 nM, 100 nM, 1 µM).

    • Record the response at each concentration for at least 5-10 minutes or until a stable response is observed.

    • After the highest concentration, wash the tissue thoroughly with Ringer's solution until the baseline activity is restored.

    • As a control, record the response to a known contractile agent like acetylcholine (e.g., 1 µM).

Data Analysis:

  • Measure the amplitude and frequency of contractions before and after the addition of this compound.

  • Express the change in contraction amplitude as a percentage of the baseline or the maximal response to a positive control.

  • Construct a dose-response curve to determine the EC50 or IC50 of this compound.

Experimental Workflow for Muscle Contraction Assay

Muscle_Contraction_Workflow Start Start Prep_Peptide Prepare this compound Stock Solution (1 mM) Start->Prep_Peptide Prep_Tissue Dissect and Prepare Invertebrate Muscle Tissue Start->Prep_Tissue Mount_Tissue Mount Tissue in Organ Bath Prep_Tissue->Mount_Tissue Equilibrate Equilibrate Tissue (30-60 min) Mount_Tissue->Equilibrate Record_Baseline Record Baseline Spontaneous Contractions Equilibrate->Record_Baseline Add_WWamide3 Add this compound (Cumulative Doses) Record_Baseline->Add_WWamide3 Record_Response Record Muscle Response Add_WWamide3->Record_Response Next Dose Record_Response->Add_WWamide3 Next Dose Washout Washout Record_Response->Washout Add_Control Add Positive/Negative Controls Washout->Add_Control Record_Control Record Control Response Add_Control->Record_Control Analyze_Data Analyze Data (Amplitude, Frequency, Dose-Response) Record_Control->Analyze_Data End End Analyze_Data->End

Workflow for the invertebrate muscle contraction assay.
Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation, likely mediated by the MAG GPCR.

Materials:

  • Synthetic this compound

  • Cultured cells expressing the putative this compound receptor (e.g., HEK293 cells transfected with the MAG receptor) or primary neurons from a relevant invertebrate model.

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or appropriate physiological saline

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission detection (for Fluo-4).

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes 24-48 hours before the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM of the calcium indicator dye (e.g., Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the dish on the fluorescence microscope stage.

    • Continuously perfuse the cells with HBSS.

    • Acquire a stable baseline fluorescence signal for 1-2 minutes.

    • Apply this compound at the desired concentration by adding it to the perfusion solution.

    • Record the change in fluorescence intensity over time.

    • As a positive control, at the end of the experiment, apply a calcium ionophore like ionomycin to elicit a maximal calcium response.

Data Analysis:

  • For Fluo-4, the change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0), expressed as ΔF/F0.

  • For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

  • Quantify the peak response and the area under the curve for each condition.

GPCR Second Messenger Assay (cAMP)

This protocol is designed to determine if the MAG GPCR couples to Gs or Gi proteins by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Synthetic this compound

  • Cells expressing the MAG GPCR

  • Forskolin (an adenylyl cyclase activator)

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer (provided with the kit)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Stimulation:

    • Seed cells in a 96-well plate and grow to confluency.

    • On the day of the assay, replace the culture medium with stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes.

    • To test for Gs coupling: Add this compound at various concentrations and incubate for 15-30 minutes at 37°C.

    • To test for Gi coupling: Add this compound at various concentrations along with a fixed concentration of forskolin (e.g., 10 µM) and incubate for 15-30 minutes at 37°C. A positive control with only forskolin should be included.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each sample based on the standard curve.

  • For Gs coupling: An increase in cAMP levels upon this compound stimulation indicates Gs coupling.

  • For Gi coupling: A decrease in the forskolin-stimulated cAMP levels upon this compound co-stimulation indicates Gi coupling.

  • Plot dose-response curves to determine the EC50 (for Gs) or IC50 (for Gi) of this compound.

Plausible MAG GPCR Signaling Pathway (Gq-coupled)

MAG_GPCR_Signaling WWamide3 This compound MAG MAG Receptor (GPCR) WWamide3->MAG Binds Gq Gq Protein MAG->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Mediates Ca_Release->PKC Co-activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response Phosphorylates Targets

A plausible Gq-coupled signaling pathway for the MAG receptor.

Conclusion

Synthetic this compound is a versatile research tool for studying neuropeptide signaling and its physiological consequences. The discovery of its dual action on both a peptide-gated ion channel and a GPCR opens up new avenues for investigating the complexity of neuromodulation. The protocols provided here offer a starting point for researchers to explore the functional roles of this compound in various biological systems. Further research is needed to fully elucidate the downstream signaling pathways of the MAG GPCR and to identify WWamide receptors in a wider range of species.

References

Troubleshooting & Optimization

Wamide Neuropeptide Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Wamide neuropeptides in various bioassays. Given that "WWamide-3" is not extensively characterized in scientific literature, this guide focuses on the broader Wamide peptide family, including WWamides, and addresses common challenges encountered during their study.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any response or a very low signal from my Wamide peptide in my cell-based assay. What are the possible causes and solutions?

A1: This is a common issue in neuropeptide bioassays and can stem from several factors. Here is a systematic approach to troubleshoot the problem:

  • Peptide Integrity and Concentration:

    • Degradation: Neuropeptides are susceptible to rapid degradation by peptidases.[1][2] Ensure you are using high-quality, purified Wamide peptide. Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles.

    • Incorrect Concentration: Verify the calculated concentration of your working solutions. It's advisable to perform a concentration determination assay (e.g., BCA or Bradford) if possible.

    • Adsorption: Peptides can adsorb to plasticware. Consider using low-adhesion microplates and pipette tips.

  • Cellular Receptor Expression:

    • Receptor Presence: Confirm that your cell line endogenously expresses the target Wamide receptor (e.g., the myoinhibitory peptide-gated ion channel or the MAG G-protein coupled receptor).[3] If using a recombinant system, verify the transfection/transduction efficiency and receptor expression levels via qPCR, Western blot, or immunofluorescence.

    • Cell Health: Ensure your cells are healthy, within a suitable passage number, and have been cultured under optimal conditions.

  • Assay Conditions:

    • Incubation Time and Temperature: Optimize the incubation time and temperature for Wamide peptide stimulation.

    • Buffer Composition: The composition of your assay buffer (e.g., presence of divalent cations, pH) can significantly impact receptor binding and signaling.

Troubleshooting Workflow: No/Low Signal

NoSignalWorkflow start Start: No or Low Signal check_peptide Check Wamide Peptide - Freshly prepared? - Correct concentration? - Stored properly? start->check_peptide check_cells Verify Cell System - Receptor expression? - Cell health & passage? - Transfection efficiency? check_peptide->check_cells Peptide OK check_assay Review Assay Conditions - Incubation time/temp? - Buffer composition? - Plate type? check_cells->check_assay Cells OK positive_control Run Positive Control (Known agonist) check_assay->positive_control Conditions OK end_resolve Issue Resolved positive_control->end_resolve Control Works end_reassess Re-evaluate System positive_control->end_reassess Control Fails

A step-by-step workflow for troubleshooting no or low signal in Wamide bioassays.

Q2: My bioassay is showing high background noise, making it difficult to discern a specific signal. How can I reduce the background?

A2: High background can obscure real results. Consider the following points to reduce non-specific signal:

  • Wash Steps: Increase the number and stringency of wash steps to remove unbound peptide and other interfering substances.

  • Blocking: If using an immunoassay-based detection method, ensure that blocking steps are adequate to prevent non-specific antibody binding.

  • Reagent Quality: Use high-purity reagents and solvents to minimize background from contaminants.

  • Cell Density: Optimize the cell seeding density. Over-confluent or under-confluent cells can sometimes lead to higher background.

  • Detector Settings: If using a plate reader or microscope, optimize the gain and exposure settings to maximize the signal-to-noise ratio.

Q3: I am getting inconsistent and variable results between experiments. What could be the reason?

A3: Reproducibility is key in scientific research. To address inconsistency:

  • Standardize Protocols: Ensure that all experimental steps, from cell culture to data acquisition, are performed consistently. Use a detailed, written protocol.

  • Reagent Consistency: Use the same batches of reagents, media, and peptides for a set of related experiments. If a new batch is introduced, it may need to be validated.

  • Operator Variability: If multiple individuals are performing the assay, ensure they are all following the same protocol precisely.

  • Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, CO2 levels) for cell culture and assays.

Wamide Peptide Bioassay Parameters

The following table summarizes hypothetical but representative quantitative data for Wamide peptide bioassays, illustrating the dual signaling capabilities through a G-protein coupled receptor (GPCR) and a peptide-gated ion channel.

ParameterWamide-Receptor Interaction (GPCR)Wamide-Receptor Interaction (Ion Channel)
Ligand Wamide PeptideWamide Peptide
Receptor MAG (Metabotropic)MGIC (Ionotropic)
Effective Concentration (EC50) 10 - 100 nM100 - 500 nM
Binding Affinity (Kd) 5 - 50 nM50 - 200 nM
Activation Time Minutes (slow, prolonged)Milliseconds to seconds (fast, transient)
Signal Transduction G-protein activation, second messengersIon influx (e.g., Na+, Ca2+)
Typical Readout cAMP, IP3, or Ca2+ mobilizationMembrane potential change, ion flux

Wamide Signaling Pathway

Wamide neuropeptides can exhibit a dual signaling mechanism, activating both a metabotropic G-protein coupled receptor (GPCR) and an ionotropic peptide-gated ion channel.[3] This allows for both rapid, direct modulation of neuronal excitability and slower, modulatory effects on cellular signaling cascades.

WamideSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wamide Wamide GPCR MAG Receptor (GPCR) Wamide->GPCR IonChannel MGIC Receptor (Ion Channel) Wamide->IonChannel G_Protein G-Protein Activation GPCR->G_Protein Ion_Influx Ion Influx (e.g., Na+, Ca2+) IonChannel->Ion_Influx Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascades Second_Messenger->Kinase_Cascade Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Cellular_Response_Slow Slow, Modulatory Cellular Response Gene_Expression->Cellular_Response_Slow Membrane_Potential Change in Membrane Potential Ion_Influx->Membrane_Potential Cellular_Response_Fast Fast, Excitatory/Inhibitory Cellular Response Membrane_Potential->Cellular_Response_Fast

Dual signaling pathway of Wamide neuropeptides.

Experimental Protocol: In Vitro Wamide Bioassay

This protocol provides a general framework for assessing Wamide peptide activity in a cell-based assay using a recombinant cell line expressing a Wamide receptor.

1. Materials and Reagents:

  • HEK293 cells stably expressing the Wamide receptor of interest (or other suitable host cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Wamide peptide stock solution (1 mM in DMSO or water)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Positive control agonist

  • Assay-specific detection reagents (e.g., Fluo-4 AM for calcium imaging, cAMP assay kit)

  • 96-well black, clear-bottom microplate

2. Cell Preparation:

  • Seed the receptor-expressing cells into a 96-well microplate at a pre-determined optimal density.

  • Incubate for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and growth.

  • On the day of the assay, remove the culture medium and wash the cells gently with assay buffer.

3. Compound Preparation:

  • Prepare serial dilutions of the Wamide peptide in assay buffer to generate a dose-response curve. Include a vehicle control (buffer only) and a positive control.

  • Warm the compound plate to the assay temperature (typically 37°C or room temperature).

4. Assay Procedure (Example: Calcium Mobilization):

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

  • After loading, wash the cells to remove excess dye.

  • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject the Wamide peptide dilutions and controls into the respective wells.

  • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

5. Data Analysis:

  • For each well, calculate the change in fluorescence from baseline (ΔF/F0).

  • Plot the peak response against the logarithm of the Wamide peptide concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

References

Technical Support Center: Optimizing WWamide-3 for Neuronal Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel neuromodulatory peptide, WWamide-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for effective and reproducible neuronal stimulation in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in neuronal cultures?

A1: For a novel peptide like this compound, a good starting point is to perform a dose-response curve to determine the optimal concentration for your specific neuronal cell type and assay. We recommend a wide concentration range, typically from 1 nM to 10 µM. It is advisable to start with a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to efficiently screen a broad range of concentrations.[1][2][3]

Q2: How should I prepare and store my this compound stock solution?

A2: Peptides should be reconstituted in a sterile, appropriate solvent to create a concentrated stock solution. For many peptides, sterile, nuclease-free water or a buffer like PBS (pH 7.2-7.4) is suitable. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4][5] For short-term storage (days to weeks), 4°C may be acceptable, but long-term storage should always be frozen.

Q3: What is the stability of this compound in cell culture media?

A3: The stability of peptides in cell culture media can be influenced by factors such as temperature, pH, and the presence of proteases, which may be secreted by cells or present in serum.[6][7][8] If your experiments involve long incubation times, it is advisable to assess the stability of this compound in your specific culture conditions. This can be done by incubating the peptide in your media for various durations and then testing its activity or quantifying the remaining intact peptide via methods like HPLC.

Q4: Can serum in the culture medium interfere with this compound activity?

A4: Yes, serum contains proteases that can degrade peptides.[9][10] Additionally, proteins in serum can sometimes bind to the peptide, reducing its effective concentration.[11][12] If you observe lower than expected activity in the presence of serum, consider reducing the serum concentration, using a serum-free medium during the experiment, or using protease inhibitors if compatible with your assay.

Q5: What are the potential off-target effects of this compound?

A5: Neuropeptides can sometimes interact with multiple receptor subtypes, leading to off-target effects.[13][14] While peptides generally offer high specificity for their target receptors, it is important to consider this possibility.[14] If you observe unexpected or inconsistent results, it may be beneficial to test for off-target effects by using specific antagonists for related receptors if available, or by examining cell types that do not express the putative this compound receptor.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No neuronal response at any tested concentration. 1. Peptide degradation: Improper storage or handling. 2. Inactive peptide: Synthesis or quality control issue. 3. Low receptor expression: The neuronal culture may not express the target receptor for this compound. 4. Incorrect assay conditions: The assay may not be sensitive enough to detect a response.1. Ensure proper storage of aliquots at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Verify the purity and activity of the peptide with the supplier. 3. Confirm the expression of the putative this compound receptor in your cell model using techniques like RT-PCR or immunocytochemistry. 4. Optimize your assay parameters (e.g., cell density, incubation time, recording sensitivity).
High variability between replicate experiments. 1. Inconsistent peptide concentration: Pipetting errors or inconsistent dilution series. 2. Cell culture heterogeneity: Variation in cell health, density, or differentiation state. 3. Peptide instability: Degradation of the peptide in the culture medium over the course of the experiment.1. Use calibrated pipettes and prepare fresh, accurate dilutions for each experiment. 2. Standardize cell seeding density and culture conditions. Ensure consistent cell health and differentiation markers across experiments. 3. Minimize the incubation time with the peptide if possible. Consider a time-course experiment to assess the duration of the peptide's effect.
Neuronal activity is observed, but the dose-response is not sigmoidal. 1. Off-target effects: At higher concentrations, the peptide may be interacting with other receptors. 2. Cellular toxicity: High concentrations of the peptide or its solvent may be causing cellular stress or death. 3. Receptor desensitization: Prolonged exposure to high agonist concentrations can lead to receptor internalization and reduced signaling.[15]1. Investigate a narrower range of concentrations around the observed effective dose. Use receptor antagonists to block potential off-target interactions. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue) at the tested concentrations. 3. Reduce the incubation time or perform experiments on a shorter timescale to minimize receptor desensitization.
Effect of this compound diminishes over time during long-term experiments. 1. Peptide degradation: Proteolytic degradation in the culture medium.[16] 2. Receptor downregulation: Continuous stimulation can lead to a decrease in the number of receptors on the cell surface.[17]1. Replenish the medium with fresh this compound at regular intervals. Consider using protease inhibitors if compatible with your cell culture. 2. Allow for a recovery period without the peptide to see if the response can be restored.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using Calcium Imaging

This protocol describes how to perform a dose-response experiment to find the EC50 (half-maximal effective concentration) of this compound by measuring changes in intracellular calcium levels in cultured neurons.

Materials:

  • Cultured neurons on glass-bottom dishes or plates suitable for imaging.

  • This compound peptide.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, GCaMP).

  • Pluronic F-127 (for Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Fluorescence microscope with a camera capable of time-lapse imaging.

Procedure:

  • Cell Preparation:

    • Culture neurons to the desired density and maturity.

    • On the day of the experiment, allow the cells to equilibrate to room temperature or 37°C (depending on your imaging setup) for 30 minutes.

  • Calcium Indicator Loading:

    • Prepare a loading solution of your chosen calcium indicator according to the manufacturer's instructions. For Fluo-4 AM, a typical concentration is 1-5 µM with 0.02% Pluronic F-127 in imaging buffer.

    • Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells gently two to three times with fresh, pre-warmed imaging buffer to remove excess dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • This compound Preparation:

    • Prepare a series of dilutions of this compound in the imaging buffer at 2x the final desired concentrations (e.g., 2 nM, 20 nM, 200 nM, 2 µM, 20 µM).

  • Calcium Imaging:

    • Place the dish on the microscope stage and select a field of view with healthy-looking neurons.

    • Start recording a baseline fluorescence signal for 1-2 minutes to ensure the signal is stable.

    • Add an equal volume of the 2x this compound solution to the dish to achieve the final desired concentration. Add the solution gently to avoid disturbing the cells.

    • Continue recording the fluorescence signal for 5-10 minutes to capture the full response.

    • Repeat the process for each concentration, using a fresh dish or allowing for a sufficient washout period between applications on the same dish. Include a vehicle control (buffer only).

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence (ΔF/F₀), where ΔF is the change in fluorescence from the baseline (F₀).

    • Determine the peak response for each concentration.

    • Plot the peak ΔF/F₀ against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[18][19]

Protocol 2: Assessing Neuronal Firing with Multi-Electrode Arrays (MEAs)

This protocol outlines the use of MEAs to measure changes in spontaneous neuronal firing activity in response to this compound.

Materials:

  • MEA system with integrated amplifier and data acquisition software.

  • MEA plates with cultured neurons.

  • This compound peptide.

  • Culture medium or recording buffer.

Procedure:

  • Cell Culture on MEAs:

    • Plate neurons on MEA plates according to the manufacturer's instructions and your cell culture protocol.

    • Allow the neurons to mature and form active networks, which can take several days to weeks.

  • Baseline Recording:

    • Place the MEA plate in the recording chamber and allow it to acclimate for at least 10-15 minutes.

    • Record the baseline spontaneous electrical activity for 5-10 minutes. This will serve as the control.

  • This compound Application:

    • Prepare a range of this compound concentrations in the culture medium or recording buffer.

    • Carefully add the this compound solution to the MEA well to reach the desired final concentration.

    • Record the neuronal activity for 10-30 minutes following the application of the peptide.

  • Data Analysis:

    • Use the MEA software to detect and analyze spikes from individual electrodes.

    • Key parameters to analyze include:

      • Mean firing rate (spikes/second).

      • Bursting frequency and duration.

      • Network synchrony.

    • Compare the activity during this compound application to the baseline recording.

    • Plot the change in firing rate or other parameters as a function of this compound concentration to generate a dose-response curve.

Visualizations

WWamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space WWamide3 This compound Receptor This compound Receptor (GPCR) WWamide3->Receptor Binding G_protein G-protein (Gq/11) Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Ion_Channel Ion Channel Modulation PKC->Ion_Channel Phosphorylates Ion_Channel->Neuronal_Excitation

Caption: Hypothetical signaling pathway for this compound in a neuron.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Neurons Culture Neurons (e.g., on MEA or imaging plates) Dose_Response Dose-Response Experiment Culture_Neurons->Dose_Response Prepare_Peptide Prepare this compound Stock & Dilutions Prepare_Peptide->Dose_Response Imaging Calcium Imaging Dose_Response->Imaging Option 1 MEA MEA Recording Dose_Response->MEA Option 2 Analyze_Data Analyze Data (ΔF/F₀ or Firing Rate) Imaging->Analyze_Data MEA->Analyze_Data Plot_Curve Plot Dose-Response Curve Analyze_Data->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for determining the optimal this compound concentration.

References

Addressing off-target effects of WWamide-3 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of WWamide-3 in their experiments. Given the limited specific data on this compound, this guidance is based on the broader Wamide neuropeptide superfamily, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

A1: this compound is a neuropeptide originally isolated from the ganglia of the African giant snail, Achatina fulica.[1] It is part of the larger Wamide neuropeptide superfamily. These peptides are characterized by a C-terminal amidated tryptophan residue.[2][3] The primary described function of WWamides is neuromodulatory, particularly in the regulation of muscle contraction.[1][2]

Q2: What are the potential sources of off-target effects when using this compound?

A2: Off-target effects of neuropeptides like this compound can arise from several factors:

  • Receptor Cross-Reactivity: An organism may express multiple receptors for different Wamide peptides.[2][4] this compound might bind to and activate receptors intended for other endogenous Wamide peptides, leading to unintended physiological responses.

  • Activation of Different Receptor Types: Wamide peptides have been shown to signal through both G-protein coupled receptors (GPCRs) and peptide-gated ion channels.[5] An off-target effect could occur if this compound activates a different type of receptor than the one being studied.

  • Concentration-Dependent Effects: At high concentrations, this compound may bind to lower-affinity receptors that it would not interact with at physiological concentrations.

  • Degradation Products: Peptides can be broken down by proteases, and the resulting fragments may have their own biological activity.

Q3: My experimental results are inconsistent when using this compound. Could this be due to off-target effects?

A3: Inconsistent results are a potential indicator of off-target effects. If the peptide is activating multiple pathways, the net effect could be variable depending on the specific state of the cells or tissue at the time of the experiment. It is also important to ensure the stability and purity of the peptide, as degradation or contaminants can lead to variability.

Q4: How can I be sure that the observed effect is specific to my target of interest?

A4: Demonstrating specificity requires a combination of approaches:

  • Use of a Structurally Related but Inactive Peptide: Synthesize or obtain a version of this compound with a key amino acid substitution (e.g., at the C-terminal tryptophan) that is predicted to be inactive.[3] This can serve as a negative control.

  • Knockdown or Knockout of the Putative Receptor: If the intended receptor for this compound is known or hypothesized, using RNAi or CRISPR to reduce or eliminate its expression should abolish the effect of this compound.

  • Competitive Binding Assays: Use a labeled version of this compound and show that its binding to the target tissue or cells can be displaced by an unlabeled version in a concentration-dependent manner.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected physiological response (e.g., muscle contraction when expecting inhibition) This compound may be activating a different Wamide receptor subtype with an opposing function. The Wamide family is known to have peptides that can both inhibit and potentiate muscle contractions.[2]1. Perform a dose-response curve to see if the effect changes at different concentrations.2. If possible, test other known Wamide peptides to see if they produce similar or different effects.3. Use receptor antagonists if any are known for the Wamide receptor family in your system.
High background or "noisy" signal in cell-based assays This compound could be activating multiple signaling pathways simultaneously (e.g., a GPCR and an ion channel), leading to a complex cellular response.[5]1. Use specific inhibitors for downstream signaling pathways (e.g., G-protein inhibitors, calcium channel blockers) to dissect the components of the response.2. Measure secondary messengers associated with different pathways (e.g., cAMP for Gs/Gi, inositol phosphates/calcium for Gq).
Effect is not reproducible across different cell lines or tissues The expression profile of Wamide receptors and their downstream signaling components can vary significantly between different cell types and tissues.1. Perform RT-PCR or transcriptomic analysis to confirm the expression of the putative target receptor in your experimental system.2. Consider that the off-target receptor may be expressed in some cell types and not others.
Loss of effect over time in long-term experiments The peptide may be degrading, or the cells may be desensitizing the target receptor due to prolonged stimulation.1. Assess the stability of this compound in your experimental medium over the time course of the experiment.2. Include a positive control for receptor activity to ensure the cells are still responsive.

Data Presentation

Table 1: Diversity of Wamide Superfamily Signaling

Wamide Peptide Subfamily Known Receptor Type(s) Primary Signaling Mechanism Example Physiological Roles Potential for Cross-Reactivity
MIP/Allatostatin-B GPCR, Peptide-gated ion channelG-protein activation, Ion fluxInhibition of muscle contraction, Regulation of hormone synthesisHigh, due to conserved C-terminal Wamide motif
GLWamides GPCRG-protein activationInduction of larval metamorphosis, Muscle contractionModerate to High
WWamides Likely GPCR or ion channelUnknownNeuromodulation, Muscle contraction/inhibitionHigh with other molluscan Wamide peptides
APGWamides GPCRG-protein activationNeuromodulation in molluscsModerate, can show low-potency cross-activation with MIP receptors[3]

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects using a Receptor Knockdown Approach

  • Hypothesize Target Receptor: Based on literature for the Wamide family, identify a putative GPCR or ion channel receptor for this compound in your model organism.

  • Design and Synthesize siRNA/shRNA: Create small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) targeting the mRNA of the putative receptor. Include a non-targeting scramble control.

  • Transfection/Transduction: Introduce the siRNA/shRNA into your cells or tissue of interest using an appropriate method (e.g., lipid-based transfection, viral transduction).

  • Verify Knockdown: After 48-72 hours, harvest a subset of the cells/tissue and perform qRT-PCR or Western blotting to confirm a significant reduction in the expression of the target receptor compared to the scramble control.

  • Functional Assay: Treat the knockdown and control cells/tissue with this compound at a concentration known to elicit a response.

  • Analysis: If the biological effect of this compound is significantly diminished or absent in the receptor-knockdown group compared to the control group, this provides strong evidence that the effect is mediated by that specific receptor. An incomplete loss of effect may suggest the presence of other, off-target receptors.

Protocol 2: Profiling Off-Target Liabilities using a Broad Panel of Assays

  • Cell-Based Functional Assays:

    • If your experimental system involves a specific cell type, expand your readouts to include assays for common signaling pathways that could be activated off-target.

    • Calcium Mobilization Assay: Use a calcium-sensitive dye (e.g., Fura-2, Fluo-4) to detect activation of Gq-coupled GPCRs.

    • cAMP Assay: Use an ELISA or FRET-based assay to measure changes in cyclic AMP levels, which indicates activation of Gs or Gi-coupled GPCRs.

    • Membrane Potential Assay: Use a voltage-sensitive dye to detect changes in membrane potential, which could be caused by the opening of ion channels.

  • Tissue Bath Assays:

    • If working with muscle tissue, prepare isolated muscle strips from different parts of the organism (e.g., gut, heart, retractor muscles).

    • Apply this compound and record changes in contractile force and frequency. This can reveal if the peptide has different or opposing effects on different muscle types, suggesting interactions with multiple receptors.

  • Competitive Binding with Related Peptides:

    • Obtain other peptides from the Wamide superfamily that are known to be present in your or a related species.

    • Perform your primary functional assay with this compound in the presence of increasing concentrations of these other Wamide peptides.

    • If another Wamide peptide can block the effect of this compound, it suggests they may be competing for the same receptor, which could be an off-target site for this compound.

Visualizations

Signaling_Pathways cluster_0 GPCR Pathway cluster_1 Ion Channel Pathway This compound This compound Wamide_GPCR Wamide GPCR This compound->Wamide_GPCR Binds G_Protein G-Protein (Gq or Gs/Gi) Wamide_GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3/DAG, cAMP) Effector->Second_Messenger Cellular_Response_GPCR Cellular Response Second_Messenger->Cellular_Response_GPCR WWamide-3_ion This compound Peptide_Gated_Channel Peptide-Gated Ion Channel WWamide-3_ion->Peptide_Gated_Channel Binds & Opens Ion_Flux Ion Flux (e.g., Na+, Ca2+) Peptide_Gated_Channel->Ion_Flux Membrane_Potential Change in Membrane Potential Ion_Flux->Membrane_Potential Cellular_Response_Ion Cellular Response Membrane_Potential->Cellular_Response_Ion

Caption: Potential signaling pathways for this compound.

Off_Target_Workflow Start Unexpected or Inconsistent Experimental Result Check_Purity Verify Peptide Purity and Stability Start->Check_Purity Dose_Response Perform Dose-Response Curve Check_Purity->Dose_Response Hypothesize Hypothesize Off-Target Mechanism Dose_Response->Hypothesize Cross_Reactivity Receptor Cross-Reactivity Hypothesize->Cross_Reactivity Possibility 1 Different_Pathway Activation of Different Pathway Hypothesize->Different_Pathway Possibility 2 Test_Controls Test with Inactive Analog and Related Peptides Cross_Reactivity->Test_Controls Receptor_Knockdown Receptor Knockdown/ Knockout Cross_Reactivity->Receptor_Knockdown Pathway_Inhibitors Use Pathway-Specific Inhibitors Different_Pathway->Pathway_Inhibitors Analyze Analyze Results to Confirm On-Target vs. Off-Target Effect Test_Controls->Analyze Receptor_Knockdown->Analyze Pathway_Inhibitors->Analyze

Caption: Workflow for investigating off-target effects.

References

Strategies to enhance the stability of WWamide-3 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with WWamide-3 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time. What are the potential causes?

A1: A decrease in this compound concentration can be attributed to several factors, including:

  • Proteolytic Degradation: Peptides are susceptible to degradation by proteases, which may be present in your experimental system or introduced as contaminants.[1]

  • Chemical Degradation: The peptide backbone and amino acid side chains can undergo chemical modifications such as oxidation, deamidation, and hydrolysis, leading to loss of the active peptide.

  • Adsorption: Peptides can adsorb to the surfaces of storage containers (e.g., glass or plastic), reducing the concentration in solution.

  • Aggregation and Precipitation: Peptides may self-associate to form aggregates, which can eventually precipitate out of solution.[1]

Q2: I'm observing turbidity or precipitation in my this compound solution. What's happening and how can I prevent it?

A2: Turbidity or precipitation is often a sign of peptide aggregation.[1] Peptides can aggregate due to factors like high concentration, suboptimal pH, or inappropriate storage temperatures. To prevent this, consider the following:

  • Optimize pH: The pH of the solution plays a critical role in peptide stability.[1][2] It's advisable to determine the optimal pH range where this compound exhibits maximum stability.

  • Adjust Concentration: High peptide concentrations can promote aggregation.[3] If possible, work with lower concentrations or perform a solubility test to determine the maximum soluble concentration.

  • Use Stabilizing Excipients: The addition of certain excipients like sugars or polyols can help prevent aggregation.[1]

Q3: How does pH affect the stability of this compound?

A3: The pH of a solution significantly influences the stability of peptides like this compound.[1][2] It affects the ionization state of amino acid side chains, which in turn can influence:

  • Susceptibility to Degradation: Certain degradation pathways, such as deamidation and oxidation, are pH-dependent.[2] For instance, buffer solutions with a pH between 3 and 5 can reduce deamidation and oxidation.[2]

  • Aggregation: Changes in pH can alter the net charge of the peptide, potentially leading to increased aggregation.[3]

  • Solubility: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero.

Q4: What are the best practices for storing this compound solutions?

A4: Proper storage is crucial for maintaining the stability of this compound. General guidelines include:

  • Temperature: Store solutions at recommended low temperatures, typically -20°C or -80°C for long-term storage, to minimize degradation rates.[1] For short-term use, refrigeration at 2-8°C may be sufficient.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade peptides, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Container Choice: Use low-protein-binding tubes to minimize adsorption to the container surface.

  • Light Protection: Protect the solution from light, especially if it contains photosensitive amino acids.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity Peptide degradation (proteolytic or chemical)- Add protease inhibitors to the solution. - Optimize the pH of the buffer.[2][4] - Store at lower temperatures.[1]
Inconsistent results between experiments Instability during experiments- Prepare fresh solutions for each experiment. - Minimize the time the peptide is kept at room temperature.
Formation of a gel-like substance Fibrillation (a form of aggregation)- Screen different buffer conditions (pH, ionic strength). - Incorporate anti-aggregation excipients.
Oxidation of susceptible residues (e.g., Met, Cys, Trp) Exposure to oxygen or metal ions- Degas the solvent to remove dissolved oxygen. - Add antioxidants (e.g., methionine) or chelating agents (e.g., EDTA).

Experimental Protocols

Protocol 1: pH Stability Profile of this compound

  • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, Tris).

  • Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 4°C, 25°C, and 37°C).

  • At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining intact this compound.

  • Plot the percentage of intact this compound against time for each pH to determine the optimal pH for stability.

Protocol 2: Effect of Excipients on this compound Aggregation

  • Prepare a stock solution of this compound in a buffer known to cause aggregation (determined from previous experiments or literature).

  • Prepare solutions of various excipients (e.g., sucrose, mannitol, polysorbate 80) at different concentrations.

  • Mix the this compound stock solution with each excipient solution.

  • Incubate the samples under conditions that promote aggregation (e.g., agitation at 37°C).

  • Monitor aggregation over time using techniques such as visual inspection for turbidity, dynamic light scattering (DLS) to measure particle size, or a thioflavin T (ThT) fluorescence assay for fibril formation.

  • Compare the aggregation kinetics in the presence and absence of each excipient to identify effective stabilizers.

Visualizations

cluster_degradation This compound Degradation Pathways WWamide3 This compound (Active) Degraded Degraded Fragments (Inactive) WWamide3->Degraded Proteolysis WWamide3->Degraded Oxidation WWamide3->Degraded Deamidation

Caption: Major degradation pathways for this compound in solution.

cluster_workflow Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., precipitation, loss of activity) CheckpH Verify Solution pH Start->CheckpH CheckConc Assess Concentration CheckpH->CheckConc pH OK OptimizepH Optimize Buffer pH CheckpH->OptimizepH pH Not Optimal CheckStorage Review Storage Conditions CheckConc->CheckStorage Conc. OK LowerConc Lower Concentration CheckConc->LowerConc Conc. Too High OptimizeStorage Optimize Storage (Temp, Aliquots) CheckStorage->OptimizeStorage Storage Not Optimal AddExcipients Add Stabilizing Excipients CheckStorage->AddExcipients Storage OK Stable Stable Solution OptimizepH->Stable LowerConc->Stable OptimizeStorage->Stable AddExcipients->Stable

Caption: A logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Overcoming Challenges in GPR171-amide-3 Receptor Deorphanization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deorphanization and characterization of the GPR171-amide-3 receptor.

Frequently Asked Questions (FAQs)

Q1: What is GPR171 and what is its endogenous ligand?

GPR171, also known as H963, is a G protein-coupled receptor (GPCR). Its endogenous ligand has been identified as the neuropeptide BigLEN, a cleavage product of proSAAS.[1][2][3] The four C-terminal amino acids of BigLEN are sufficient for binding and activating GPR171.[4][5][6]

Q2: What is the primary signaling pathway for GPR171?

GPR171 primarily couples to Gαi/o proteins.[4][6] Activation of GPR171 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] It can also stimulate the ERK1/2 MAP kinase pathway.[7]

Q3: Can GPR171 activation be measured using a calcium mobilization assay?

Naturally, GPR171 does not couple to Gαq proteins, which are responsible for calcium mobilization. However, by co-expressing GPR171 with a promiscuous G protein, such as Gα16 or a chimeric Gαqi5, the Gαi/o-mediated signal can be redirected to the Gαq pathway, enabling the measurement of intracellular calcium release upon receptor activation.[4][8][9]

Q4: Are there known small molecule agonists or antagonists for GPR171?

Yes, small molecule modulators for GPR171 have been identified. For instance, MS15203 is a potent and selective agonist, while MS21570 acts as a selective antagonist.[1][10][11]

Q5: What are some of the major challenges in deorphanizing GPCRs like GPR171?

Major challenges in GPCR deorphanization include the availability and stability of the endogenous ligand, finding a suitable expression system that yields functional receptors, and selecting the appropriate signaling assay to detect receptor activation.[12] Irreproducible findings are also a significant issue in the field, emphasizing the need for robust and orthogonal assays for validation.

Quantitative Data Summary

The following table summarizes key quantitative data for GPR171-amide-3 receptor-ligand interactions.

LigandLigand TypeAssay TypeParameterValueCell/Tissue SystemReference
[125I]Tyr-BigLENAgonistRadioligand BindingKd~0.5 nMMouse Hypothalamus[1][4]
BigLEN (rat)AgonistFunctional AssayEC501.6 nMNot Specified[1]
MS15203AgonistNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][10][11]
MS21570AntagonistNot SpecifiedIC50220 nMNot Specified[1]
ClozapineInhibitorNot SpecifiedNot SpecifiedMay inhibit GPR171 expressionNot Specified[13]

Experimental Protocols & Troubleshooting Guides

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to GPR171.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing GPR171 in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, add increasing concentrations of the radioligand (e.g., [125I]Tyr-BigLEN) to a fixed amount of membrane protein (typically 100-500 µg).[14]

  • Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of an unlabeled competitor (e.g., cold BigLEN) in addition to the radioligand to saturate the specific binding sites.

  • Incubation: Incubate the plates at a constant temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[14]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing.- Radioligand is "sticky" and binds to the filter.- Use a lower concentration of radioligand.- Increase the number and volume of washes.- Pre-soak the filters in a blocking agent (e.g., polyethyleneimine).- Consider a different radioligand if the problem persists.
Low or No Specific Binding - Low receptor expression in the membrane preparation.- Inactive receptor due to improper membrane preparation or storage.- Degraded radioligand.- Incubation time is too short to reach equilibrium.- Use a cell line with higher receptor expression or increase the amount of membrane protein per well.- Prepare fresh membranes and store them properly at -80°C.- Check the purity and age of the radioligand.- Determine the optimal incubation time through kinetic experiments.
High Variability Between Replicates - Inconsistent pipetting.- Incomplete mixing of reagents.- Uneven filtration or washing.- Use calibrated pipettes and ensure proper technique.- Gently vortex or mix the assay plate before incubation.- Ensure the cell harvester is functioning correctly and that all wells are washed uniformly.
Calcium Mobilization Assay (with Promiscuous G-protein)

Objective: To measure GPR171 activation by monitoring changes in intracellular calcium levels in cells co-expressing a promiscuous G-protein.

Detailed Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or CHO) and co-transfect with plasmids encoding GPR171 and a promiscuous G-protein (e.g., Gα16).[8]

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage.[8]

  • Ligand Preparation: Prepare a dilution series of the test compounds (agonists) in the assay buffer.

  • Assay Performance: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.[9]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
No Calcium Signal Upon Agonist Addition - Poor transfection efficiency of GPR171 or the promiscuous G-protein.- The chosen promiscuous G-protein does not couple efficiently to GPR171.- Ligand is inactive or degraded.- Cells are unhealthy.- Optimize transfection conditions (e.g., DNA to transfection reagent ratio).- Test different promiscuous G-proteins (e.g., Gα15, Gαqi5).- Use a fresh stock of the ligand and verify its activity.- Ensure proper cell culture conditions and check cell viability.
High Background Signal or Spontaneous Calcium Oscillations - Cells are stressed or over-confluent.- Autofluorescence from the compound or media.- Inconsistent dye loading.- Plate cells at a lower density and handle them gently.- Include a vehicle control to assess compound autofluorescence. Run the assay in serum-free media.- Ensure uniform dye loading and incubation times.
Weak Signal-to-Noise Ratio - Low receptor expression.- Suboptimal dye concentration or loading conditions.- Inefficient coupling of the promiscuous G-protein.- Generate a stable cell line with high receptor expression.- Optimize the dye concentration and loading time/temperature.- Consider using a different promiscuous G-protein or cell line.
cAMP Assay

Objective: To measure the inhibition of adenylyl cyclase activity upon GPR171 activation.

Detailed Methodology:

  • Cell Culture: Culture cells endogenously expressing GPR171 or a stably transfected cell line.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15] Then, stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the GPR171 agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, ELISA, or RIA.[16][17][18]

  • Data Analysis: The decrease in cAMP levels in the presence of the agonist indicates Gαi/o coupling. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
No Inhibition of cAMP Production - Low receptor expression or poor coupling to Gαi/o.- Inactive agonist.- Insufficient forskolin stimulation.- Use a cell line with higher receptor expression.- Confirm agonist activity in an orthogonal assay (e.g., [35S]GTPγS binding).- Optimize the forskolin concentration to achieve a robust but submaximal stimulation of cAMP.
High Basal cAMP Levels - Cells are over-confluent or stressed.- High constitutive activity of adenylyl cyclase in the chosen cell line.- Plate cells at an optimal density.- Choose a different cell line with lower basal adenylyl cyclase activity.
Inconsistent or Noisy Data - Incomplete cell lysis.- Inaccurate pipetting.- Degradation of cAMP after lysis.- Ensure the chosen lysis buffer is effective.- Use precise pipetting techniques.- Keep lysates on ice and perform the cAMP measurement promptly.

Visualizations

GPR171_Signaling_Pathway cluster_membrane Plasma Membrane GPR171 GPR171 G_protein Gαi/oβγ GPR171->G_protein activates G_alpha_i Gαi/o-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP BigLEN BigLEN BigLEN->GPR171 binds G_alpha_i->AC inhibits ERK ERK1/2 Phosphorylation G_beta_gamma->ERK activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates

Caption: GPR171 Signaling Pathway

Radioligand_Binding_Workflow prep Membrane Preparation assay_setup Assay Setup (Radioligand + Membranes) prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax) counting->analysis

Caption: Radioligand Binding Assay Workflow

Calcium_Assay_Workflow transfection Co-transfect Cells (GPR171 + Gα16) dye_loading Load with Calcium Dye (e.g., Fluo-4 AM) transfection->dye_loading ligand_addition Add Agonist dye_loading->ligand_addition measurement Measure Fluorescence (FLIPR/FlexStation) ligand_addition->measurement analysis Data Analysis (EC50) measurement->analysis

Caption: Calcium Mobilization Assay Workflow

References

Technical Support Center: Refining WWamide-3 Microinjection Techniques in Snails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining WWamide-3 microinjection techniques in snails. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects in snails?

A1: this compound is a neuropeptide originally isolated from the ganglia of the African giant snail, Achatina fulica.[1] It belongs to the Wamide neuropeptide superfamily.[2][3][4] WWamide peptides are known to be biologically active and have neuromodulatory effects. Specifically, WWamide-1, a closely related peptide, has been shown to have an inhibitory effect on certain central neurons and can modulate muscular contractions in various snail tissues.[1][5] Therefore, microinjection of this compound is expected to elicit neuronal or muscular responses.

Q2: Which snail species are suitable for this compound microinjection studies?

A2: While this compound was first identified in Achatina fulica, microinjection techniques have been established for several other snail species that can serve as model organisms. These include the freshwater snails Lymnaea stagnalis and Biomphalaria glabrata, as well as the marine gastropod Ilyanassa obsoleta.[6][7][8] The choice of species may depend on the specific research question, availability, and established laboratory protocols.

Q3: What are the critical parameters to consider for successful microinjection of aqueous solutions like this compound?

A3: The key parameters for successful pressure injection of aqueous solutions into snail embryos include the quality and dimensions of the injection needles, the composition of the injection medium, and the developmental stage of the injected embryos.[7] Careful optimization of these factors is crucial for achieving high survival rates and reliable experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound microinjection experiments in a question-and-answer format.

Problem: Low Survival Rate of Snails Post-Injection

  • Q: My snails/embryos are dying after microinjection. What could be the cause?

    • A: High mortality can be due to several factors:

      • Mechanical Damage: The injection needle may be too large or rough, causing excessive tissue damage. Ensure your micropipette has a sharp, beveled tip with an appropriate diameter.[9][10] For Biomphalaria glabrata embryos, which are about 0.1 mm in diameter, fragility is a major concern.[6]

      • Injection Volume: Injecting too large a volume can cause lysis. Optimize the injection volume to be as small as possible while still delivering the desired concentration of this compound.[11] For instance, in Biomphalaria glabrata embryos, an injection volume of 30 nanoliters has been used.[9]

      • Injection Buffer Composition: The injection buffer may not be isotonic or may lack essential ions, leading to osmotic stress or cellular damage. Prepare the this compound solution in a physiologically compatible buffer.

      • Developmental Stage: The timing of injection is critical. For Biomphalaria glabrata embryos, survival rates are significantly higher when microinjection is performed at the gastrula stage (up to 50%) compared to earlier stages (0-10%).[12]

      • Contamination: Ensure all solutions, needles, and equipment are sterile to prevent bacterial or fungal contamination.[11]

Problem: Inconsistent or No Observable Effect of this compound

  • Q: I've successfully injected this compound, but I'm not seeing the expected neuronal or muscular response. Why?

    • A: This could be due to:

      • Peptide Degradation: Neuropeptides can be susceptible to degradation by proteases. Prepare fresh solutions of this compound and keep them on ice. Consider including protease inhibitors in your injection solution, if compatible with your experimental goals.

      • Incorrect Concentration: The concentration of this compound may be too low to elicit a response. Refer to literature on similar neuropeptides for guidance on effective concentrations. For example, WWamide-1 showed effects on snail neurons at concentrations of 2 x 10⁻⁷ M.[5]

      • Clogged Needle: The micropipette may be clogged, preventing the delivery of the peptide. Backfilling the needle and ensuring the tip is clear before injection can help.

      • Receptor Desensitization: Prolonged or repeated exposure to a neuropeptide can sometimes lead to receptor desensitization.

Problem: Difficulty in Preparing and Using Micropipettes

  • Q: I'm having trouble pulling consistent micropipettes and using them for injection. Any tips?

    • A:

      • Pipette Pulling: Use a reliable micropipette puller and high-quality borosilicate glass capillaries. Experiment with the puller settings (heat, pull strength, velocity) to achieve the desired tip shape and size.

      • Beveling: Beveling the needle tip to a sharp point can facilitate penetration of the cell membrane with minimal damage.[13]

      • Backfilling: Backfill the needle carefully to avoid introducing air bubbles, which can interfere with injection pressure.[10]

      • Tip Breaking: Gently breaking the very end of the pipette tip against a hard surface under a microscope can create a clean opening of the desired diameter.[14]

Quantitative Data

The following tables summarize key quantitative parameters gathered from various snail microinjection studies. These values can serve as a starting point for optimizing your this compound microinjection protocol.

Table 1: Microinjection Parameters in Different Snail Species

ParameterBiomphalaria glabrataLymnaea stagnalisIlyanassa obsoleta
Target Stage Embryo (Gastrula)[12]Embryo (1-cell or 2-cell)[8]Zygote/Embryo[7]
Injection Volume 30 nL[9]Not specifiedNot specified
Injection Speed 20 nL/second[9]Rapid positive pressure[8]Not specified
Micropipette Tip Diameter ~0.2 mm (cut with scalpel)[9]Not specified1-3 µm (broken tip)[14]

Table 2: Survival Rates Post-Microinjection

Snail SpeciesDevelopmental StageSurvival RateReference
Biomphalaria glabrataBefore Gastrula0-10%[12]
Biomphalaria glabrataGastrula StageUp to 50%[12]
Mouse Embryos (for comparison)MII oocyte and zygotes~100%[15][16]
Mouse Embryos (for comparison)2-cell and 4-cell>85%[15][16]

Experimental Protocols

This section provides a detailed, generalized methodology for this compound microinjection in snail embryos, based on established protocols for Biomphalaria glabrata and Lymnaea stagnalis.

1. Preparation of Snail Embryos

  • Egg Collection: Collect freshly laid egg masses from your snail colony.[9]

  • Decapsulation (if necessary): For some species and experimental designs, embryos need to be removed from their protective capsules. This can be done mechanically with fine forceps.[8] Be aware that decapsulation can increase fragility.[6]

  • Staging: Identify the desired developmental stage for injection under a stereomicroscope. For B. glabrata, the gastrula stage is recommended for higher survival.[12]

  • Immobilization: Place the embryos in a petri dish with a suitable medium. They can be gently held in place using a holding pipette or by placing them in grooves on an agarose-coated dish.

2. Micropipette Preparation

  • Pull borosilicate glass capillaries using a micropipette puller to create a fine tip.

  • If desired, bevel the tip of the micropipette using a micro-grinder to create a sharp, angled point.

  • Break the tip to the desired diameter (e.g., 1-5 µm) by gently touching it to a glass slide under microscopic observation.

3. Preparation of this compound Injection Solution

  • Dissolve this compound in a sterile, filtered, and physiologically compatible buffer (e.g., snail saline).

  • To aid in visualization of the injection, a non-toxic tracer dye (e.g., Fast Green or a fluorescent dextran) can be added to the solution.

  • Centrifuge the solution briefly to pellet any particulates that could clog the needle.

4. Microinjection Procedure

  • Backload the micropipette with the this compound solution using a microloader pipette tip, ensuring no air bubbles are introduced.

  • Mount the micropipette onto a micromanipulator connected to a microinjector system (e.g., a picospritzer).

  • Under microscopic guidance, carefully insert the micropipette tip into the target cell or embryo.

  • Apply a brief pulse of pressure to eject a small, calibrated volume of the this compound solution.

  • Gently withdraw the micropipette.

5. Post-Injection Care and Observation

  • Transfer the injected embryos to a fresh dish with the appropriate culture medium.

  • Incubate the embryos under optimal conditions for their development.

  • Monitor the survival and development of the embryos and observe for the expected physiological or behavioral effects of this compound.

Visualizations

This compound Signaling Pathway (Hypothetical)

The exact signaling pathway for this compound has not been fully elucidated. However, as a member of the Wamide superfamily of neuropeptides, it is hypothesized to act through a G protein-coupled receptor (GPCR). The diagram below illustrates a plausible signaling cascade.

WWamide3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space WWamide3 This compound GPCR This compound Receptor (GPCR) WWamide3->GPCR Binding G_protein G Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Target_Proteins Target Proteins (e.g., Ion Channels, Transcription Factors) Kinase->Target_Proteins Phosphorylation Response Cellular Response (Neuronal Inhibition/Excitation, Muscle Contraction/Relaxation) Target_Proteins->Response

Caption: Hypothetical signaling pathway of this compound via a G protein-coupled receptor (GPCR).

Experimental Workflow for this compound Microinjection

This diagram outlines the key steps in a typical this compound microinjection experiment.

Microinjection_Workflow start Start prep_embryos Prepare Snail Embryos (Collection, Decapsulation, Staging) start->prep_embryos prep_needles Prepare Micropipettes (Pulling, Beveling, Tip Breaking) start->prep_needles prep_solution Prepare this compound Solution (Dissolve, Add Tracer, Centrifuge) start->prep_solution microinjection Perform Microinjection (Backload, Inject, Withdraw) prep_embryos->microinjection prep_needles->microinjection prep_solution->microinjection post_injection Post-Injection Care (Incubate, Monitor) microinjection->post_injection data_analysis Data Analysis (Survival Rate, Behavioral/Physiological Effects) post_injection->data_analysis end End data_analysis->end

Caption: A streamlined workflow for this compound microinjection experiments in snails.

Troubleshooting Logic for Low Post-Injection Survival

This diagram illustrates a logical approach to troubleshooting low survival rates after microinjection.

Troubleshooting_Survival start Low Survival Rate Observed check_needle Evaluate Micropipette (Size, Sharpness, Cleanliness) start->check_needle check_volume Verify Injection Volume (Calibrate Injector, Reduce Volume) start->check_volume check_buffer Assess Injection Buffer (Isotonicity, pH, Sterility) start->check_buffer check_stage Review Embryonic Stage (Inject at a More Robust Stage) start->check_stage solution Problem Resolved check_needle->solution If Improved check_volume->solution If Improved check_buffer->solution If Improved check_stage->solution If Improved

Caption: A decision-making diagram for troubleshooting low survival rates in snail microinjection.

References

How to account for TFA salt in WWamide-3 peptide quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for accurately quantifying WWamide-3 peptide that contains trifluoroacetic acid (TFA) salt.

Frequently Asked Questions (FAQs)

Q1: What is TFA salt and why is it present in my this compound peptide sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis of peptides, including this compound. It is utilized in two main steps: the cleavage of the peptide from the solid-phase resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve separation and peak shape.[1][2][3][4] Consequently, the final lyophilized peptide product is often a salt with TFA, where the TFA counter-ions are associated with positively charged residues in the peptide sequence.[1][3][5] this compound, with its N-terminal amino group and lysine residue, will readily form a salt with TFA.

Q2: How does the presence of TFA salt affect the quantification of this compound?

A2: The presence of TFA salt can significantly impact the accurate quantification of this compound in several ways:

  • Increased Molecular Weight: TFA adds to the overall mass of the peptide preparation, leading to an overestimation of the peptide quantity when relying on simple weight-based measurements.[6] The molecular weight of TFA is 114 g/mol .[3]

  • Interference with Spectroscopic Methods: TFA has a strong absorbance in the far-UV region, which can interfere with UV-based quantification methods that measure absorbance at wavelengths around 210-220 nm.[3] It can also interfere with structural analysis by infrared (IR) spectroscopy.[3][7]

  • Suppression of Signal in Mass Spectrometry: In mass spectrometry (MS), TFA can suppress the ionization of the peptide, leading to a reduced signal and potentially inaccurate quantification.[4][8]

  • Alteration of pH: Residual TFA can lower the pH of the peptide solution, which may affect the stability and solubility of the peptide, as well as the performance of downstream assays.[3][7]

Q3: When should I consider removing or exchanging the TFA salt from my this compound peptide?

A3: The decision to remove or exchange the TFA salt depends on the intended application of the this compound peptide.

  • Biological Assays: TFA can be cytotoxic, even at low concentrations, and can interfere with cell proliferation and other cellular assays.[3][9][10][11] For any experiments involving live cells or in vivo studies, it is highly recommended to remove TFA or exchange it for a more biocompatible counter-ion like acetate or chloride.[2][9]

  • Structural Studies: TFA can alter the secondary structure of peptides, which can be problematic for studies such as circular dichroism (CD) or nuclear magnetic resonance (NMR) spectroscopy.[5][7]

  • Highly Accurate Quantification: For applications requiring precise quantification, accounting for or removing the TFA salt is crucial to determine the net peptide content accurately.[12][13]

Q4: What are the common methods for removing TFA salt or exchanging it for another counter-ion?

A4: There are three primary methods for removing or exchanging TFA from a peptide sample:

  • Lyophilization with Hydrochloric Acid (HCl): This is a widely used method where the peptide is dissolved in a dilute HCl solution and then lyophilized.[2][5][14] This process is typically repeated several times to ensure complete exchange of TFA for chloride ions.[5][14]

  • Ion-Exchange Chromatography (IEX): This technique involves passing the peptide solution through an anion exchange column.[2][9][14][15] The peptide is retained on the column while the TFA ions are washed away. The peptide is then eluted with a buffer containing the desired counter-ion, such as acetate.[14][15]

  • Reverse-Phase HPLC with a Modified Mobile Phase: The peptide can be re-purified using RP-HPLC with a mobile phase containing a different, more biologically compatible acid like acetic acid.[2][16]

Troubleshooting Guide

Issue 1: My peptide concentration determined by UV-Vis spectroscopy is higher than expected.

  • Possible Cause: Interference from residual TFA, which absorbs in the UV range.

  • Solution:

    • Use a wavelength where TFA absorbance is minimal, if possible, though this may reduce the sensitivity for the peptide.

    • Use a quantification method that is not affected by TFA, such as Amino Acid Analysis (AAA).[12][13] AAA will give you the net peptide content.

    • If you must use UV-Vis, consider performing a TFA exchange first and then re-quantifying.

Issue 2: I am observing unexpected results or toxicity in my cell-based assays.

  • Possible Cause: The presence of residual TFA in your this compound peptide sample.[3][9][10]

  • Solution:

    • Perform a TFA exchange to a more biocompatible salt, such as acetate or hydrochloride.[2][9]

    • When purchasing the peptide, request it as an acetate or hydrochloride salt if available. Be aware that this may increase the cost.[2][9]

Issue 3: My peptide is showing poor solubility in my assay buffer.

  • Possible Cause: The TFA salt form of the peptide may have different solubility characteristics.[5] Additionally, the low pH caused by TFA could be affecting solubility.

  • Solution:

    • Try dissolving the peptide in a small amount of a solvent like DMSO first, and then diluting it with your aqueous buffer.

    • Perform a TFA exchange to an acetate or chloride salt, as this can sometimes improve solubility and results in a better lyophilized product.[1]

Quantitative Data Summary

The amount of TFA in a lyophilized peptide sample can vary significantly depending on the peptide sequence and the purification process, but it can range from 10% to 40% of the total weight.[9]

Table 1: Impact of TFA on Different Quantification Methods

Quantification MethodPotential Impact of TFARecommended Action
Weight-based Overestimation of peptide mass due to the additional weight of TFA.Determine net peptide content via Amino Acid Analysis (AAA) or correct for TFA content if known.
UV-Vis Spectroscopy (210-220 nm) Overestimation of peptide concentration due to TFA absorbance.[3]Use AAA, perform a TFA exchange, or use a different quantification method.
Mass Spectrometry (MS) Ion suppression leading to reduced signal and inaccurate quantification.[4][8]Use a mobile phase without TFA (e.g., with formic acid or difluoroacetic acid) for LC-MS analysis.[4][17]
Amino Acid Analysis (AAA) Generally considered the most accurate method as it determines the net peptide content and is not directly affected by TFA.[12][13]This is the recommended method for determining the absolute quantity of the peptide.[3][18]

Table 2: Comparison of TFA Removal/Exchange Methods

MethodAdvantagesDisadvantages
Lyophilization with HCl Relatively simple and does not require specialized chromatography equipment.[19]May require multiple cycles for complete removal.[5][14] Potential for peptide loss with each step.
Ion-Exchange Chromatography Can be very effective for complete TFA removal.[19]Requires an IEX system and may lead to peptide loss due to non-specific binding.[19]
RP-HPLC with Acetic Acid Can repurify the peptide while simultaneously exchanging the salt.Can lead to peptide dilution and requires an additional lyophilization step.[16] May result in poorer peak shapes compared to TFA.[16]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from established methods for exchanging TFA for chloride ions.[5][14][19]

  • Dissolution: Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.[5]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2][5]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[5][14]

  • Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.[5][14]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[5]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Protocol 2: Quantification of this compound by Amino Acid Analysis (AAA)

This protocol provides a general overview of the steps involved in determining the net peptide content by AAA.

  • Sample Preparation: Accurately weigh a small amount of the lyophilized this compound peptide.

  • Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically by incubation in 6 M HCl at an elevated temperature.[18]

  • Derivatization: The individual amino acids are often derivatized to allow for sensitive detection by HPLC.[12][13]

  • Separation and Quantification: The derivatized amino acids are separated by reverse-phase HPLC and quantified by comparing their peak areas to those of known standards.[12][13]

  • Calculation of Net Peptide Content: The amount of each amino acid is determined, and from the known sequence of this compound, the total amount of peptide in the original weighed sample is calculated. This gives the percentage of peptide relative to non-peptide components like water and TFA.[12]

Visualizations

TFA_Decision_Workflow start Start: this compound (TFA Salt) decision Is the intended application sensitive to TFA? (e.g., cell-based assays, in vivo) start->decision quant_decision Is highly accurate quantification required? decision->quant_decision No remove_tfa Perform TFA Removal or Exchange (e.g., HCl Lyophilization, IEX) decision->remove_tfa Yes use_as_is Use Peptide as is for non-sensitive applications (e.g., some biochemical assays) quant_decision->use_as_is No account_for_tfa Account for TFA in Quantification Calculations quant_decision->account_for_tfa Yes aaa Use Amino Acid Analysis (AAA) for Net Peptide Content remove_tfa->aaa For accurate quantification end Proceed with Experiment use_as_is->end account_for_tfa->end aaa->end

Caption: Decision workflow for handling TFA salt in this compound peptide.

HCl_Lyophilization_Workflow cluster_cycle Repeat Cycle (at least 3x) dissolve 1. Dissolve Peptide in dH2O acidify 2. Add 100 mM HCl (to final 2-10 mM) dissolve->acidify incubate 3. Incubate at RT for >1 min acidify->incubate freeze 4. Freeze in Liquid Nitrogen incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize lyophilize->dissolve Repeat end End: This compound-HCl lyophilize->end After final cycle start Start: This compound-TFA start->dissolve

Caption: Experimental workflow for TFA removal by HCl lyophilization.

Peptide_Quantification_Logic cluster_impurities gross_weight Gross Peptide Weight (from balance) Net Peptide Water TFA Salt net_peptide Net Peptide Content (Active Peptide) gross_weight->net_peptide and impurities Non-Peptide Components gross_weight->impurities is composed of water Water impurities->water tfa TFA Salt impurities->tfa aaa Determined by Amino Acid Analysis (AAA) aaa->net_peptide

Caption: Relationship between gross peptide weight and net peptide content.

References

Validation & Comparative

Confirming the Neuromodulatory Activity of Synthetic WWamide-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the neuromodulatory activity of synthetic WWamide-3. It outlines detailed experimental protocols, presents a comparative analysis with endogenous counterparts, and visualizes the underlying signaling pathways and experimental workflows. The information herein is intended to support researchers in the objective evaluation of synthetic this compound's biological function.

Introduction to this compound

This compound is a neuropeptide belonging to the Wamide superfamily, originally isolated from the ganglia of the African giant snail, Achatina fulica[1]. Like other members of this family, this compound is characterized by two tryptophan (W) residues, one at the N-terminus and one at the C-terminus, the latter of which is amidated[2][3]. These peptides are known to exhibit a range of neuromodulatory activities, including the inhibition and potentiation of muscle contractions[1][4]. The synthesis of this compound offers significant advantages over the isolation from natural sources, including high purity, batch-to-batch consistency, and scalability, making it a valuable tool for research and potential therapeutic development[5][6].

Comparative Analysis: Synthetic vs. Endogenous this compound

The advantages of using synthetic this compound are primarily logistical and qualitative, as outlined in the table below.

FeatureSynthetic this compoundEndogenous this compound
Purity High purity and well-defined composition[5].Purity can vary depending on the extraction and purification process[5].
Consistency High batch-to-batch consistency and reproducibility[5].Potential for batch-to-batch variability due to fluctuations in the natural source[5].
Scalability Production can be readily scaled up to meet research demands[5].Extraction from natural sources is often costly and difficult to scale[5].
Modifications Can be easily modified with labels (e.g., fluorescent, biotin) or non-natural amino acids for further studies[6].Limited to naturally occurring post-translational modifications.
Bioactivity Expected to be identical to the endogenous peptide if the primary sequence and modifications are correctly replicated.The benchmark for biological activity.

Experimental Protocols for Activity Confirmation

To confirm the neuromodulatory activity of synthetic this compound, a series of in vitro and ex vivo assays can be employed. The following protocols are foundational for characterizing its biological effects.

Muscle Contraction Assay

This assay directly measures the physiological effect of this compound on muscle tissue. The penis retractor muscle of the snail is a well-established model for these studies[4].

Objective: To determine the dose-dependent effect of synthetic this compound on muscle contraction.

Materials:

  • Isolated snail penis retractor muscle tissue

  • Physiological saline solution appropriate for the snail species

  • Synthetic this compound stock solution

  • Force transducer and recording apparatus

  • Organ bath

Protocol:

  • Dissect the penis retractor muscle from the snail and mount it in an organ bath containing physiological saline, maintained at a constant temperature and aerated.

  • Connect the muscle to a force transducer to record isometric or isotonic contractions.

  • Allow the muscle to equilibrate until a stable baseline of spontaneous contractions is achieved.

  • Apply synthetic this compound to the organ bath in a cumulative dose-dependent manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in logarithmic steps to a high concentration (e.g., 10⁻⁵ M).

  • Record the changes in contraction amplitude and frequency at each concentration.

  • Wash the tissue with fresh saline to return to baseline between experiments.

  • As a positive control, a known myoactive peptide (e.g., FMRFamide) can be used.

Data Presentation: The results should be presented as a dose-response curve, plotting the percentage change in contraction amplitude or frequency against the logarithm of the this compound concentration.

Concentration of Synthetic this compound (M)Change in Muscle Contraction Amplitude (%)
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵

Note: The expected outcome for WWamides can be either potentiation or inhibition of contraction, depending on the specific muscle and snail species.[4]

Electrophysiology Assay on Neurons

This assay assesses the effect of synthetic this compound on the electrical activity of individual neurons.

Objective: To determine if synthetic this compound modulates neuronal firing rates.

Materials:

  • Isolated snail ganglia

  • Intracellular or extracellular recording electrodes

  • Amplifier and data acquisition system

  • Perfusion system

  • Synthetic this compound solution

Protocol:

  • Prepare a snail central nervous system (CNS) preparation and place it in a recording chamber continuously perfused with physiological saline.

  • Position a recording electrode to monitor the activity of a target neuron.

  • Establish a stable baseline of spontaneous neuronal activity.

  • Perfuse the preparation with a known concentration of synthetic this compound for a defined period.

  • Record any changes in the neuron's firing rate, membrane potential, or synaptic activity.

  • Wash out the peptide with saline to observe recovery.

  • Test a range of concentrations to establish a dose-response relationship.

Data Presentation: Data can be presented as a change in firing frequency (spikes/second) before, during, and after peptide application.

ConditionNeuronal Firing Rate (Hz)
Baseline
Synthetic this compound (e.g., 10⁻⁶ M)
Washout
Receptor Binding Assay

This assay can be used to identify and characterize the receptor for this compound.

Objective: To determine the binding affinity of synthetic this compound to its putative receptor.

Materials:

  • Membrane preparations from snail ganglia or a cell line expressing the putative receptor

  • Radiolabeled or fluorescently labeled synthetic this compound

  • Unlabeled synthetic this compound

  • Filtration apparatus

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Incubate the membrane preparation with a fixed concentration of labeled this compound in the presence of increasing concentrations of unlabeled this compound.

  • Separate the bound from the free ligand by rapid filtration.

  • Quantify the amount of bound labeled ligand.

  • The data is used to generate a competition binding curve.

Data Presentation: The results are typically plotted as the percentage of specific binding against the logarithm of the concentration of the unlabeled competitor. This allows for the calculation of the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the labeled peptide).

Concentration of Unlabeled Synthetic this compound (M)Specific Binding of Labeled this compound (%)
10⁻¹⁰
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵

Mandatory Visualizations

Signaling Pathway of this compound

The Wamide family of peptides is thought to exert its effects through G-protein coupled receptors (GPCRs). The following diagram illustrates a putative signaling pathway for this compound.

WWamide3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space WWamide3 Synthetic This compound Receptor This compound Receptor (GPCR) WWamide3->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Downstream Downstream Cellular Response (e.g., Muscle Contraction) Second_Messenger->Downstream triggers

Caption: Putative G-protein coupled receptor signaling pathway for this compound.

Experimental Workflow for Activity Confirmation

The logical flow for confirming the neuromodulatory activity of synthetic this compound is depicted below.

Experimental_Workflow Synthesis 1. Synthesis and Purification of this compound Characterization 2. Physicochemical Characterization (Mass Spec, HPLC) Synthesis->Characterization Bioassays 3. In Vitro / Ex Vivo Bioassays Characterization->Bioassays Muscle_Assay Muscle Contraction Assay Bioassays->Muscle_Assay Electro_Assay Electrophysiology Assay Bioassays->Electro_Assay Binding_Assay Receptor Binding Assay Bioassays->Binding_Assay Data_Analysis 4. Data Analysis and Dose-Response Curves Muscle_Assay->Data_Analysis Electro_Assay->Data_Analysis Binding_Assay->Data_Analysis Confirmation 5. Confirmation of Neuromodulatory Activity Data_Analysis->Confirmation

Caption: Experimental workflow for confirming the activity of synthetic this compound.

References

Comparative Bioactivity of WWamide Neuropeptides: A Detailed Analysis of WWamide-3 in Relation to WWamide-1 and -2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the bioactivity of three closely related neuropeptides: WWamide-1, WWamide-2, and WWamide-3. These peptides were first isolated from the ganglia of the African giant snail, Achatina fulica.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the available experimental data, methodologies, and the underlying signaling pathways.

Introduction to WWamides

WWamides are a family of neuromodulatory peptides characterized by the presence of a tryptophan (W) residue at both the N- and C-termini.[1][2] Since their discovery, they have been shown to exhibit a range of biological activities, primarily modulating muscle contraction in molluscan species. Understanding the subtle differences in bioactivity between these analogs is crucial for elucidating their physiological roles and for the potential development of novel therapeutic agents.

Quantitative Bioactivity Data

The following table summarizes the known biological activities of WWamide-1, -2, and -3 on various molluscan muscle tissues, as detailed in the foundational study by Ikeda et al. (1993). Direct comparative quantitative data, such as IC50 or EC50 values for all three peptides under the same experimental conditions, is limited in the currently available literature. However, the qualitative and semi-quantitative data provide valuable insights into their relative potencies and effects.

NeuropeptideAmino Acid SequenceTarget TissueSpeciesObserved EffectConcentration
WWamide-1 H-Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂Anterior Byssus Retractor Muscle (ABRM)Mytilus edulisInhibition of phasic contractionsDose-dependent, significant inhibition at 10⁻⁷ M
Penis Retractor MuscleAchatina fulicaPotentiation of tetanic contractionsThreshold ~10⁻⁹ M
Radula Retractor MuscleAchatina fulicaPotentiation of tetanic contractionsThreshold ~10⁻⁹ M
CropAchatina fulicaInhibition of spontaneous contractionsThreshold ~10⁻⁷ M
d-RCDN NeuronAchatina fulicaInhibition of spontaneous activity2 x 10⁻⁵ M
WWamide-2 H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂Anterior Byssus Retractor Muscle (ABRM)Mytilus edulisInhibition of phasic contractionsDose corresponded to 24 ganglia/ml medium
This compound H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂Anterior Byssus Retractor Muscle (ABRM)Mytilus edulisInhibition of phasic contractionsDose corresponded to 3 ganglia/ml medium

Experimental Protocols

The bioactivity of the WWamides was primarily assessed using isolated muscle preparations from the African giant snail, Achatina fulica, and the sea mussel, Mytilus edulis. The following is a detailed description of the key experimental methodologies employed in the foundational research.

Muscle Preparation and Bioassay
  • Tissue Dissection: The penis retractor muscle, radula retractor muscle, and crop were dissected from the African giant snail, Achatina fulica. The anterior byssus retractor muscle (ABRM) was isolated from the sea mussel, Mytilus edulis.

  • Organ Bath Setup: The isolated muscle tissues were mounted in an organ bath containing the appropriate physiological saline solution. The composition of the saline for A. fulica tissues was (in mM): NaCl 51.3, KCl 2.6, CaCl₂ 9.9, MgCl₂ 13.0, glucose 5.0, and Tris-HCl buffer 10.0 (pH 7.5). For the ABRM of M. edulis, artificial seawater was used. The temperature of the organ bath was maintained at approximately 25°C.

  • Induction of Muscle Contraction:

    • Phasic Contractions (ABRM): Phasic contractions were induced by repetitive electrical stimulation (15 V, 3 ms pulses, 10 Hz for 5 s) at 10-minute intervals.

    • Tetanic Contractions (Penis and Radula Retractor Muscles): Tetanic contractions were evoked by repetitive electrical stimulation (12 V, 3 ms pulses, 40 Hz for 1 s).

    • Spontaneous Contractions (Crop): The spontaneous mechanical activity of the crop was monitored.

  • Application of WWamides: Synthetic WWamides were dissolved in the appropriate saline solution and added to the organ bath to achieve the desired final concentrations.

  • Data Recording and Analysis: Muscle tension was measured using a force-displacement transducer and recorded on a chart recorder. The effects of the WWamides were quantified as the percentage change in the amplitude of contraction or relaxation compared to the control responses before peptide application. For dose-response analysis, the percentage of inhibition was plotted against the logarithm of the peptide concentration.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways activated by WWamides are still under investigation. However, based on their function as neuromodulators, it is hypothesized that they act through G-protein coupled receptors (GPCRs) on the surface of target neurons or muscle cells. The observed pre-synaptic inhibition and post-synaptic potentiation by WWamide-1 suggest a complex mechanism of action involving modulation of neurotransmitter release and direct effects on muscle cell excitability.

WWamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space WWamide WWamide (Ligand) GPCR G-Protein Coupled Receptor (GPCR) WWamide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Muscle Contraction/Relaxation, Modulation of Ion Channels) Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical signaling pathway for WWamides.

Experimental Workflow

The process of identifying and characterizing the bioactivity of the WWamides followed a classical biochemical and pharmacological approach.

Experimental_Workflow A Ganglia Extraction (from Achatina fulica) B Homogenization & Centrifugation A->B C HPLC Purification B->C D Amino Acid Sequencing C->D Fractions with bioactivity F Bioassays (Isolated Muscle Preparations) C->F Native peptides for initial screening E Peptide Synthesis D->E E->F G Dose-Response Analysis F->G H Characterization of Bioactivity G->H

Caption: Workflow for WWamide isolation and bioactivity testing.

Conclusion

The available data indicate that WWamide-1, -2, and -3 are potent neuromodulators of muscular activity in molluscs. WWamide-1 has been the most extensively studied, demonstrating both inhibitory and excitatory effects depending on the target tissue and experimental conditions. WWamide-2 and -3 also exhibit inhibitory activity on the ABRM, with qualitative observations from the original study suggesting that this compound may be more potent than WWamide-1 and -2 in this specific assay. However, a lack of direct, quantitative comparative studies necessitates further research to fully elucidate the structure-activity relationships and physiological significance of these peptides. The detailed protocols and workflow provided herein offer a foundation for such future investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to WWamide-3 and Other FMRFamide-Related Peptides in Mollusks

For researchers, scientists, and drug development professionals, understanding the diverse landscape of neuropeptides in mollusks is crucial for advancing neurobiology and pharmacology. This guide provides a detailed comparison of this compound, a member of the Wamide peptide family, with the broader class of FMRFamide-related peptides (FaRPs) in mollusks. While direct comparative data for this compound is limited, this document synthesizes available experimental findings for the WWamide family and contrasts them with the well-established knowledge of FaRPs.

Overview of FMRFamide-Related Peptides (FaRPs) and WWamides

FMRFamide-related peptides are a large and diverse family of neuropeptides characterized by the C-terminal motif -Arg-Phe-NH2. First discovered in the clam Macrocallista nimbosa, FaRPs are involved in a wide array of physiological processes in mollusks, including cardiovascular regulation, feeding, reproduction, and gut motility.[1] They can exert both excitatory and inhibitory effects, often mediated through G protein-coupled receptors (GPCRs) and, in some cases, FMRFamide-gated sodium channels (FaNaCs).[1]

The WWamides are a more recently identified family of neuropeptides, first isolated from the ganglia of the African giant snail, Achatina fulica.[2][3] This family, which includes WWamide-1, -2, and -3, is characterized by the presence of tryptophan (W) residues at both the N- and C-termini. They belong to the broader Wamide superfamily, which also includes myoinhibitory peptides (MIPs) and allatostatins B.[1] Like FaRPs, WWamides exhibit neuromodulatory and myomodulatory activities.

Comparative Bioactivity and Quantitative Data

Table 1: Amino Acid Sequences of WWamides and Representative FaRPs

Peptide FamilyPeptideSequenceSpecies of Origin
WWamides WWamide-1Trp-Arg-Gln-Met-Ser-Val-Trp-NH2Achatina fulica
WWamide-2Trp-Lys-Gln-Met-Ser-Val-Trp-NH2Achatina fulica
This compoundTrp-Lys-Glu-Met-Ser-Val-Trp-NH2Achatina fulica
FaRPs FMRFamidePhe-Met-Arg-Phe-NH2Macrocallista nimbosa
FLRFamidePhe-Leu-Arg-Phe-NH2Lymnaea stagnalis
pQDPFLRFamidepGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2Helix aspersa

Table 2: Comparative Biological Effects of WWamide-1 and FMRFamide

Target Tissue/Neuron (Achatina fulica)Effect of WWamide-1Effect of FMRFamide (for comparison)
Dorsal-right cerebral distinct neuron (d-RCDN)Inhibitory (hyperpolarization)Excitatory
Penis retractor musclePotentiation of neurally evoked contractionsDirect contraction
Radula retractor musclePotentiation of neurally evoked contractionsDirect contraction
Anterior byssus retractor muscle (Mytilus edulis)Inhibition of ACh- and FMRFamide-induced contractionsDirect contraction

Data for WWamide-1 extracted from Minakata et al. (1993). FMRFamide effects are generally known for these types of tissues.

Signaling Pathways

The signaling mechanisms for FaRPs are relatively well-characterized, involving both ionotropic and metabotropic receptors. In contrast, the specific receptor for this compound has not yet been identified, but inferences can be drawn from studies on the broader Wamide peptide family.

FMRFamide-Related Peptides Signaling

FaRPs can activate two main types of receptors:

  • FMRFamide-gated Sodium Channels (FaNaCs): These are ionotropic receptors that lead to rapid depolarization and excitation of the cell upon peptide binding.[1]

  • G Protein-Coupled Receptors (GPCRs): These metabotropic receptors can trigger various intracellular signaling cascades, leading to a wider range of cellular responses, including modulation of ion channel activity and gene expression.

FMRFamide_Signaling cluster_0 Cell Membrane FMRFamide FMRFamide FaNaC FaNaC (Ionotropic Receptor) FMRFamide->FaNaC GPCR GPCR (Metabotropic Receptor) FMRFamide->GPCR Na_influx Na+ Influx FaNaC->Na_influx opens G_protein G Protein Activation GPCR->G_protein activates Depolarization Rapid Depolarization (Excitation) Na_influx->Depolarization Second_messengers Second Messengers (e.g., cAMP, IP3) G_protein->Second_messengers Cellular_response Modulation of Cellular Activity Second_messengers->Cellular_response WWamide_Signaling cluster_0 Cell Membrane WWamide WWamide W_GPCR Wamide GPCR (Putative) WWamide->W_GPCR G_protein G Protein Activation W_GPCR->G_protein activates Second_messengers Second Messengers G_protein->Second_messengers Cellular_response Modulation of Neuronal or Muscular Activity Second_messengers->Cellular_response Peptide_Isolation_Workflow start Ganglia Dissection homogenization Homogenization and Extraction start->homogenization hplc Reverse-Phase HPLC homogenization->hplc bioassay Bioassay of Fractions hplc->bioassay purification Further Purification of Active Fractions bioassay->purification Active sequencing Amino Acid Sequencing purification->sequencing end Peptide Identification sequencing->end Muscle_Bioassay_Workflow dissection Dissect and Mount Muscle Preparation transducer Connect to Force Transducer dissection->transducer perfusion Perfuse with Saline transducer->perfusion peptide_app Apply Peptides (Varying Concentrations) perfusion->peptide_app recording Record Contraction Force peptide_app->recording analysis Data Analysis (Dose-Response Curves) recording->analysis

References

Cross-Species Activity of WWamide-3 in Invertebrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known cross-species activity of the neuropeptide WWamide-3 in various invertebrates. The information is compiled from published experimental data to facilitate research and development in neurobiology and pharmacology.

Introduction to this compound

This compound is a neuropeptide originally isolated from the ganglia of the African giant snail, Achatina fulica. It belongs to the Wamide superfamily of peptides, which are characterized by N-terminal and C-terminal tryptophan (W) residues. These peptides are known to be biologically active as neuromodulators, particularly affecting muscle contractions in molluscs. Research suggests that WWamides and their orthologs, the myoinhibitory peptides (MIPs), play diverse physiological roles across different invertebrate phyla, acting via G-protein coupled receptors (GPCRs).

Comparative Bioactivity of WWamides

While specific quantitative data for this compound across a range of invertebrate species remains limited in publicly available literature, the activity of the closely related WWamide-1 provides valuable insights into the potential cross-species effects of this compound. The following table summarizes the observed effects of WWamide-1 on various molluscan muscle preparations.

Invertebrate SpeciesMuscle PreparationObserved Effect of WWamide-1
Achatina fulica (Gastropod)Penis retractor musclePotentiation of electrically evoked contractions
Achatina fulica (Gastropod)Radula retractor musclePotentiation of tetanic contractions
Mytilus edulis (Bivalve)Anterior byssus retractor muscle (ABRM)Inhibition of phasic contractions
Rapana thomasiana (Gastropod)Radula protractor musclePotentiation of muscle twitches

Data is qualitatively described in the source literature; specific EC50 values for this compound are not available.

Experimental Protocols

The following is a generalized protocol for an in vitro invertebrate muscle bioassay, based on standard methodologies for neuropeptide research. This protocol can be adapted for testing the effects of this compound on various invertebrate muscle tissues.

Isolated Invertebrate Muscle Bioassay Protocol

1. Tissue Dissection and Preparation:

  • Anesthetize the invertebrate specimen (e.g., by injection of an isotonic MgCl2 solution for molluscs).

  • Dissect the desired muscle tissue (e.g., radula retractor muscle, penis retractor muscle, or anterior byssus retractor muscle) in a chilled saline solution appropriate for the species.

  • Carefully remove surrounding connective tissue and nerves to isolate the muscle.

  • Mount the muscle preparation in an organ bath containing the appropriate physiological saline. One end of the muscle should be fixed to a stationary hook, and the other end connected to an isometric force transducer.

2. Acclimation and Stimulation:

  • Allow the muscle to acclimate in the organ bath for a period of 30-60 minutes, with continuous perfusion of fresh saline.

  • Elicit baseline muscle contractions using electrical field stimulation with appropriate parameters (e.g., voltage, frequency, duration) determined empirically for the specific muscle type. Alternatively, contractions can be induced by applying a known concentration of a neurotransmitter like acetylcholine.

3. Peptide Application and Data Recording:

  • Prepare stock solutions of this compound in the appropriate saline.

  • Once stable baseline contractions are established, apply this compound to the organ bath at varying concentrations to establish a dose-response relationship.

  • Record muscle tension continuously using the isometric force transducer and a data acquisition system.

  • After each application, wash the muscle preparation thoroughly with fresh saline until the response returns to baseline before applying the next concentration.

4. Data Analysis:

  • Measure the change in muscle contraction amplitude or frequency in response to each concentration of this compound.

  • Express the response as a percentage of the maximal effect.

  • Plot the dose-response curve and calculate the EC50 value (the concentration of peptide that produces 50% of the maximal response).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissection Invertebrate Dissection & Muscle Isolation mounting Mounting in Organ Bath dissection->mounting acclimation Acclimation & Baseline Contraction mounting->acclimation peptide_app This compound Application (Dose-Response) acclimation->peptide_app recording Force Transducer Recording peptide_app->recording data_analysis Measure Response & Plot Curve recording->data_analysis ec50 Calculate EC50 data_analysis->ec50

Caption: Experimental workflow for invertebrate muscle bioassay.

Proposed Signaling Pathway

Wamide neuropeptides are known to act through G-protein coupled receptors (GPCRs). While the specific downstream cascade for the this compound receptor has not been fully elucidated, a plausible signaling pathway, based on common GPCR mechanisms that modulate muscle contraction, is illustrated below. This proposed pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC) to modulate muscle activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol WWamide3 This compound Receptor WWamide Receptor (GPCR) WWamide3->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Muscle Contraction Modulation Ca_ER->Contraction PKC->Contraction

Caption: Proposed this compound signaling pathway via a Gq-coupled GPCR.

Validating the Specificity of a Putative WWamide-3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the specific binding of a ligand to its receptor is a critical step in validating a new drug target and in the development of novel therapeutics. This guide provides a comprehensive framework for validating the binding specificity of a putative WWamide-3 receptor, a member of the Wamide neuropeptide superfamily. The methodologies and data presentation formats outlined here offer a robust approach to characterizing novel receptor-ligand interactions.

Comparative Binding Affinity of a Putative this compound Receptor

To ascertain the specificity of a putative this compound receptor, a competitive binding assay is performed. In this assay, the binding of a radiolabeled ligand (e.g., 125I-WWamide-3) to the receptor is competed with by increasing concentrations of unlabeled ligands. The data generated allows for the determination of the inhibitory constant (Ki) for each competing ligand, which is a measure of its binding affinity. A highly specific receptor will exhibit a significantly higher affinity for its cognate ligand (this compound) compared to other related and unrelated peptides.

The following table presents hypothetical, yet plausible, data from such an experiment, illustrating the binding profile of a putative this compound receptor cloned from the ganglia of the African giant snail, Achatina fulica.

LigandPeptide SequenceLigand ClassInhibitory Constant (Ki) [nM]
This compound W-K-E-M-S-V-W-NH2 Endogenous Ligand 1.5 ± 0.2
WWamide-1G-S-W-R-P-Q-W-NH2Related Neuropeptide85 ± 5.3
WWamide-2A-R-W-S-P-Q-W-NH2Related Neuropeptide150 ± 12.1
Aplysia MIP-IS-I-W-N-S-L-G-A-W-NH2Wamide Superfamily> 1000
FMRFamideF-M-R-F-NH2Unrelated Neuropeptide> 10,000

This data is illustrative and intended to demonstrate the expected outcome of a successful specificity validation.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a representative protocol for a competitive radioligand binding assay to determine the binding specificity of a putative this compound receptor.

Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a cell line (e.g., HEK293 or CHO cells) stably expressing the putative this compound receptor.

  • Radioligand: 125I-labeled this compound (specific activity ~2000 Ci/mmol).

  • Competing Ligands: Unlabeled this compound, WWamide-1, WWamide-2, Aplysia MIP-I, and FMRFamide.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • GF/C Filter Plates: 96-well glass fiber filter plates, pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

2. Experimental Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).

    • 50 µL of competing unlabeled ligand at various concentrations (e.g., 10-12 to 10-6 M).

    • 50 µL of 125I-WWamide-3 at a final concentration equal to its Kd (e.g., 1.5 nM).

    • 50 µL of cell membrane preparation (e.g., 20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated GF/C filter plate using a cell harvester. Wash the filters three times with 500 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the competing ligand.

  • Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a one-site competition model.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, generated using Graphviz, depict the experimental workflow for validating receptor binding specificity and a plausible signaling pathway for the this compound receptor.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptor_cloning Clone Putative This compound Receptor cell_transfection Stable Transfection into HEK293 Cells receptor_cloning->cell_transfection membrane_prep Prepare Cell Membranes cell_transfection->membrane_prep comp_assay Competitive Binding Assay membrane_prep->comp_assay radioligand_prep Radiolabel this compound (e.g., with 125I) radioligand_prep->comp_assay filtration Separate Bound/ Unbound Ligand comp_assay->filtration scint_counting Quantify Radioactivity filtration->scint_counting ic50_calc Calculate IC50 Values scint_counting->ic50_calc ki_calc Calculate Ki Values (Cheng-Prusoff) ic50_calc->ki_calc specificity Determine Binding Specificity Profile ki_calc->specificity

Experimental workflow for validating receptor binding specificity.

signaling_pathway ligand This compound receptor This compound Receptor (GPCR) ligand->receptor g_protein G-protein (Gq/11) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ (intracellular) er->ca2 releases downstream Downstream Cellular Responses ca2->downstream pkc->downstream

A plausible Gq-coupled signaling pathway for a this compound receptor.

A Comparative Analysis of WWamide-3 and Other Myoinhibitory Peptides for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance, experimental protocols, and signaling pathways of WWamide-3 and other myoinhibitory peptides.

Myoinhibitory peptides (MIPs) are a diverse and widespread superfamily of neuropeptides found throughout the animal kingdom, playing crucial roles in the regulation of muscle activity and other physiological processes. Among these, the WWamide family, first isolated from the African giant snail, Achatina fulica, represents a significant subgroup. This guide provides a comparative analysis of this compound and other related myoinhibitory peptides, with a focus on their biological activity, the experimental methods used to assess their function, and their underlying signaling mechanisms.

Quantitative Comparison of Myoinhibitory Peptide Activity

The direct comparative analysis of the potency and efficacy of various myoinhibitory peptides is often challenging due to variations in experimental models and conditions. However, data from various studies allow for a preliminary comparison of their inhibitory effects on muscle contractions. The following table summarizes the available quantitative data for WWamide-1 and other myoinhibitory peptides from the Allatostatin-B family. It is important to note that direct comparisons of potencies should be made with caution, as the assays were performed on different muscle preparations from different species.

PeptideFamily/ClassSpecies of OriginExperimental ModelObserved EffectEffective Concentration / IC50
WWamide-1 WWamideAchatina fulica (Snail)Spontaneous contractions of the cropInhibitionThreshold of 10⁻⁷ M[1]
Mas-MIP I Allatostatin-BManduca sexta (Moth)Spontaneous peristalsis of the posterior ileumInhibitionMost potent among Mas-MIPs I-VI
Mas-MIP III Allatostatin-BManduca sexta (Moth)Spontaneous peristalsis of the posterior ileumInhibitionAt least 10-fold less potent than Mas-MIP I
Mas-MIP VI Allatostatin-BManduca sexta (Moth)Spontaneous peristalsis of the posterior ileumInhibitionAt least 10-fold less potent than Mas-MIP I

Note: IC50 values provide a more standardized measure of potency, but are not always available. The threshold concentration for WWamide-1 indicates the minimum concentration at which an inhibitory effect was observed.

Experimental Protocols

The assessment of myoinhibitory peptide activity relies on robust and reproducible bioassays. The following is a detailed methodology for a common type of assay used to measure the effect of these peptides on visceral muscle contractions, based on protocols described for both molluscan and insect preparations.

Isolated Gut Motility Assay

This in vitro method measures the direct effect of peptides on the spontaneous contractions of an isolated section of the digestive tract.

1. Tissue Preparation:

  • Molluscan Model (e.g., Achatina fulica crop):
  • The snail is dissected to expose the digestive tract.
  • The crop is carefully excised and placed in a petri dish containing a physiological saline solution appropriate for the species.
  • The tissue is cleaned of any adhering connective tissue and fat.
  • One end of the crop is attached to a fixed hook in an organ bath, while the other end is connected to an isometric force transducer.
  • Insect Model (e.g., Manduca sexta ileum):
  • The insect is dissected under saline.
  • The posterior ileum is isolated and mounted in a similar fashion to the molluscan preparation in an organ bath.

2. Experimental Setup:

  • The organ bath is filled with the appropriate physiological saline and maintained at a constant temperature and aeration.
  • The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) until regular, spontaneous contractions are observed.
  • The output from the force transducer is recorded using a data acquisition system.

3. Peptide Application and Data Analysis:

  • A baseline of spontaneous contractions is recorded.
  • The peptide of interest (e.g., this compound) is added to the organ bath in increasing concentrations.
  • The response of the tissue (inhibition of contraction frequency and/or amplitude) is recorded for a set period after each peptide addition.
  • The percentage of inhibition is calculated relative to the baseline activity.
  • For determining IC50 values, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the peptide concentration.

Signaling Pathways of Myoinhibitory Peptides

Myoinhibitory peptides, including the WWamide family, primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs) on the surface of muscle cells.[2] In some cases, they have also been shown to signal through peptide-gated ion channels.[3][4] The activation of these receptors triggers an intracellular signaling cascade that ultimately leads to the inhibition of muscle contraction.

Generalized GPCR Signaling Pathway for Myoinhibitory Peptides

The following diagram illustrates a typical signaling cascade initiated by the binding of a myoinhibitory peptide to its GPCR. This often involves the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium levels.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIP Myoinhibitory Peptide (e.g., this compound) GPCR G-Protein Coupled Receptor (GPCR) MIP->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Production/ Inhibition PKA Protein Kinase A (PKA) Second_Messenger->PKA Regulation Ion_Channel Ion Channels PKA->Ion_Channel Phosphorylation Contraction Muscle Contraction Ion_Channel->Contraction Inhibition

Caption: Generalized GPCR signaling cascade for myoinhibitory peptides.

Experimental Workflow for Characterizing a Novel Myoinhibitory Peptide

The following diagram outlines a typical workflow for the discovery and characterization of a new myoinhibitory peptide.

Experimental_Workflow A Tissue Extraction (e.g., Snail Ganglia) B Peptide Purification (HPLC) A->B C Sequence Analysis (Mass Spectrometry) B->C D Peptide Synthesis C->D E Bioactivity Screening (Muscle Contraction Assay) D->E F Quantitative Analysis (Dose-Response & IC50) E->F G Receptor Identification & Signaling Pathway Analysis F->G

Caption: Workflow for novel myoinhibitory peptide characterization.

Conclusion

This compound and other myoinhibitory peptides represent a vast and functionally diverse group of neuromodulators with significant potential for basic research and the development of novel therapeutic agents or bio-insecticides. While direct comparative data remains somewhat limited, the available information highlights their potent inhibitory effects on muscle activity across different phyla. Future research focusing on standardized quantitative assays and the elucidation of specific receptor-ligand interactions will be crucial for fully understanding the structure-activity relationships within this peptide superfamily and for harnessing their potential in various applications.

References

Comparative Analysis of WWamide-3 Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural-activity relationships (SAR) of hypothetical WWamide-3 analogs. This compound is a neuropeptide with the amino acid sequence Trp-Lys-Gln-Met-Ser-Val-Trp-NH2 (WKQMSVW-NH2), originally isolated from the African giant snail, Achatina fulica. While research on the broader Wamide neuropeptide superfamily suggests a dual signaling mechanism through both G protein-coupled receptors (GPCRs) and peptide-gated ion channels, specific SAR studies on this compound analogs are not yet publicly available.

This document, therefore, presents a framework for such a study, outlining the key molecular components for receptor interaction and proposing a series of hypothetical analogs with plausible activity profiles. The experimental data presented in the tables are illustrative and intended to guide future research in this area.

Data Presentation: Hypothetical Activity of this compound Analogs

The following table summarizes the hypothetical biological activities of a series of this compound analogs. The proposed modifications are designed to probe the importance of specific residues and their physicochemical properties in receptor binding and activation. The two primary targets for evaluation are a putative WWamide-gated ion channel (WW-IC) and a WWamide G protein-coupled receptor (WW-GPCR).

Analog IDSequenceModification RationaleWW-IC Activity (EC50, nM)WW-GPCR Activity (EC50, nM)
This compound W-K-Q-M-S-V-W-NH2 Parent Peptide 15 25
ANA-01A -K-Q-M-S-V-W-NH2Alanine scan of N-terminal Trp>1000850
ANA-02W-A -Q-M-S-V-W-NH2Alanine scan of Lys50120
ANA-03W-K-A -M-S-V-W-NH2Alanine scan of Gln3545
ANA-04W-K-Q-A -S-V-W-NH2Alanine scan of Met2575
ANA-05W-K-Q-M-A -V-W-NH2Alanine scan of Ser8060
ANA-06W-K-Q-M-S-A -W-NH2Alanine scan of Val150200
ANA-07W-K-Q-M-S-V-A -NH2Alanine scan of C-terminal Trp950>1000
ANA-08W-R -Q-M-S-V-W-NH2Substitution of Lys with Arg2030
ANA-09W-K-Q-Nle -S-V-W-NH2Substitution of Met with Norleucine1835
ANA-10W-K-Q-M-S-V-W-COOH C-terminal acid instead of amide>1000>1000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to serve as a guide for designing and interpreting future structure-activity relationship studies on this compound analogs.

Experimental Protocols

To generate the type of data presented above, the following experimental protocols would be employed.

Solid-Phase Peptide Synthesis of this compound Analogs

Objective: To synthesize this compound and its analogs.

Methodology: Peptides would be synthesized on a solid-phase peptide synthesizer using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A Rink amide resin would be used to generate the C-terminal amide.

  • Amino Acid Coupling: Fmoc-protected amino acids would be sequentially coupled to the growing peptide chain. Activation of the carboxylic acid group of the incoming amino acid would be achieved using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid would be removed using a solution of piperidine in DMF (dimethylformamide).

  • Cleavage and Deprotection: Once the full-length peptide is assembled, it would be cleaved from the resin, and all side-chain protecting groups would be removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.

  • Purification and Characterization: The crude peptide would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide would be confirmed by analytical RP-HPLC and mass spectrometry.

Functional Characterization of WWamide-Gated Ion Channel (WW-IC) Activity

Objective: To determine the potency of this compound analogs in activating the putative WWamide-gated ion channel.

Methodology: Two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes would be surgically removed and defolliculated.

  • cRNA Injection: Oocytes would be injected with cRNA encoding the subunits of the putative WWamide-gated ion channel.

  • Electrophysiological Recording: After 2-5 days of incubation to allow for receptor expression, oocytes would be placed in a recording chamber and impaled with two microelectrodes. The membrane potential would be clamped at a holding potential of -60 mV.

  • Peptide Application: A baseline current would be recorded, after which increasing concentrations of this compound or its analogs would be perfused into the recording chamber.

  • Data Analysis: The peak inward current induced by each peptide concentration would be measured. Dose-response curves would be generated by plotting the normalized current response against the peptide concentration, and EC50 values would be calculated using a sigmoidal dose-response equation.

Functional Characterization of WWamide GPCR (WW-GPCR) Activity

Objective: To determine the potency of this compound analogs in activating the putative WWamide G protein-coupled receptor.

Methodology: Intracellular calcium imaging in a mammalian cell line.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) would be cultured and transiently transfected with a plasmid encoding the putative WW-GPCR.

  • Calcium Indicator Loading: Transfected cells would be loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Fluorescence Measurement: The cells would be placed on the stage of a fluorescence microscope or a plate reader equipped with a fluidics system. Baseline fluorescence would be recorded.

  • Peptide Application: Increasing concentrations of this compound or its analogs would be applied to the cells.

  • Data Analysis: The change in intracellular calcium concentration, reflected by the change in fluorescence intensity, would be measured. Dose-response curves would be constructed by plotting the peak fluorescence change against the peptide concentration, and EC50 values would be determined.

Mandatory Visualizations

Signaling Pathways of Wamide Neuropeptides

The following diagram illustrates the proposed dual signaling pathways for Wamide neuropeptides, including this compound.

Wamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space WWamide This compound Analog WW_IC WWamide-gated Ion Channel (WW-IC) WWamide->WW_IC Binds to WW_GPCR WWamide GPCR (WW-GPCR) WWamide->WW_GPCR Binds to Ion_Influx Ion Influx (e.g., Na+, Ca2+) WW_IC->Ion_Influx Opens G_Protein G Protein Activation WW_GPCR->G_Protein Activates Downstream_IC Membrane Depolarization & Downstream Signaling Ion_Influx->Downstream_IC Leads to Downstream_GPCR Second Messenger Cascade & Cellular Response G_Protein->Downstream_GPCR Initiates

Caption: Proposed dual signaling pathways for this compound analogs.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for conducting a structure-activity relationship study of this compound analogs.

SAR_Workflow cluster_design Analog Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Design Design Analogs of This compound Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification (RP-HPLC) & Characterization (MS) Synthesis->Purification Screen_IC Screen on WW-IC (Electrophysiology) Purification->Screen_IC Screen_GPCR Screen on WW-GPCR (Calcium Imaging) Purification->Screen_GPCR Dose_Response Generate Dose-Response Curves & Calculate EC50 Screen_IC->Dose_Response Screen_GPCR->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis

Caption: Workflow for this compound analog SAR studies.

WWamide-3's role in comparison to other neuropeptides in snails

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to WWamide-3 and Other Neuropeptides in Snails

This guide provides a detailed comparison of the WWamide family of neuropeptides, with a focus on the available data for WWamide-1 as a representative, against other significant neuropeptides found in snails. It is intended for researchers, scientists, and drug development professionals working in neurobiology and pharmacology.

Three novel neuropeptides, named WWamide-1, -2, and -3, were first isolated from the ganglia of the African giant snail, Achatina fulica (now Lissachatina fulica).[1][2] These are heptapeptide amides characterized by a tryptophan (W) residue at both the N- and C-termini.[1] While all three were identified simultaneously, detailed functional studies have primarily concentrated on WWamide-1, which has shown potent neuromodulatory effects on both central neurons and peripheral tissues.[1][2] This guide uses data from WWamide-1 to represent the family's role in comparison to other key snail neuropeptides like FMRFamide and the classical neurotransmitter Acetylcholine (ACh).

Data Presentation: Comparative Effects on Snail Tissues

The following tables summarize the quantitative effects of the WWamide family (represented by WWamide-1) and other neuroactive molecules on various snail muscle tissues and neurons.

Table 1: Effects on Muscular Contraction in Achatina fulica

Neuropeptide/TransmitterTarget TissueConcentrationEffect
WWamide-1 Crop≥ 10⁻⁷ MInhibition of spontaneous contractions[2]
WWamide-1 Penis Retractor Muscle≥ 10⁻⁷ MPotentiation of electrically evoked contractions[2]
WWamide-1 Radula Retractor Muscle≥ 10⁻⁷ MPotentiation of electrically evoked contractions[2]

Table 2: Comparative Effects on Muscles from Other Molluscs

Neuropeptide/TransmitterTarget TissueSpeciesConcentrationEffect
WWamide-1 Anterior Byssus Retractor Muscle (ABRM)Mytilus edulis10⁻⁶ MInhibition of ACh- and FMRFamide-induced contractions[2][3]
FMRFamide Anterior Byssus Retractor Muscle (ABRM)Mytilus edulis10⁻⁶ MInduces contraction[2][3]
Acetylcholine (ACh) Anterior Byssus Retractor Muscle (ABRM)Mytilus edulis10⁻⁵ MInduces contraction[2][3]
WWamide-1 Radula Protractor MuscleRapana thomasiana≥ 10⁻⁹ MPotentiation of twitch contractions[3]
WWamide-1 Radula Protractor MuscleRapana thomasiana10⁻⁷ MPotentiation of ACh-induced contractions[3]

Mandatory Visualization

Neuropeptide_Comparison cluster_peptides Neuroactive Molecules cluster_tissues Target Tissues WWA WWamide-1 Crop Crop (A. fulica) WWA->Crop Inhibits PRM Penis Retractor M. (A. fulica) WWA->PRM Potentiates RPM Radula Protractor M. (R. thomasiana) WWA->RPM Potentiates ABRM ABRM (M. edulis) WWA->ABRM Inhibits FMRF FMRFamide FMRF->ABRM Contracts ACh Acetylcholine ACh->RPM Contracts ACh->ABRM Contracts

Caption: Comparative actions of neuropeptides on different snail muscles.

Experimental_Workflow cluster_extraction Step 1: Extraction & Purification cluster_analysis Step 2: Analysis & Bioassay A Dissection of Snail Ganglia B Homogenization in Acidic Methanol A->B C Centrifugation & Supernatant Collection B->C D Purification via HPLC C->D E Sequence Determination (Mass Spectrometry) D->E For Sequencing H Application of Purified Peptides D->H For Bioassay F Muscle Tissue Dissection & Preparation G Organ Bath Assay with Transducer F->G G->H I Record & Analyze Contraction Data H->I

Caption: Workflow for snail neuropeptide isolation and functional analysis.

Putative_Signaling_Pathway WWA WWamide GPCR G-Protein Coupled Receptor (GPCR) WWA->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Ion_Channel Ion Channels (Ca²⁺, K⁺) PKA->Ion_Channel Phosphorylates Contractile_Proteins Contractile Proteins PKA->Contractile_Proteins Phosphorylates Response Modulation of Muscle Contraction (Inhibition or Potentiation) Ion_Channel->Response Contractile_Proteins->Response

Caption: Putative signaling pathway for a myomodulatory neuropeptide in snails.

Experimental Protocols

Protocol 1: Neuropeptide Extraction and Purification from Snail Ganglia

This protocol outlines a generalized method for extracting and purifying neuropeptides like WWamides from the central nervous system (CNS) of snails, based on methodologies described in the literature.[4][5][6]

  • Tissue Collection :

    • Dissect the central ganglia from the snails on a cold plate.

    • Immediately freeze the collected ganglia in liquid nitrogen to prevent peptide degradation and store at -80°C until use.

  • Homogenization and Extraction :

    • Weigh the frozen tissue and place it in a pre-chilled homogenizer.

    • Add an acidified organic solvent, typically acidified methanol (e.g., 90% methanol, 9% glacial acetic acid, 1% water), at a ratio of 10:1 (v/w) solvent-to-tissue.

    • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

    • Incubate the homogenate on ice for 20-30 minutes to allow for complete peptide extraction.

  • Clarification :

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted neuropeptides, without disturbing the pellet.

  • Purification by HPLC :

    • Filter the supernatant through a 0.45 µm filter.

    • Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

    • Elute the peptides using a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).

    • Collect fractions at regular intervals and monitor the elution profile by measuring absorbance at 214 nm.

  • Bioassay-Guided Fractionation :

    • Test the biological activity of each collected fraction using a relevant bioassay (see Protocol 2).

    • Pool the active fractions and subject them to further rounds of HPLC purification using different gradients or columns until a single active peak (pure peptide) is isolated.

  • Structural Analysis :

    • Determine the amino acid sequence and molecular weight of the purified peptide using techniques like Edman degradation and mass spectrometry.[3][5]

Protocol 2: Snail Muscle Contraction Bioassay

This protocol describes how to measure the physiological effects of neuropeptides on isolated snail muscle tissue.[2][3]

  • Muscle Preparation :

    • Dissect the target muscle (e.g., radula protractor muscle, penis retractor muscle) from a snail in a chilled dissecting dish containing appropriate physiological saline (e.g., artificial seawater for marine species).

    • Carefully clean the muscle of connective tissue, leaving the nerve supply intact if studying nerve-evoked contractions.

  • Organ Bath Setup :

    • Mount the isolated muscle in an organ bath chamber filled with aerated physiological saline at a constant temperature.

    • Attach one end of the muscle to a fixed hook and the other end to an isotonic or isometric force transducer connected to a data acquisition system.

    • Allow the muscle to equilibrate for at least 30-60 minutes, washing it with fresh saline periodically until a stable baseline tension is achieved.

  • Peptide Application :

    • Prepare stock solutions of the neuropeptide(s) to be tested in distilled water or saline.

    • Add known concentrations of the peptide to the organ bath in a cumulative or non-cumulative manner. For cumulative addition, increase the concentration stepwise without washing out the previous concentration.

    • To test for modulatory effects, first elicit a baseline contraction using either electrical stimulation (e.g., 15V, 3ms pulses) or a standard agonist like Acetylcholine or FMRFamide, and then apply the test peptide.[3]

  • Data Recording and Analysis :

    • Record the muscle tension continuously throughout the experiment.

    • Measure the changes in contraction amplitude, frequency, or baseline tone in response to the applied peptide.

    • Express the response as a percentage of the maximal contraction or relative to a control response.

    • Construct dose-response curves to determine the potency (EC₅₀) of the peptide.

  • Washout :

    • After recording the response to a peptide, thoroughly wash the muscle with fresh saline until the activity returns to the baseline level before applying the next compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of WWamide-3

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive, step-by-step guidance for the safe and compliant disposal of WWamide-3, a substance presumed to be a hazardous organic amide, hereafter referred to as "Compound-X" for procedural illustration. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals trained in laboratory safety and chemical handling.

Pre-Disposal Safety Assessment

Before handling any waste, a thorough safety assessment is mandatory. This initial step is crucial for identifying hazards and ensuring appropriate control measures are in place.

1.1. Consult the Safety Data Sheet (SDS): The SDS for Compound-X is the primary source of information regarding its specific hazards, handling precautions, and emergency procedures. Pay close attention to sections covering physical and chemical properties, stability and reactivity, and toxicological information.

1.2. Identify Waste Characteristics: Determine the nature of the waste. Is it pure Compound-X, a dilute aqueous solution, or mixed with other solvents? Waste containing halogenated solvents must be segregated from non-halogenated waste streams, as disposal costs and methods differ significantly.[1]

1.3. Personal Protective Equipment (PPE): Based on the SDS and the nature of the waste, select appropriate PPE. The table below summarizes the minimum required PPE for handling hazardous chemical waste like Compound-X.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility chart.Prevents skin contact with the hazardous substance.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use a certified chemical fume hood. Respirator use is subject to institutional EHS assessment.Prevents inhalation of hazardous vapors or dust. All procedures should be carried out in a fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of Compound-X waste must be managed through your institution's Environmental Health and Safety (EHS) department (or equivalent, such as OCRS or EHRS).[1][3][4] Direct disposal via sanitary sewer or evaporation is strictly prohibited for hazardous chemicals.[1]

Step 1: Select the Correct Waste Container

  • Use a container made of a material compatible with organic amides and any other chemicals in the waste mixture.[1] High-density polyethylene (HDPE) containers are generally suitable.[5]

  • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[1]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label, available from your EHS department.

  • Clearly write the full chemical name, "this compound" (Compound-X), and list all other constituents and their approximate percentages.

  • Maintain an accurate log of the quantities added.

Step 3: Accumulate Waste Safely

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4]

  • Keep the waste container closed at all times, except when adding waste.[4][5]

  • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.

Step 4: Arrange for Waste Collection

  • Once the container is full (do not exceed 90% capacity[5]), or if waste has been accumulated for the maximum time allowed by your institution (e.g., 12 months[4]), schedule a pickup with your EHS department.

  • Do not transport hazardous waste yourself. Only trained EHS staff should handle the transportation of waste containers.[1]

Step 5: Managing Empty Containers

  • An empty container that held an acutely hazardous waste must be triple-rinsed with a suitable solvent.[1][6] The resulting rinsate is considered hazardous waste and must be collected in the appropriate waste container.[1][2]

  • After rinsing, deface or completely remove all chemical labels from the empty container.[1][6]

  • Dispose of the clean, de-labeled container as regular laboratory glass or plastic waste.[6]

Experimental Workflows and Diagrams

This compound (Compound-X) Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Compound-X waste.

G cluster_prep 1. Pre-Disposal Assessment cluster_contain 2. Waste Containment cluster_accumulate 3. Accumulation & Storage cluster_disposal 4. Final Disposal start Start: Generate This compound Waste sds Consult SDS for Compound-X start->sds ppe Select Appropriate PPE sds->ppe container Select Compatible Waste Container ppe->container label_cont Label Container with 'Hazardous Waste' & Contents container->label_cont add_waste Add Waste to Container in Fume Hood label_cont->add_waste store Store in Designated SAA (Closed, with Secondary Containment) add_waste->store full Container Full (≤90%) or Time Limit Reached? store->full pickup Schedule Pickup with EHS/EHRS Department full->pickup end End: Waste Removed by EHS pickup->end

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.